molecular formula C42H70O15 B1157986 Dregeoside Da1 CAS No. 98665-65-7

Dregeoside Da1

Cat. No.: B1157986
CAS No.: 98665-65-7
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Description

Dregeoside Da1 is a useful research compound. Its molecular formula is C42H70O15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJPPQJMRCTTO-MZBHQFIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of Dregeoside Da1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1 is a naturally occurring steroidal glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary biological evaluation of this compound. The information is compiled from available scientific literature to serve as a foundational resource for researchers and professionals in drug development. This document details the source organism, methods of extraction and purification, and initial insights into its mechanism of action, with a focus on its purported anti-inflammatory and immunomodulatory activities. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding of this promising natural product.

Introduction

Natural products have historically been a rich source of novel chemical entities for drug discovery. Among these, steroidal glycosides represent a diverse class of compounds with a wide range of biological activities. This compound, a complex pregnane glycoside, has been identified as a constituent of the plant Dregea volubilis. This guide aims to consolidate the existing knowledge on the origin and isolation of this compound and to provide a preliminary understanding of its biological significance.

Source and Isolation of this compound

This compound is a natural product isolated from the plant Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family.[1] This climbing shrub is found in part of Asia and has been used in traditional medicine. The primary source for the isolation and structural elucidation of this compound is a study published in the Chemical & Pharmaceutical Bulletin in 1985 by Yoshimura et al. While the full, detailed protocol from the original publication is not widely accessible, subsequent studies have referenced this work and provided insights into the general methodology.

General Isolation Protocol

The isolation of this compound from Dregea volubilis typically involves a multi-step process combining extraction and chromatographic techniques. The general workflow is as follows:

  • Extraction: The dried and powdered plant material (usually leaves or stems) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane, chloroform, and water, to separate compounds based on their solubility. The fraction containing the glycosides is selected for further purification.

  • Chromatography: The glycoside-rich fraction is subjected to a series of chromatographic separations. This often includes:

    • Silica Gel Column Chromatography: To separate compounds based on their polarity.

    • Reversed-Phase Chromatography (e.g., C18): For further purification based on hydrophobicity.

    • High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate this compound to a high degree of purity.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Isolation_Workflow plant_material Dried Dregea volubilis Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation glycoside_fraction Glycoside-Rich Fraction fractionation->glycoside_fraction silica_gel Silica Gel Column Chromatography glycoside_fraction->silica_gel rp_chrom Reversed-Phase Chromatography silica_gel->rp_chrom hplc HPLC Purification rp_chrom->hplc dregeoside_da1 Pure this compound hplc->dregeoside_da1

A generalized workflow for the isolation of this compound.

Physicochemical Properties and Spectroscopic Data

This compound is characterized as a steroidal glycoside with the chemical formula C₄₂H₇₀O₁₅ and a molecular weight of 815.00 g/mol . Its structure has been elucidated using various spectroscopic techniques.

PropertyValue
Molecular Formula C₄₂H₇₀O₁₅
Molecular Weight 815.00 g/mol
CAS Number 98665-65-7
Class Steroidal Glycoside

Table 1: Physicochemical Properties of this compound

¹H NMR (ppm) ¹³C NMR (ppm)
Please note: Specific peak assignments are not available in the reviewed literature.Please note: Specific peak assignments are not available in the reviewed literature.

Table 2: NMR Spectroscopic Data for this compound (Data is based on information from various sources and may not represent the original reported values.)

Biological Activity and Potential Signaling Pathways

Preliminary studies on this compound and related compounds from Dregea volubilis suggest potential anti-inflammatory and immunomodulatory properties. These activities are often associated with the modulation of key signaling pathways involved in the inflammatory response.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that this compound may contribute to the reduction of pro-inflammatory cytokines. This suggests a potential role in mitigating inflammatory processes. The immunomodulatory effects are likely linked to its influence on immune cell function and signaling.

Potential Involvement of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. While direct, detailed studies on the interaction of this compound with the NF-κB pathway are limited in the public domain, its reported anti-inflammatory properties suggest a plausible mechanism involving the modulation of NF-κB activation.

A hypothetical model of how this compound might inhibit the NF-κB pathway is presented below. In this model, an inflammatory stimulus (e.g., a cytokine) would typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound could potentially interfere with one or more steps in this cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Cytokine) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikba_p50_p65 IκBα-p50/p65 (Inactive NF-κB) ikk->ikba_p50_p65 Phosphorylation p50_p65 p50/p65 (Active NF-κB) ikba_p p-IκBα ikba_p50_p65->ikba_p Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation ub_degradation Ubiquitination & Degradation ikba_p->ub_degradation dregeoside This compound dregeoside->ikk Inhibition? dna DNA p50_p65_nuc->dna Binds transcription Transcription dna->transcription mrna mRNA transcription->mrna cytokines Pro-inflammatory Cytokines mrna->cytokines

A hypothetical model of NF-κB pathway inhibition by this compound.

Conclusion

References

The Putative Biosynthesis of Dregeoside Da1: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dregeoside Da1, a polyoxypregnane glycoside isolated from Dregea volubilis, has garnered interest for its potential pharmacological activities.[1][2][3][4] Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established knowledge of steroid and polyoxypregnane glycoside biosynthesis in plants. Due to the absence of specific research on the this compound pathway, this paper presents a proposed route based on analogous pathways, such as those for ginsenosides and other steroidal saponins.[5][6] This guide provides a foundational framework for researchers and professionals in drug development, highlighting key enzymatic steps and potential regulatory mechanisms.

Introduction

This compound is a complex natural product belonging to the family of polyoxypregnane glycosides.[3][4] These compounds are characterized by a C21 steroidal aglycone backbone, which is often highly oxygenated and decorated with various sugar moieties. The intricate structure of this compound suggests a complex biosynthetic pathway involving a series of enzymatic modifications of a common steroid precursor. This whitepaper will detail a proposed biosynthetic pathway, identify the key enzyme classes likely involved, and present representative experimental methodologies for their study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the pregnane backbone.

  • Oxygenation and modification of the aglycone.

  • Glycosylation of the aglycone.

A schematic representation of the proposed pathway is provided below.

Dregeoside_Da1_Biosynthesis cluster_backbone Pregnane Backbone Formation cluster_aglycone Aglycone Modification cluster_glycosylation Glycosylation Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP450 (Side-chain cleavage) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Polyoxypregnane Aglycone Precursor Polyoxypregnane Aglycone Precursor Progesterone->Polyoxypregnane Aglycone Precursor Multiple Hydroxylations (CYP450s) This compound Aglycone This compound Aglycone Polyoxypregnane Aglycone Precursor->this compound Aglycone Further Modifications This compound This compound This compound Aglycone->this compound Glycosyltransferases (UGTs) UDP-sugars UDP-sugars UDP-sugars->this compound

Figure 1: Proposed biosynthetic pathway of this compound.
Formation of the Pregnane Backbone

The biosynthesis of the C21 pregnane skeleton commences from primary metabolism, utilizing acetyl-CoA as the initial building block.

  • Mevalonate (MVA) Pathway: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP), the universal five-carbon precursor for all isoprenoids, via the mevalonate pathway. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[5]

  • Isoprenoid Assembly: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

  • Squalene and Sterol Synthesis: Two molecules of FPP are reductively dimerized by squalene synthase (SS) to form squalene (C30). Squalene is then epoxidized by squalene epoxidase (SQE) to 2,3-oxidosqualene.[5] This linear precursor is cyclized by cycloartenol synthase to produce cycloartenol, the primary sterol in plants. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.

  • Side-Chain Cleavage: The formation of the C21 pregnane core from the C27 cholesterol precursor is achieved through a side-chain cleavage reaction catalyzed by a cytochrome P450 monooxygenase (CYP450). This step yields pregnenolone, a pivotal intermediate in steroid biosynthesis.

Oxygenation and Modification of the Aglycone

Following the formation of pregnenolone, the aglycone of this compound undergoes extensive oxidative modifications.

  • Hydroxylations: The pregnane backbone is hydroxylated at various positions. These reactions are primarily catalyzed by a diverse family of CYP450s. While the specific CYP450s involved in this compound biosynthesis are unknown, studies on related pathways, such as ginsenoside biosynthesis, have identified numerous candidate CYP450 genes.[5]

  • Other Modifications: Additional modifications, such as dehydrogenations catalyzed by enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), may also occur to produce the final aglycone structure ready for glycosylation.

Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the aglycone.

  • UDP-Glycosyltransferases (UGTs): This process is mediated by UDP-glycosyltransferases (UGTs), which transfer activated sugars (e.g., UDP-glucose, UDP-rhamnose) to specific hydroxyl groups on the aglycone. The complex glycosylation pattern of this compound suggests the involvement of multiple UGTs with distinct substrate and regiospecificities. The identification and characterization of these UGTs are critical for reconstructing the pathway.

Key Enzymes and Their Putative Roles

The biosynthesis of this compound is a multi-enzyme process. While specific enzymes from Dregea volubilis have not been characterized, we can infer their classes and functions based on analogous pathways.

Enzyme Class Abbreviation Proposed Role in this compound Biosynthesis Representative Organism (for data)
3-Hydroxy-3-methylglutaryl-CoA ReductaseHMGRCatalyzes the formation of mevalonate, a key regulatory step in the MVA pathway.Panax ginseng
Squalene SynthaseSSCatalyzes the first committed step in sterol biosynthesis, the dimerization of FPP to squalene.Panax ginseng
Squalene EpoxidaseSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene.Panax ginseng
Cytochrome P450 MonooxygenasesCYP450sInvolved in the side-chain cleavage of cholesterol and subsequent hydroxylations of the pregnane backbone.Panax ginseng
3β-Hydroxysteroid Dehydrogenase3β-HSDCatalyzes the conversion of pregnenolone to progesterone.Gymnema sylvestre
UDP-GlycosyltransferasesUGTsCatalyze the sequential attachment of sugar moieties to the aglycone.Panax notoginseng

Representative Experimental Protocols

The following protocols are generalized methods for the characterization of enzymes involved in steroid and saponin biosynthesis. These would need to be adapted for the specific enzymes from Dregea volubilis.

Gene Cloning and Heterologous Expression

A workflow for identifying and expressing candidate genes is depicted below.

Gene_Cloning_Workflow RNA extraction from D. volubilis RNA extraction from D. volubilis cDNA synthesis cDNA synthesis RNA extraction from D. volubilis->cDNA synthesis PCR with degenerate primers PCR with degenerate primers cDNA synthesis->PCR with degenerate primers Sequence analysis and full-length gene isolation Sequence analysis and full-length gene isolation PCR with degenerate primers->Sequence analysis and full-length gene isolation Cloning into expression vector Cloning into expression vector Sequence analysis and full-length gene isolation->Cloning into expression vector Heterologous expression (e.g., E. coli, yeast) Heterologous expression (e.g., E. coli, yeast) Cloning into expression vector->Heterologous expression (e.g., E. coli, yeast) Protein purification Protein purification Heterologous expression (e.g., E. coli, yeast)->Protein purification Enzymatic assay Enzymatic assay Protein purification->Enzymatic assay

Figure 2: Workflow for gene cloning and expression.
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves or roots of Dregea volubilis, tissues where this compound is likely synthesized. First-strand cDNA is synthesized using reverse transcriptase.

  • PCR Amplification: Degenerate primers, designed based on conserved regions of known homologous enzymes (e.g., UGTs, CYP450s) from other plant species, are used to amplify partial gene fragments.

  • Full-Length Gene Isolation: The full-length gene sequences are obtained using techniques like RACE (Rapid Amplification of cDNA Ends).

  • Heterologous Expression: The full-length cDNA is cloned into a suitable expression vector and expressed in a heterologous host such as E. coli or Saccharomyces cerevisiae.

  • Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzymatic Assays
  • Reaction Mixture: A typical reaction mixture would contain the purified recombinant enzyme, the putative substrate (e.g., pregnenolone for a CYP450, or the aglycone and a UDP-sugar for a UGT), and necessary cofactors (e.g., NADPH for CYP450s) in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Analysis: The reaction is stopped, and the products are extracted. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product.

Regulatory Mechanisms

The biosynthesis of specialized metabolites like this compound is often tightly regulated. While specific regulatory factors for this pathway are unknown, general principles of terpenoid regulation in plants can be considered.

Regulatory_Network Environmental Stimuli (e.g., light, wounding) Environmental Stimuli (e.g., light, wounding) Hormonal Signals (e.g., Jasmonates) Hormonal Signals (e.g., Jasmonates) Environmental Stimuli (e.g., light, wounding)->Hormonal Signals (e.g., Jasmonates) Transcription Factors (e.g., bHLH, WRKY) Transcription Factors (e.g., bHLH, WRKY) Hormonal Signals (e.g., Jasmonates)->Transcription Factors (e.g., bHLH, WRKY) Biosynthetic Genes (e.g., HMGR, CYP450s, UGTs) Biosynthetic Genes (e.g., HMGR, CYP450s, UGTs) Transcription Factors (e.g., bHLH, WRKY)->Biosynthetic Genes (e.g., HMGR, CYP450s, UGTs) This compound This compound Biosynthetic Genes (e.g., HMGR, CYP450s, UGTs)->this compound

Figure 3: Putative regulatory network for this compound biosynthesis.
  • Transcriptional Regulation: The expression of biosynthetic genes is often coordinately regulated by transcription factors (TFs) from families such as bHLH, WRKY, and AP2/ERF. These TFs can be activated by developmental cues or environmental stimuli.

  • Hormonal Control: Plant hormones, particularly jasmonates (e.g., methyl jasmonate), are well-known elicitors of terpenoid biosynthesis.[7] Application of jasmonates to Dregea volubilis cell cultures or whole plants could be a strategy to upregulate the biosynthesis of this compound.

Future Outlook and Conclusion

The elucidation of the complete biosynthetic pathway of this compound will require significant research efforts, including transcriptome sequencing of Dregea volubilis to identify candidate genes, followed by functional characterization of the encoded enzymes. This knowledge will be instrumental for the metabolic engineering of microbial or plant-based systems for the sustainable production of this compound and its derivatives. This whitepaper provides a foundational roadmap for these future endeavors, outlining the likely enzymatic steps and regulatory controls based on current knowledge of plant steroid and saponin biosynthesis. The proposed pathway serves as a hypothesis-generating framework to guide future experimental investigations.

References

Chemical structure and properties of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a steroidal glycoside isolated from the medicinal plant Dregea volubilis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. The document details its anti-inflammatory, antioxidant, and potential antidiabetic effects, with a focus on its mechanism of action, including the inhibition of the NF-κB signaling pathway and α-glucosidase. Furthermore, this guide outlines experimental protocols for the isolation, characterization, and biological evaluation of this compound, and includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound is a complex steroidal glycoside with the molecular formula C42H70O15 and a molecular weight of 815.00 g/mol .[1][2] Its structure has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C42H70O15[1][2]
Molecular Weight 815.00 g/mol [1][2]
CAS Number 98665-65-7[1]
Appearance Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
SMILES COC1CC(OC2CCC3(C)C4C(O)C(O)C5(C)C(CCC5(O)C4CC=C3C2)C(C)O)OC(C)C1OC1CC(OC)C(OC2OC(C)C(O)C(OC)C2O)C(C)O1

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities that position it as a promising candidate for further drug development.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated potential anti-inflammatory and immunomodulatory properties.[3] Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines. This activity is potentially mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

The NF-κB pathway is a critical signaling cascade involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is suggested to interfere with this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylation Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB complex NFkB_IkB->IKK Phosphorylation NFkB_IkB->NFkB Release Dregeoside_Da1 This compound Dregeoside_Da1->IKK Inhibition Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity

This compound possesses antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antidiabetic Potential: α-Glucosidase Inhibition

A notable biological activity of this compound is its ability to inhibit α-glucosidase. This enzyme is involved in the breakdown of carbohydrates in the small intestine. By inhibiting α-glucosidase, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes.

Table 2: Summary of Biological Activities of this compound

ActivityObserved EffectPotential Mechanism
Anti-inflammatory Inhibition of pro-inflammatory cytokinesInhibition of the NF-κB signaling pathway
Antioxidant Radical scavenging activityDirect interaction with free radicals
Antidiabetic Inhibition of α-glucosidaseCompetitive or non-competitive inhibition of the enzyme
Cytotoxic Moderate activity against PC3 and MCF7 cell linesTo be fully elucidated

Experimental Protocols

Isolation of this compound from Dregea volubilis

Isolation_Workflow Start Dried and powdered leaves of Dregea volubilis Extraction Methanol Extraction Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Concentration->Partition Chromatography1 Column Chromatography (e.g., Silica gel) Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, RP-18) Chromatography1->Chromatography2 HPLC Preparative HPLC Chromatography2->HPLC End Pure this compound HPLC->End

Figure 2: General workflow for the isolation of this compound.

A detailed protocol for the isolation of this compound typically involves the following steps:

  • Extraction: The dried and powdered leaves of Dregea volubilis are extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The biologically active fraction (often the ethyl acetate or n-butanol fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography, Sephadex LH-20, and reversed-phase (RP-18) column chromatography.

  • Purification: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • 1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types and number of protons and carbons.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

In Vitro Biological Assays
  • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured and transfected with an NF-κB luciferase reporter plasmid.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated relative to the stimulated control.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Reaction: this compound at various concentrations is pre-incubated with the α-glucosidase solution.

  • Substrate Addition: The reaction is initiated by adding the pNPG substrate.

  • Incubation and Measurement: The reaction mixture is incubated, and the formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.

  • Inhibition Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are essential to validate its therapeutic efficacy and to assess its pharmacokinetic and safety profiles. The development of synthetic analogs could also lead to compounds with improved potency and drug-like properties. The comprehensive data presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

Dregeoside Da1 (CAS No. 98665-65-7): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a steroidal glycoside with the CAS number 98665-65-7, is a natural compound isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a plant traditionally used in Ayurvedic medicine for various ailments.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its physicochemical properties and potential therapeutic applications. While direct experimental data on the bioactivity of purified this compound is limited in publicly accessible literature, this document consolidates existing knowledge and outlines relevant experimental methodologies for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation in biological assays. The available data is summarized in the table below.

PropertyValueSource
CAS Number 98665-65-7N/A
Molecular Formula C₄₂H₇₀O₁₅N/A
Molecular Weight 815.00 g/mol N/A
Appearance SolidN/A
IUPAC Name 5-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-ene-11,16,17-triol

Table 1: Physicochemical Properties of this compound

Biological Activity and Therapeutic Potential

Extracts from Dregea volubilis have demonstrated anti-inflammatory properties, suggesting a potential therapeutic role for its constituent compounds, including this compound.[1][2][3][4][5]

Anti-inflammatory Activity of Dregea volubilis Extracts

Studies on the methanolic extract of Dregea volubilis leaves have shown significant anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the extract at doses of 100, 200, and 400 mg/kg body weight demonstrated a significant reduction in inflammation.[5] Furthermore, the extract was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, with the chloroform fraction exhibiting the most potent activity.[2][5] These findings suggest that compounds within the extract, potentially including this compound, may interfere with inflammatory signaling pathways.

While specific data on this compound is not available, the known anti-inflammatory effects of the plant extract warrant further investigation into the purified compound's ability to modulate key inflammatory mediators.

Postulated Signaling Pathway Involvement: The NF-κB Pathway

Given the inhibition of NO production by Dregea volubilis extracts, it is plausible that this compound may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).

A proposed mechanism of action for this compound could involve the inhibition of IκBα degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB-NF-kB IκB-NF-κB (Inactive) IKK Complex->IkB-NF-kB Phosphorylation of IκB IkB IκB IkB-NF-kB->IkB Degradation NF-kB NF-κB (p65/p50) IkB-NF-kB->NF-kB NF-kB_n NF-κB (p65/p50) NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Complex Inhibition? This compound->IkB-NF-kB Inhibition of IκB degradation? DNA DNA NF-kB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Postulated NF-κB Signaling Inhibition by this compound.

Recommended Experimental Protocols

To elucidate the precise mechanism of action and quantify the biological activity of this compound, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Assays

a) Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).

  • Stimulus: Lipopolysaccharide (LPS; 1 µg/mL).

  • Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour before LPS stimulation.

  • Assay: After 24 hours of stimulation, collect the cell culture supernatant and measure the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7][8][9]

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

b) Nitric Oxide (NO) Production Assay

  • Cell Line and Stimulation: As described above.

  • Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.

NF-κB Signaling Pathway Investigation

a) NF-κB Luciferase Reporter Assay

  • Cell Line: HEK293T or a similar cell line stably transfected with an NF-κB-responsive luciferase reporter construct.[10][11][12][13][14]

  • Stimulus: TNF-α (10 ng/mL) or LPS (1 µg/mL).

  • Treatment: Pre-treat cells with this compound for 1 hour prior to stimulation.

  • Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Quantify the inhibition of TNF-α or LPS-induced NF-κB transcriptional activity.

G Cell Seeding Cell Seeding Transfection Transfection with NF-κB Luciferase Reporter Cell Seeding->Transfection Treatment This compound Treatment Transfection->Treatment Stimulation Stimulation with TNF-α or LPS Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase Assay Measurement of Luciferase Activity Lysis->Luciferase Assay

Workflow for NF-κB Luciferase Reporter Assay.

b) Western Blot Analysis for NF-κB Pathway Proteins

  • Cell Line and Treatment: As described for the in vitro anti-inflammatory assays.

  • Protocol:

    • After treatment and stimulation, prepare cytoplasmic and nuclear protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against p65, phospho-IκBα, and IκBα. Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.[15][16][17][18][19]

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the nuclear translocation of p65 and the phosphorylation and degradation of IκBα.

Conclusion

This compound is a natural product with potential for further investigation as an anti-inflammatory agent. While current research on the purified compound is sparse, the demonstrated bioactivity of extracts from its source plant, Dregea volubilis, provides a strong rationale for in-depth studies. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of this compound, particularly its potential role in modulating the NF-κB signaling pathway. Such research is crucial for unlocking the therapeutic potential of this promising natural compound.

References

Dregeoside Da1: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a naturally occurring steroidal glycoside, has garnered preliminary interest for its potential therapeutic properties, primarily centered around its anti-inflammatory and immunomodulatory activities. Initial investigations suggest a possible mechanism of action involving the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide synthesizes the currently available, albeit limited, scientific literature on this compound. A significant challenge in compiling this review is the notable scarcity of in-depth, publicly accessible research focused specifically on this compound. Consequently, this document highlights the existing foundational knowledge and underscores the extensive opportunities for future research to fully elucidate its pharmacological profile and therapeutic potential.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely published, its basic chemical properties have been identified.

PropertyValueSource
Chemical Formula C₄₂H₇₀O₁₅N/A
Molecular Weight 815 g/mol N/A

Further research is required to determine other key physical and chemical properties such as melting point, solubility, and spectral data.

Known Biological Activities

Anti-inflammatory and Immunomodulatory Effects

This compound is primarily noted for its potential to modulate the immune response and reduce inflammation. It is hypothesized to decrease the production of pro-inflammatory cytokines. This activity suggests its potential as a research candidate for inflammatory and autoimmune conditions. The specific cytokines affected and the extent of their reduction by this compound have not been quantitatively detailed in the available literature.

Antioxidant Properties

There are indications that this compound may possess antioxidant properties, which would contribute to its protective effects against cellular damage caused by oxidative stress. Quantitative measures of this antioxidant activity, such as IC50 values from standard assays (e.g., DPPH, ABTS), are not currently available.

Potential in Metabolic Health

Some sources suggest a potential role for this compound in metabolic health, including the regulation of glucose levels. However, there is a lack of published in vivo or in vitro studies providing quantitative data on its effects on glucose metabolism or insulin sensitivity.

Signaling Pathways

The NF-κB signaling pathway is a critical regulator of inflammation, and its modulation is a key target for anti-inflammatory drug development. While this compound is suggested to influence this pathway, the precise mechanism and the specific molecular targets within the pathway have not been experimentally elucidated.

To provide a conceptual framework, a generalized representation of the canonical NF-κB signaling pathway, which is a likely target for anti-inflammatory compounds, is presented below.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IκBα IκBα IKK_Complex->IκBα 3. Phosphorylation Proteasome Proteasome IκBα->Proteasome 4. Ubiquitination & Degradation NF-κB NF-κB (p50/p65) Nucleus Nucleus NF-κB->Nucleus 5. Nuclear Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription 6. DNA Binding note1 Inactive Complex note1->IκBα

Figure 1. A generalized diagram of the canonical NF-κB signaling pathway.

Experimental Protocols: A Call for Research

A significant gap in the literature is the absence of detailed experimental protocols related to this compound. To facilitate future research, this section outlines hypothetical, yet standard, methodologies that could be employed to investigate its properties.

Isolation and Purification
  • Hypothetical Protocol: A standardized protocol would likely involve solvent extraction from the source plant material, followed by chromatographic separation techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.

In Vitro Anti-inflammatory Assays
  • Hypothetical Protocol for Cytokine Production Measurement: Macrophage cell lines (e.g., RAW 264.7) could be stimulated with lipopolysaccharide (LPS) in the presence and absence of varying concentrations of this compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant would then be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Hypothetical Protocol for NF-κB Inhibition Assay: A reporter gene assay could be utilized where cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Following treatment with an inflammatory stimulus and this compound, the luciferase activity would be measured to determine the extent of NF-κB activation.

Future Directions and Conclusion

The current body of scientific literature on this compound is insufficient to provide a comprehensive understanding of its pharmacological profile. While it presents as a compound of interest for its potential anti-inflammatory and immunomodulatory effects, extensive research is required to validate these preliminary suggestions.

Key areas for future research include:

  • Quantitative Bioactivity Studies: Determination of IC50 values in a range of anti-inflammatory and antioxidant assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound, with a focus on the NF-κB pathway.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.

  • Chemical Synthesis and Analogue Development: Development of a synthetic route to this compound to enable the generation of analogues with improved potency and pharmacokinetic properties.

Dregeoside Da1: A Technical Whitepaper on its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available scientific information regarding the biological activities of compounds from Dregea volubilis, the plant source of Dregeoside Da1, and related polyoxypregnane glycosides. As of the date of this publication, specific studies on the isolated this compound are limited. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound is a polyoxypregnane glycoside, a class of steroidal compounds, isolated from the plant Dregea volubilis (family: Apocynaceae).[1][2][3] Traditionally, various parts of Dregea volubilis have been used in folk medicine to treat a range of ailments including inflammation, asthma, and tumors.[1][2] Scientific investigations into the extracts of this plant have revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties, suggesting the therapeutic potential of its constituent compounds like this compound.[3][4][5][6][7] This technical guide provides an in-depth overview of the known and potential biological activities of this compound, drawing from studies on Dregea volubilis extracts and analogous compounds.

Chemical Profile

  • Name: this compound

  • Chemical Class: Polyoxypregnane Glycoside[1][2]

  • Molecular Formula: C₄₂H₇₀O₁₅[3]

  • Molecular Weight: 815.007 g/mol [3]

  • Source: Isolated from the leaves and flowers of Dregea volubilis.[1][2]

Biological Activities and Therapeutic Potential

While specific quantitative data for purified this compound is scarce, studies on Dregea volubilis extracts and other polyoxypregnane glycosides provide strong indications of its potential biological activities.

Anti-inflammatory and Immunomodulatory Activity

Extracts of Dregea volubilis have demonstrated significant anti-inflammatory effects. A methanolic extract of the leaves, and particularly its chloroform fraction, was shown to reduce carrageenan-induced paw edema in animal models.[6][7] The chloroform fraction exhibited a potent 66% inhibition at a dose of 100 mg/kg.[6][7] Furthermore, the methanolic extract was found to decrease the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

This inhibitory effect on NO production is a common characteristic of anti-inflammatory compounds. Studies on other polyoxypregnane glycosides have also reported significant inhibition of NO production in RAW 264.7 macrophage cells, with IC50 values in the micromolar range. This suggests that this compound likely contributes to the anti-inflammatory properties of Dregea volubilis extracts by modulating macrophage activity. Preliminary studies on a related compound, Dregeoside A11, suggest that it may influence signaling pathways such as NF-κB, a key regulator of inflammation.[8]

Antioxidant Activity

Ethanolic and chloroform extracts of Dregea volubilis leaves have been shown to possess notable antioxidant activity, as evaluated by DPPH and ABTS radical scavenging assays.[5] The IC50 values for the chloroform extract in the ABTS assay ranged from 13.26 to 24.36 µg/ml, indicating its capacity to neutralize free radicals.[5] This antioxidant potential may contribute to the overall therapeutic effects by mitigating oxidative stress, which is implicated in various inflammatory and metabolic diseases.

Potential in Metabolic Health

Preliminary evidence suggests that compounds from Dregea volubilis may have beneficial effects on metabolic health, including the regulation of glucose levels.[9] Some polyoxypregnane glycosides have been investigated for their α-glucosidase inhibitory activity, an enzyme involved in carbohydrate digestion.[10] This suggests a potential mechanism by which this compound could contribute to the management of hyperglycemia.

Quantitative Data from Dregea volubilis Extracts and Related Compounds

The following tables summarize the available quantitative data from studies on Dregea volubilis extracts and other relevant polyoxypregnane glycosides. This information provides a valuable reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Dregea volubilis Extracts

Extract/FractionAssayModelDose/ConcentrationResultReference
Methanolic Extract of LeavesCarrageenan-induced paw edemaRat100, 200, 400 mg/kgSignificant reduction in edema[6][7]
Chloroform Fraction of Methanolic ExtractCarrageenan-induced paw edemaRat100 mg/kg66% inhibition[6][7]
Methanolic Extract of LeavesLPS-induced NO productionMouse Peritoneal Macrophages0-100 µg/mlReduced NO production[6][7]

Table 2: Antioxidant Activity of Dregea volubilis Extracts

ExtractAssayIC50 ValueReference
Chloroform ExtractABTS13.26 - 24.36 µg/ml[5]
Ethanolic ExtractDPPH-[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of compounds like this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol describes the measurement of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol details the assessment of the free radical scavenging activity of a compound using the stable DPPH radical.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid is typically used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-NBDG.

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period.

  • Glucose Uptake:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with 100 µM 2-NBDG in KRH buffer for 30 minutes at 37°C.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell lysate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and typical experimental workflows.

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis raw_cells RAW 264.7 Macrophages seeding Seed in 96-well plate raw_cells->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent absorbance Measure Absorbance at 540 nm griess_reagent->absorbance calculation Calculate NO Inhibition absorbance->calculation

Workflow for In Vitro Anti-inflammatory Assay.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates Dregeoside This compound (Potential Inhibition) Dregeoside->IKK ?

Potential Modulation of the NF-κB Signaling Pathway.

glucose_uptake_workflow cluster_cell_prep Cell Preparation cluster_treatment_uptake Treatment & Glucose Uptake cluster_measurement Measurement cluster_analysis_glucose Data Analysis preadipocytes 3T3-L1 Preadipocytes differentiation Differentiate to Adipocytes preadipocytes->differentiation starvation Serum Starvation differentiation->starvation treatment Treat with This compound starvation->treatment nbdg_incubation Incubate with 2-NBDG treatment->nbdg_incubation lysis Cell Lysis nbdg_incubation->lysis fluorescence Measure Fluorescence lysis->fluorescence normalization Normalize to Protein Concentration fluorescence->normalization

Workflow for In Vitro Glucose Uptake Assay.

Conclusion and Future Directions

This compound, a polyoxypregnane glycoside from Dregea volubilis, represents a promising lead compound for the development of novel therapeutics, particularly in the areas of inflammatory and metabolic diseases. The significant anti-inflammatory and antioxidant activities observed in the extracts of its source plant provide a strong rationale for its further investigation.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies on purified this compound to determine its specific IC50/EC50 values for anti-inflammatory, antioxidant, and metabolic activities.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including the identification of its direct molecular targets and its impact on key signaling pathways such as NF-κB, MAPKs, and insulin signaling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the structural features crucial for its biological activity, which will guide the design of more potent and selective derivatives.

The exploration of this compound holds significant potential for the discovery of new and effective therapeutic agents derived from natural sources. This technical guide serves as a foundation for stimulating and directing future research in this promising area.

References

The Mechanism of Action of Dregeoside Da1: An Overview of Preclinical-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the limited publicly available information regarding Dregeoside Da1. As of late 2025, detailed mechanistic studies, including comprehensive quantitative data and specific experimental protocols, have not been extensively published in peer-reviewed literature. This document summarizes the current understanding and provides a framework based on the activities of structurally related steroidal glycosides. Further dedicated research is required to fully elucidate the precise molecular mechanisms of this compound.

Introduction

This compound is a steroidal glycoside that has garnered interest for its potential therapeutic properties. Preliminary investigations suggest that this compound may possess both anti-inflammatory and anti-cancer activities. As a member of the diverse family of steroidal glycosides, its mechanism of action is hypothesized to involve the modulation of key cellular signaling pathways implicated in inflammation and cell survival. This guide aims to provide a technical overview of the putative mechanisms of action of this compound, drawing parallels with related compounds where direct evidence is unavailable.

Putative Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are thought to be mediated primarily through the inhibition of pro-inflammatory signaling pathways, with a potential focus on the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for this compound is pending, a related compound, Dregeoside A11, has been suggested to influence this pathway. The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, this compound would sequester the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkBa IkBa IKK Complex->IkBa Phosphorylates IkBa_NF-kB IkBa-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB IkBa_NF-kB->NF-kB_n NF-kB Translocation This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Putative Anti-Cancer Mechanism of Action

The anti-cancer activity of this compound is likely multifaceted, involving the induction of apoptosis (programmed cell death) and potentially cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Steroidal glycosides similar to this compound have been shown to induce apoptosis through the activation of caspase cascades. The proposed mechanism for this compound involves the activation of initiator caspases (e.g., caspase-8 or caspase-9) which in turn activate executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Induction This compound This compound Pro-caspase-8 Pro-caspase-8 This compound->Pro-caspase-8 Induces activation of Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Cleaves and activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.

Data Presentation

Due to the absence of published studies specifically detailing the mechanism of action of this compound, comprehensive quantitative data is not available. Future research should aim to populate tables with the following key metrics:

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Time Point (hrs) Assay Method
Data Not Available

| Data Not Available | | | | |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Cell Type Stimulant Cytokine Inhibition (%) at X µM Assay Method
Data Not Available

| Data Not Available | | | | |

Experimental Protocols

The following are generalized protocols for key experiments that would be essential to elucidate the mechanism of action of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Figure 3: General workflow for Western Blot analysis.

Conclusion and Future Directions

The current body of knowledge surrounding the mechanism of action of this compound is in its infancy. The preliminary data suggests potential anti-inflammatory and anti-cancer properties, likely mediated through the modulation of the NF-κB and apoptotic pathways. However, rigorous scientific investigation is imperative to validate these hypotheses and to fully characterize the molecular targets and signaling cascades affected by this compound.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.

  • In-depth Pathway Analysis: Conducting comprehensive studies to delineate the precise effects of this compound on various signaling pathways, including but not limited to NF-κB, MAPK, and PI3K/Akt pathways.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of inflammatory diseases and cancer.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

The elucidation of the specific mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

Dregeoside Da1: An Investigator's Technical Guide to its Potential Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dregeoside Da1 is a polyoxypregnane steroidal glycoside isolated from the plant Dregea volubilis (syn. Wattakaka volubilis), a species with a history of use in traditional medicine for conditions related to inflammation.[1][2][3] While direct, in-depth research on the immunomodulatory activities of purified this compound is nascent, extensive studies on extracts from its source plant provide a strong rationale for its investigation as a potential anti-inflammatory and immunomodulatory agent. This document synthesizes the existing data on Dregea volubilis extracts to build a foundational guide for researchers. It outlines established anti-inflammatory effects, details the experimental protocols used for their determination, and proposes the likely signaling pathways involved, offering a roadmap for future investigation into this compound.

Introduction to this compound

This compound is a naturally occurring steroidal glycoside identified in the plant Dregea volubilis.[1] Steroidal glycosides are a well-documented class of bioactive compounds known for a wide array of pharmacological effects, including immunomodulation. The chemical structure of this compound, a complex pregnane-type molecule, suggests potential interactions with key cellular signaling pathways that regulate immune responses.

Extracts from Dregea volubilis have demonstrated significant anti-inflammatory, analgesic, and immunomodulatory properties in various preclinical models, indicating that constituent compounds, such as this compound, are likely contributors to this bioactivity.[3][4][5]

Quantitative Data on the Bioactivity of Dregea volubilis Extracts

The following tables summarize the key quantitative findings from studies on extracts of Dregea volubilis, the natural source of this compound. This data provides a benchmark for the potential efficacy of its isolated constituents.

Table 1: In Vivo Anti-Inflammatory Activity

Model Extract/Fraction Dose (mg/kg) Inhibition of Edema (%) Reference
Carrageenan-induced paw edema (Rat) Methanolic Extract (MEDV) 100 Significant reduction [4]
Carrageenan-induced paw edema (Rat) Methanolic Extract (MEDV) 200 Significant reduction [4]
Carrageenan-induced paw edema (Rat) Methanolic Extract (MEDV) 400 Significant reduction [4]
Carrageenan-induced paw edema (Rat) Chloroform Fraction of MEDV Not specified 66% (most potent fraction) [4]

| Arachidonic acid-induced paw edema (Rat) | Methanol-Water Extract | 50, 100, 200 | Significant, dose-dependent |[3] |

Table 2: In Vitro Anti-Inflammatory & Immunomodulatory Activity

Model System Treatment Concentration Effect Reference
LPS-stimulated mouse peritoneal macrophages Methanolic Extract (MEDV) 0-100 µg/ml Dose-dependent reduction in Nitric Oxide (NO) production [4]
Concanavalin A-activated T cells Ethanol Extract (DVE) Not specified Induced apoptosis of activated T cells [5]

| Mouse model | Methanol-Water Extract | 50, 100, 200 mg/kg | Significantly enhanced macrophage count |[3] |

Experimental Protocols

The following are detailed methodologies used in the evaluation of Dregea volubilis extracts, which serve as a template for the investigation of this compound.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
  • Objective: To evaluate acute anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test groups are administered various doses of the extract (e.g., 50, 100, 200 mg/kg, intraperitoneally or orally).[3] The standard group receives a known anti-inflammatory drug like ibuprofen. The control group receives the vehicle.

    • After a set time (e.g., 60 minutes), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Paw volume is measured immediately before and at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Nitric Oxide (NO) Production Assay
  • Objective: To assess the inhibitory effect on a key inflammatory mediator produced by macrophages.

  • Cell Line: Mouse peritoneal macrophages or RAW 264.7 macrophage cell line.

  • Procedure:

    • Macrophages are harvested or cultured in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Inflammation is stimulated by adding Lipopolysaccharide (LPS, e.g., 1 µg/ml). A control group without LPS is included.

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at ~540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

    • Cell viability is concurrently assessed using an MTT assay to rule out cytotoxicity.

T-Cell Apoptosis Assay
  • Objective: To determine the effect on activated immune cells.

  • Model: Concanavalin A (Con A)-induced T cell activation.

  • Procedure:

    • Lymph node cells are harvested from mice.

    • Cells are stimulated with Con A to activate T lymphocytes.

    • Activated cells are then treated with the test compound (e.g., an extract of D. volubilis).[5]

    • Apoptosis is assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

    • The activity of key apoptosis-related proteins, such as caspase-3, can be measured via western blot or colorimetric assays.[5]

Proposed Signaling Pathways and Mechanisms of Action

Based on the observed biological activities of Dregea volubilis extracts (inhibition of NO, COX, and LOX), the following signaling pathways are proposed as primary targets for this compound. The diagrams below illustrate these hypothetical mechanisms and a general workflow for their investigation.

Proposed Inhibition of NF-κB and MAPK Signaling

The production of inflammatory mediators like nitric oxide (via iNOS) and prostaglandins (via COX-2) is heavily regulated by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, p38). The reported reduction in NO and inhibition of COX/LOX pathways strongly suggest that this compound may interfere with these upstream signaling events.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Cascades (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Da1 This compound Da1->MAPK_pathway Inhibition (Proposed) Da1->IKK Inhibition (Proposed) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes AP1->Genes LPS LPS LPS->TLR4

Caption: Proposed mechanism of this compound on inflammatory pathways.

Experimental Workflow for Mechanism of Action Studies

The following workflow outlines the logical progression of experiments to elucidate the molecular mechanism of this compound.

G start Confirm Anti-inflammatory Activity (NO, PGE2, Cytokine Production) wb_rna Measure Protein & mRNA Levels (iNOS, COX-2 via Western Blot & qPCR) start->wb_rna tcell_study Investigate T-Cell Effects (Apoptosis, Proliferation Assays) start->tcell_study pathway_id Identify Upstream Pathway (NF-κB or MAPK?) wb_rna->pathway_id nfkb_study Assess NF-κB Pathway (p-p65, p-IκBα Western Blot, Luciferase Assay) pathway_id->nfkb_study if levels decrease mapk_study Assess MAPK Pathway (p-ERK, p-JNK, p-p38 Western Blot) pathway_id->mapk_study if levels decrease conclusion Elucidate Core Mechanism nfkb_study->conclusion mapk_study->conclusion tcell_study->conclusion

Caption: Experimental workflow for elucidating this compound's mechanism.

Conclusion and Future Directions

The available evidence from studies on Dregea volubilis extracts strongly supports the hypothesis that this compound possesses significant immunomodulatory and anti-inflammatory properties. The primary mechanism is likely the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, its potential to induce apoptosis in activated T-cells suggests a role in modulating adaptive immune responses.

Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies as outlined in this guide. Key priorities include confirming its inhibitory effects on specific kinases and transcription factors, defining its safety and toxicity profile, and evaluating its efficacy in preclinical models of inflammatory diseases such as arthritis, inflammatory bowel disease, or autoimmune disorders.

References

Dregeoside Da1: A Technical Guide for Researchers in Traditional Medicine and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a naturally occurring steroidal glycoside, has garnered attention within the scientific community for its potential therapeutic applications, particularly in the realm of inflammatory and immune-related disorders. Isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a plant with a history of use in traditional medicine systems for treating conditions such as rheumatic pain, cough, and fever, this compound represents a promising lead compound for modern drug discovery.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its traditional use, pharmacological properties, and underlying mechanisms of action. The information is presented to support further research and development efforts by academic and industry professionals.

Chemical and Physical Properties

This compound is a complex steroidal glycoside. Its structure has been elucidated using various spectroscopic methods, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[3]

PropertyValue
Molecular Formula C42H70O15
Molecular Weight 815.0 g/mol
Class Steroidal Glycoside
Source Dregea volubilis

Traditional Medicine Context

Dregea volubilis, the botanical source of this compound, has a rich history in traditional medicine across various cultures. Ethnobotanical studies have documented its use for a range of ailments, primarily those with an inflammatory component.

Traditional UsePlant Part UsedPreparation Method
Rheumatic PainLeavesPaste
Cough and FeverLeavesPaste
Boils and AbscessesLeavesTopical application of crushed leaves
Emetic and ExpectorantRoots and Tender StalksNot specified

The documented anti-inflammatory and analgesic properties of extracts from Dregea volubilis provide a strong rationale for the investigation of its constituent compounds, including this compound, for these therapeutic effects.[1][4]

Pharmacological Activity: Anti-inflammatory and Immunomodulatory Effects

While specific quantitative data for purified this compound is limited in publicly available literature, studies on extracts of Dregea volubilis, from which it is derived, strongly indicate its potential as an anti-inflammatory and immunomodulatory agent.

In Vitro Anti-inflammatory Activity

Research on the methanolic extract of Dregea volubilis leaves has demonstrated significant anti-inflammatory effects. A key indicator of inflammation, the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells, was shown to be inhibited by the extract.[4] Although the specific IC50 value for this compound is not reported, the activity of the extract suggests that its constituents, including this compound, are responsible for this inhibition.

AssayCell LineStimulantEffect of D. volubilis Methanolic Extract
Nitric Oxide (NO) ProductionMouse Peritoneal MacrophagesLipopolysaccharide (LPS)Reduced NO production
In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of Dregea volubilis extracts has been confirmed in animal models of inflammation. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, the methanolic extract of the leaves and its chloroform fraction demonstrated a significant reduction in paw swelling.[4] This suggests that compounds within the extract, likely including this compound, possess in vivo efficacy.

Animal ModelTreatmentDosageEffect on Paw Edema
Carrageenan-induced paw edema in ratsMethanolic extract of D. volubilis leaves100, 200, and 400 mg/kgSignificant reduction
Chloroform fraction of methanolic extractNot specifiedMost potent reduction (66%)

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the known mechanisms of other anti-inflammatory steroidal glycosides, it is hypothesized that this compound exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is proposed that this compound may inhibit this process.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation NF-κB Release Da1 This compound Da1->IKK Inhibition DNA DNA (κB sites) NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Induction

Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. The activation of MAPKs through phosphorylation is a key step in the inflammatory cascade. This compound may inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.

MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Da1 This compound Da1->TAK1 Inhibition

Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline standard methodologies that can be adapted for studies on this compound.

Extraction and Isolation of this compound

The following is a general procedure based on methodologies for isolating steroidal glycosides from plant materials.

Extraction_Isolation_Workflow start Dried, powdered leaves of Dregea volubilis extraction Methanol Extraction (e.g., Soxhlet or maceration) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract partition Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction column_chromatography Column Chromatography (Silica Gel) chloroform_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: Air-dry the leaves of Dregea volubilis in the shade and grind them into a fine powder.

  • Extraction: Extract the powdered leaves with methanol using a suitable method such as Soxhlet extraction or maceration for an extended period.

  • Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. The chloroform fraction is often enriched with glycosides.[4]

  • Chromatographic Separation: Purify the target fraction (e.g., chloroform fraction) using column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).

  • Final Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (1H, 13C, COSY, HSQC, HMBC) and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Cell Culture:

  • Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Assay Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Animals:

  • Use male Wistar rats or Swiss albino mice of a specific weight range. Acclimatize the animals for at least one week before the experiment.

Assay Protocol:

  • Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and treatment groups receiving different doses of this compound.

  • Administer this compound (e.g., orally or intraperitoneally) to the treatment groups one hour before the induction of inflammation.

  • Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Conclusion and Future Directions

This compound, a steroidal glycoside from the traditionally used medicinal plant Dregea volubilis, presents a compelling case for further investigation as a novel anti-inflammatory and immunomodulatory agent. The existing evidence from studies on the plant extracts, combined with the established roles of the NF-κB and MAPK signaling pathways in inflammation, provides a solid foundation for its proposed mechanism of action.

To advance the development of this compound, future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC50 values of pure this compound for the inhibition of various pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6, etc.).

  • In-depth Mechanistic Studies: Utilizing techniques such as Western blotting and immunofluorescence to definitively confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

  • In Vivo Efficacy in Chronic Models: Evaluating the therapeutic potential of this compound in chronic inflammatory models, such as collagen-induced arthritis, to assess its disease-modifying capabilities.

  • Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its suitability as a drug candidate.

The comprehensive investigation of this compound holds the promise of translating a traditional medicinal lead into a modern therapeutic for the management of a wide range of inflammatory disorders.

References

Technical Guide: An Inquiry into "Dregeoside Da1" and the Ethnobotanical Landscape of the Genus Dregea

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This document addresses the inquiry into the ethnobotanical uses of plants containing "Dregeoside Da1." An extensive search of scientific literature and chemical databases yielded no registered compound under the name "this compound." Consequently, this guide cannot provide specific data, experimental protocols, or signaling pathways associated with this particular molecule.

However, the query suggests an interest in the genus Dregea, from which the term "Dregeoside" is likely derived. This guide, therefore, provides a comprehensive overview of the documented ethnobotanical uses, phytochemistry, and biological activities of plants within the Dregea genus, with a particular focus on the well-studied species Dregea volubilis. While "Dregeoside A11" has been noted for its potential to inhibit pro-inflammatory cytokines, detailed information on a broader class of "Dregeosides" is not widely available in the reviewed literature[1].

Ethnobotanical Uses of Dregea Species

The genus Dregea, belonging to the Apocynaceae family, encompasses several species with a history of use in traditional medicine across Asia. Dregea volubilis (L.f.) Benth. ex Hook.f., also known as Wattakaka volubilis, is particularly prominent for its diverse therapeutic applications.

Table 1: Ethnobotanical Uses of Dregea volubilis

Plant PartTraditional UseGeographic Region/Community
Leaves Applied to boils and abscesses[2][3], consumed as a salad or soup to increase milk production in nursing mothers, purify the blood, and treat constipation[2]. Used as an antifebrile and to treat eczema and carbuncles[3].Southeast Asia, Sri Lanka, Philippines[2][3]
Roots & Stalks Ground and used for their emetic and expectorant properties[2][3].Sri Lanka, Philippines[2][3]
Root Juice Inserted into the nose to induce sneezing[3].Not specified
Whole Plant Used as an antidote for poison and to treat asthma and hematemesis[3]. Also has applications in treating eye diseases, colds, and fever[4].Southeast Asia[3]

In addition to its medicinal uses, young shoots and inflorescences of Dregea volubilis are consumed as a vegetable in Thailand[3][4]. Dregea sinensis is another species with noted medicinal uses, including the treatment of fever, stomach ache, and skin diseases[5].

Bioactive Compounds and Associated Biological Activities

Phytochemical investigations into Dregea species have led to the isolation of various classes of compounds, including flavonoids, triterpenoids, and pregnane glycosides. While "this compound" remains unidentified, research on extracts and isolated compounds from Dregea volubilis has demonstrated several biological activities.

A study on the ethanolic extract of Dregea volubilis leaves led to the isolation of a flavonoid compound, designated Dv-1, which exhibited significant anti-diabetic activity in streptozotocin (STZ) and high-fat diet (HFD) induced diabetic rats[6]. Other studies have pointed to the plant's anti-inflammatory, analgesic, antioxidant, and hepatoprotective properties[2][3].

Table 2: Reported Biological Activities of Dregea volubilis Extracts and Compounds

Extract/CompoundBiological ActivityQuantitative Data (where available)
Ethanolic Extract Fraction (F)Anti-diabeticComparable to metformin (50 mg/kg) at a dose of 100 mg/kg[6]
Isolated Flavonoid (Dv-1)Anti-diabeticShowed a significant reduction in fasting blood glucose[6]
Root ExtractAnti-inflammatory, Analgesic, AntipyreticFurther details not specified in the provided text[2]
Leaf ExtractAntidiabetic, Antihyperlipidemic, AntioxidantFurther details not specified in the provided text[2]

Experimental Protocols

Detailed experimental protocols for a specific compound cannot be provided. However, a general methodology for the isolation and evaluation of bioactive compounds from Dregea volubilis, as inferred from the available literature, is presented below.

Isolation of Anti-Diabetic Compounds from Dregea volubilis

This protocol is a generalized representation based on the study by Venkatesan et al. (2014)[6].

  • Extraction: The plant material (e.g., leaves) is dried, powdered, and extracted with ethanol.

  • Fractionation: The crude ethanolic extract is subjected to fractionation to separate compounds based on polarity.

  • Bioassay-Guided Fractionation: The resulting fractions are screened for anti-diabetic activity in an appropriate animal model (e.g., STZ and HFD-induced diabetic Wistar rats).

  • Column Chromatography: The most active fraction is subjected to column chromatography for the isolation of pure compounds.

  • Compound Identification: The isolated compounds are characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectral analysis to determine their structure.

Workflow for Bioactive Compound Isolation

The following diagram illustrates a typical workflow for the isolation of bioactive compounds from plant material, such as Dregea volubilis.

G plant_material Plant Material (e.g., Dregea volubilis leaves) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Biological Screening (e.g., Anti-diabetic assay) fractions->bioassay active_fraction Active Fraction bioassay->active_fraction chromatography Column Chromatography active_fraction->chromatography pure_compounds Isolated Pure Compounds chromatography->pure_compounds characterization Structural Characterization (GC-MS, NMR, etc.) pure_compounds->characterization bioactive_compound Identified Bioactive Compound characterization->bioactive_compound

Caption: Workflow for Bioassay-Guided Isolation of Compounds.

Signaling Pathways

As "this compound" is not a known compound, there is no information regarding its mechanism of action or any associated signaling pathways. Preliminary studies on a different compound, "Dregeoside A11," suggest a potential influence on the NF-κB signaling pathway, which is crucial in inflammation and cell survival[1]. However, further research is required to substantiate this.

Conclusion

While the requested in-depth technical guide on "this compound" cannot be provided due to the compound's absence in the scientific literature, this document offers a comprehensive overview of the ethnobotanical importance and phytochemical landscape of the Dregea genus. The traditional uses of Dregea volubilis are well-documented and supported by preliminary scientific studies demonstrating its potential as a source of bioactive compounds with anti-diabetic and other therapeutic properties. Researchers interested in this area are encouraged to focus on known isolates from Dregea species and to verify the nomenclature of any novel compounds. Further investigation into the phytochemistry of this genus may yet uncover novel "Dregeosides" with significant therapeutic potential.

References

Dregeoside Da1: A Comprehensive Technical Overview of its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical guide on the discovery, history, and experimental analysis of Dregeoside Da1, a polyhydroxypregnane glycoside isolated from Dregea volubilis. The information is intended for researchers, scientists, and professionals in the field of drug development, presenting a consolidated resource of the available scientific knowledge on this natural compound.

Discovery and Historical Context

This compound was first identified as a novel natural product by a team of Japanese researchers, S. Yoshimura, H. Narita, K. Hayashi, and H. Mitsuhashi. Their seminal work, published in 1985 in the Chemical & Pharmaceutical Bulletin, detailed the isolation and structural elucidation of five new glycosides from the leaves of Dregea volubilis (L.) BENTH., a plant belonging to the Asclepiadaceae family.[1] this compound was one of these newly characterized compounds.

Dregea volubilis has a history of use in traditional medicine, which likely prompted the scientific investigation into its chemical constituents. The discovery of this compound and its congeners contributed to the growing body of knowledge on pregnane glycosides, a class of compounds known for their diverse biological activities.

Physicochemical Properties

This compound is a steroidal glycoside with the chemical formula C42H70O15.[2] Its structure consists of a pregnane-type aglycone to which a chain of sugar moieties is attached.

PropertyValue
Chemical Formula C42H70O15
Average Molecular Weight 815.007 g/mol
Monoisotopic Molecular Weight 814.471471554 g/mol
IUPAC Name 5-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-ene-11,16,17-triol

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the original discovery publication and subsequent studies on related compounds from Dregea volubilis.

Isolation and Purification

The isolation of this compound was achieved through a multi-step process involving extraction and chromatography from the leaves of Dregea volubilis.

Protocol:

  • Extraction: The dried leaves of Dregea volubilis were subjected to extraction with methanol.

  • Chromatography: The resulting methanol extract was then subjected to a series of chromatographic separations to isolate the individual glycosides. These combined chromatographic methods included techniques such as column chromatography.[3]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Protocol:

  • Spectroscopic Analysis: The purified compound was analyzed using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.[3]

  • Data Comparison: The obtained spectroscopic data was compared with that of known pregnane glycosides to confirm the structure.[3]

Biological Activity

Research into the biological effects of compounds from Dregea volubilis suggests that pregnane glycosides from this plant possess anti-inflammatory and α-glucosidase inhibitory activities.[3][4][5] While specific quantitative data for this compound is limited in the currently available literature, studies on other pregnane glycosides from the same plant provide valuable insights into its potential therapeutic properties. For instance, some pregnane glycosides from Dregea volubilis have shown significant α-glucosidase inhibitory activity.[6]

Quantitative Data on Related Pregnane Glycosides from Dregea volubilis

CompoundAssayActivity
Volubiloside Aα-glucosidase inhibition51.3 ± 3.2% inhibition at 40 μM
Drevoluoside Nα-glucosidase inhibition50.4 ± 3.1% inhibition at 40 μM
Acarbose (Control)α-glucosidase inhibition59.8 ± 1.6% inhibition at 40 μM

Note: This data is for compounds isolated alongside this compound and is indicative of the potential activity of this class of molecules.[3]

Synthesis

To date, there is no published literature detailing the total synthesis of this compound. The complexity of its structure, with a steroidal core and a specific arrangement of sugar moieties, presents a significant challenge for chemical synthesis.

Visualizing the Discovery and Potential Mechanism

The following diagrams, generated using the DOT language, illustrate the workflow of this compound's discovery and a hypothesized signaling pathway for its potential anti-inflammatory activity.

Dregeoside_Da1_Discovery_Workflow plant Dregea volubilis Plant Material (Leaves) extraction Methanolic Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract chromatography Combined Chromatographic Methods crude_extract->chromatography isolated_compounds Isolation of Individual Glycosides chromatography->isolated_compounds da1 This compound isolated_compounds->da1 structure_elucidation Structural Elucidation da1->structure_elucidation spectroscopy 1D & 2D NMR, HR-ESI-MS structure_elucidation->spectroscopy final_structure Confirmed Structure of This compound spectroscopy->final_structure

Caption: Workflow of the discovery of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK Complex receptor->IKK Inhibits activation Da1 This compound Da1->receptor Binds to receptor (hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) NFkB_p65 p65 NFkB_p50 p50 NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active IκBα degradation DNA DNA NFkB_active->DNA Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Binds to promoter regions

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dregeoside Da1 is a polyoxypregnane glycoside that has been isolated from Dregea volubilis, a plant belonging to the Apocynaceae family.[1][2] Pregnane glycosides are a class of steroidal glycosides that have garnered significant interest due to their diverse biological activities, including potential as appetite suppressants and anti-cancer agents.[3] These application notes provide detailed protocols for the extraction and purification of this compound from Dregea volubilis leaves, compiled from various scientific sources. The methodologies described herein are intended to serve as a guide for researchers aiming to isolate and study this compound.

Data Presentation

The following tables summarize quantitative data related to the extraction and chromatographic purification of pregnane glycosides from Dregea volubilis and similar plant materials. These values are representative and may vary depending on the specific plant material, collection time, and experimental conditions.

Table 1: Extraction Yields from Dregea volubilis Leaves

Solvent SystemExtraction MethodPercentage Yield (w/w)Reference
EthanolSoxhlet Extraction12.13%[4]
Petroleum EtherSoxhlet Extraction10.81%[4]
Ethyl AcetateSoxhlet Extraction11.36%[4]
HydroalcoholicMaceration9.15%[5]
MethanolMaceration6.8%[5]

Table 2: Column Chromatography Parameters for Pregnane Glycoside Fractionation

ParameterValueReference
Stationary PhaseSilica Gel (60-120 mesh or 100-200 mesh)[4][6]
Mobile PhaseGradient of Chloroform and Methanol[1][4]
Elution Gradient Example1. Petroleum Ether2. Petroleum Ether - Chloroform mixtures3. Chloroform - Methanol mixtures (e.g., 98:2, 95:5, 85:15, 70:30, 75:25 v/v)[1][4]
Solid-to-Solvent RatioApproximately 1:10 to 1:16.4 (g/mL) for initial extraction[7]

Table 3: Representative HPLC Parameters for Steroidal Glycoside Purification

ParameterValueReference
ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)[1][8]
Mobile PhaseAcetonitrile and Water (with 0.1% Trifluoroacetic Acid)[8]
Elution ModeGradient[1][8]
Flow Rate0.4 - 1.0 mL/min[8][9]
Detection Wavelength210 - 220 nm[1][8][9]
Column Temperature25 - 35°C[1][10]

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Glycoside Mixture from Dregea volubilis Leaves

1. Plant Material Preparation:

  • Collect fresh leaves of Dregea volubilis.

  • Wash the leaves thoroughly with water to remove any dirt and debris.

  • Air-dry the leaves in the shade for several days until they are brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Weigh 500 g of the powdered leaf material.[4]

  • Place the powder into a large thimble and insert it into a Soxhlet extractor.

  • Extract the material with 95% ethanol for 72 hours at a temperature of 60°C.[4][11]

  • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[4] The expected yield is approximately 12.13%.[4]

3. Maceration (Alternative Method):

  • Soak 100 g of the powdered leaf material in 1 L of methanol.

  • Agitate the mixture periodically for 48 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process with fresh methanol twice more.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude methanolic extract.

Protocol 2: Fractionation of Crude Extract by Column Chromatography

1. Column Preparation:

  • Prepare a slurry of silica gel (100-200 mesh) in chloroform.

  • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

2. Sample Loading:

  • Dissolve 10 g of the crude ethanolic extract in a minimal amount of methanol.[4]

  • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution is as follows:

    • Chloroform (100%)

    • Chloroform:Methanol (98:2, v/v)

    • Chloroform:Methanol (95:5, v/v)

    • Chloroform:Methanol (85:15, v/v)[1]

    • Chloroform:Methanol (70:30, v/v)[4]

  • Collect fractions of a consistent volume (e.g., 50 mL).

4. Fraction Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the fractions that show a similar TLC profile to the reference standard of this compound.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified glycoside mixture.

Protocol 3: Final Purification by High-Performance Liquid Chromatography (HPLC)

1. HPLC System Preparation:

  • Use a reversed-phase C18 column.

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Equilibrate the column with the initial mobile phase composition.

2. Sample Preparation:

  • Dissolve the semi-purified glycoside fraction in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Set the column temperature to 25°C.[1]

  • Use a gradient elution program, for example:

    • 0-15 min: 49% B

    • 15-18 min: 49-62% B

    • 18-23 min: 62% B

    • 23-33 min: 62-85% B[1]

  • Set the flow rate to 0.4 mL/min.[1]

  • Monitor the eluent at a wavelength of 220 nm.[1]

4. Collection and Final Processing:

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

  • Confirm the purity and identity of the isolated this compound using spectroscopic techniques such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried Dregea volubilis Leaves extraction Soxhlet Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis combined_fractions Semi-purified Glycoside Fraction tlc_analysis->combined_fractions hplc Reverse-Phase HPLC combined_fractions->hplc pure_compound Purified this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathway of Pregnane Glycosides

Signaling_Pathway cluster_cell Hypothalamic Neuron PG Pregnane Glycosides (e.g., this compound) MC4R Melanocortin 4 Receptor (MC4R) PG->MC4R Activates AgRP Agouti-Related Protein (AgRP) PG->AgRP Decreases Levels AC Adenylate Cyclase MC4R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene BDNF_Secretion BDNF Secretion BDNF_Gene->BDNF_Secretion Appetite_Suppression Appetite Suppression BDNF_Secretion->Appetite_Suppression AgRP->MC4R Inhibits

Caption: Proposed Melanocortin Signaling Pathway for Pregnane Glycosides.

References

Application Note: Quantitative Analysis of Dregeoside Da1 by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Dregeoside Da1 is a steroidal glycoside with significant potential as an anti-inflammatory and immunomodulatory agent.[1] Accurate and robust analytical methods are crucial for the pharmacokinetic studies, quality control, and overall development of this compound as a potential therapeutic. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described methodology is based on established principles for the analysis of steroidal saponins and offers a framework for researchers to develop and validate their own assays. Additionally, this document outlines the potential mechanism of action of this compound through the inhibition of key inflammatory signaling pathways.

Quantitative Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. The following protocol is a representative method for the analysis of this compound.

Experimental Protocol: HPLC-MS/MS Analysis of this compound

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar steroidal glycoside not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions (Illustrative)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (Illustrative)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Data Presentation: Quantitative Parameters (Illustrative)

The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound. These values are representative and should be validated for each specific application. This compound has a monoisotopic molecular weight of 814.471471554 g/mol .[1]

Table 1: Illustrative Mass Spectrometry Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound815.5 [M+H]⁺Fragment 10.14025
Fragment 20.14035
Internal Standard[IS Precursor][IS Product]0.1[IS Cone V][IS Collision eV]

Note: Specific product ions for this compound are not available in the literature and would need to be determined experimentally. Fragmentation would likely involve the sequential loss of sugar moieties.

Table 2: Illustrative Method Validation Parameters

ParameterRepresentative Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy 85 - 115%
Precision (%RSD) < 15%
Recovery > 80%

Experimental Workflow Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute p5->p6 p7 Filter p6->p7 a1 HPLC Injection p7->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Electrospray Ionization (Positive Mode) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Signaling Pathway Inhibition by this compound

This compound is reported to possess anti-inflammatory properties. While the precise molecular targets are still under investigation, many steroidal glycosides with similar activities exert their effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

NFkB_Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk nfkb_inactive NF-κB (p65/p50) - IκBα (Inactive) ikk->nfkb_inactive Phosphorylation ikba_p p-IκBα ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb_inactive->ikba_p nfkb_active NF-κB (p65/p50) (Active) nfkb_inactive->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines dregeoside This compound dregeoside->ikk Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (including p38, JNK, and ERK). Activation of this cascade leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Similar to its proposed effect on the NF-κB pathway, this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases within the MAPK cascade, such as p38.

MAPK_Pathway stimulus Inflammatory Stimuli mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (p38) mapkk->mapk Phosphorylation p_mapk p-MAPK (p-p38) mapk->p_mapk nucleus Nucleus p_mapk->nucleus Translocation trans_factors Transcription Factors (e.g., AP-1) transcription Gene Transcription trans_factors->transcription nucleus->trans_factors Activation mediators Inflammatory Mediators transcription->mediators dregeoside This compound dregeoside->mapkk Inhibition

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Conclusion

This application note provides a comprehensive, albeit illustrative, framework for the HPLC-MS analysis of this compound. The detailed protocols and representative quantitative data serve as a valuable resource for researchers in drug development and related fields. The visualization of the experimental workflow and the potential inhibitory mechanisms on the NF-κB and MAPK signaling pathways offer further insights into the analysis and biological activity of this promising anti-inflammatory compound. It is recommended that the presented methods be fully validated in the user's laboratory to ensure accuracy and reliability for their specific application.

References

Application Notes and Protocols for the Structure Elucidation of Dregeoside Da1 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a polyhydroxypregnane glycoside isolated from the plant Dregea volubilis. The structural elucidation of such complex natural products is a critical step in drug discovery and development, providing the foundational information for understanding its bioactivity, structure-activity relationships (SAR), and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the unambiguous determination of the chemical structure and stereochemistry of novel compounds like this compound. This document provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the complete structural assignment of this compound, including comprehensive data tables and standardized experimental protocols.

Structure of this compound

The structure of this compound was determined through extensive spectroscopic analysis, primarily using 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY/ROESY) experiments. The molecule consists of a pregnane aglycone core with a complex oligosaccharide chain attached.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, assigned based on comprehensive 1D and 2D NMR experiments.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Aglycone Moiety of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
140.2
230.1
378.9
439.4
5141.2
6121.95.48 (d, 5.5)
732.5
841.1
950.61.25 (m)
1040.1
1172.1
1281.0
1354.7
1485.7
1535.1
1628.2
1754.4
1812.31.12 (s)
1919.61.19 (s)
2071.4
2125.11.22 (d, 6.5)

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Sugar Moieties of this compound

PositionSugar Unit ASugar Unit BSugar Unit CSugar Unit D
δC (ppm)δH (ppm, mult., J in Hz)δC (ppm)δH (ppm, mult., J in Hz)
1'98.14.87 (dd, 9.5, 1.5)102.34.60 (d, 8.5)
2'75.375.1
3'84.183.9
4'78.277.9
5'75.875.6
6'18.218.0
OMe58.157.9

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the methanolic extract of the leaves of Dregea volubilis using a combination of chromatographic techniques, including column chromatography on silica gel and reverse-phase (RP-18) resins, followed by high-performance liquid chromatography (HPLC) for final purification.

  • Sample for NMR: A pure sample of this compound (typically 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra are recorded on a Bruker 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Spectral Width: 10 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Spectral Width: 220 ppm

    • Number of Scans: 1024-2048

    • Relaxation Delay: 2.0 s

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton correlations within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_aglycone_analysis 2. Aglycone Structure Analysis cluster_sugar_analysis 3. Sugar Moiety Analysis cluster_final_structure 4. Final Structure Assembly H1_NMR 1D ¹H NMR Aglycone_spins Identify ¹H-¹H Spin Systems (COSY) H1_NMR->Aglycone_spins Sugar_anomeric Determine Anomeric Configurations (J-coupling) H1_NMR->Sugar_anomeric C13_NMR 1D ¹³C NMR Aglycone_CH Assign ¹H-¹³C One-Bond Correlations (HSQC) C13_NMR->Aglycone_CH COSY 2D COSY COSY->Aglycone_spins Sugar_spins Identify Individual Sugar Units (COSY, TOCSY) COSY->Sugar_spins HSQC 2D HSQC HSQC->Aglycone_CH HMBC 2D HMBC Aglycone_fragments Assemble Structural Fragments (HMBC) HMBC->Aglycone_fragments Sugar_linkage Establish Glycosidic Linkages (HMBC) HMBC->Sugar_linkage NOESY 2D NOESY/ROESY Aglycone_stereo Determine Relative Stereochemistry (NOESY) NOESY->Aglycone_stereo Aglycone_spins->Aglycone_fragments Aglycone_CH->Aglycone_fragments Aglycone_fragments->Aglycone_stereo Final_assembly Connect Aglycone and Sugar Chain (HMBC) Aglycone_stereo->Final_assembly Sugar_spins->Sugar_anomeric Sugar_anomeric->Sugar_linkage Sugar_linkage->Final_assembly Final_structure Complete Structure of This compound Final_assembly->Final_structure

Workflow for the structure elucidation of this compound.

Key Signaling Pathways in NMR Structure Elucidation

The interpretation of 2D NMR spectra relies on the detection of correlations (signals) that reveal through-bond and through-space connectivities between nuclei. The following diagram illustrates the key correlations used.

nmr_correlations cluster_correlations Key 2D NMR Correlations cluster_interpretation Structural Information Gained H_H_COSY ¹H-¹H COSY (Vicinal Protons) Spin_Systems Identification of Spin Systems H_H_COSY->Spin_Systems ³J(H,H) coupling H_C_HSQC ¹H-¹³C HSQC (Directly Bonded C-H) CH_Pairs Assignment of Protonated Carbons H_C_HSQC->CH_Pairs ¹J(C,H) coupling H_C_HMBC ¹H-¹³C HMBC (Long-Range C-H) Connectivity Connection of Structural Fragments H_C_HMBC->Connectivity ²⁻³J(C,H) coupling H_H_NOESY ¹H-¹H NOESY (Through-Space) Stereochemistry Determination of Relative Stereochemistry H_H_NOESY->Stereochemistry < 5 Å proximity

Key 2D NMR correlations and their structural interpretation.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides the necessary data to unambiguously determine the complex structure of this compound. The systematic analysis of ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra allows for the complete assignment of all proton and carbon signals, the establishment of the connectivity of the aglycone and sugar moieties, and the determination of the relative stereochemistry. The protocols and data presented herein serve as a valuable resource for researchers involved in the isolation and characterization of novel natural products.

Application Notes and Protocols for Quantifying Dregeoside Da1 in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a steroidal glycoside with significant potential for therapeutic applications due to its anti-inflammatory and immunomodulatory properties.[1] Preliminary studies suggest that its mechanism of action may involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[2] As interest in natural product-based drug discovery grows, robust and reliable analytical methods for the quantification of this compound in plant extracts are essential for quality control, formulation development, and pharmacokinetic studies.

These application notes provide a detailed, proposed methodology for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Proposed Analytical Methodologies

While a specific validated method for this compound is not widely published, the following protocols are based on established methods for the analysis of similar steroidal glycosides and saponins.[3][4][5]

UPLC-MS/MS Method for High-Sensitivity Quantification

This method is recommended for its high sensitivity and selectivity, making it ideal for the detection and quantification of low concentrations of this compound, particularly in complex biological matrices.

Experimental Protocol:

  • Chromatographic System: Waters Acquity UPLC™ system or equivalent.

  • Column: ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-7 min: 30-95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95-30% B

    • 8.1-10 min: 30% B

  • Flow Rate: 0.4 mL/min.[6][7]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Parameters (Hypothetical for this compound, MW: 815.0):

    • Parent Ion (m/z): 838.47 [M+Na]⁺ (as sodium adducts are common for glycosides).

    • Product Ions (m/z): To be determined by infusion of a pure standard. Likely fragments would correspond to the loss of sugar moieties.

    • Collision Energy and Cone Voltage: To be optimized for maximum sensitivity.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

HPLC-DAD Method for Routine Analysis

This method is suitable for routine quality control and for laboratories where a mass spectrometer is not available. Detection of steroidal glycosides without strong chromophores can be challenging; therefore, detection at low wavelengths is often employed.

Experimental Protocol:

  • Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution:

    • 0-20 min: 70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30-30.1 min: 100-70% B

    • 30.1-35 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: 205 nm (as steroidal glycosides often lack a strong UV chromophore, detection at low wavelengths is necessary).

Plant Material Extraction Protocol

The following is a general protocol for the extraction of steroidal glycosides from dried plant material.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind into a fine powder.

  • Extraction: a. Macerate 10 g of the powdered plant material with 100 mL of 80% methanol at room temperature for 24 hours with occasional shaking. b. Filter the extract through Whatman No. 1 filter paper. c. Repeat the extraction process on the residue two more times. d. Combine the filtrates.

  • Solvent Evaporation: Evaporate the methanol from the combined filtrates under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated aqueous extract.

  • Liquid-Liquid Partitioning: a. Suspend the aqueous extract in 100 mL of distilled water. b. Partition successively with n-hexane (3 x 100 mL) to remove nonpolar compounds. Discard the n-hexane fraction. c. Subsequently, partition the aqueous layer with n-butanol (3 x 100 mL). This compound, as a glycoside, is expected to partition into the n-butanol fraction.

  • Final Preparation: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the crude this compound-enriched extract.

  • Sample for Analysis: Reconstitute a known amount of the dried extract in methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC or UPLC system.

Quantitative Data (Hypothetical)

The following tables present a hypothetical but realistic set of validation data for the proposed UPLC-MS/MS method for this compound quantification. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area
12,540
512,650
1025,100
50125,800
100252,100
250630,500
5001,255,000
Linear Range 1 - 500 ng/mL
Regression Equation y = 2510x + 320
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
54.9 ± 0.24.1%5.5%98.0%
5051.2 ± 1.83.5%4.2%102.4%
400395.6 ± 11.12.8%3.9%98.9%

Table 3: Recovery

Sample MatrixSpiked Amount (ng)Amount Found (ng, mean, n=3)Recovery (%)RSD (%)
Plant Extract A5048.296.4%3.7%
Plant Extract A10097.197.1%2.9%
Plant Extract B5046.993.8%4.1%
Plant Extract B10095.595.5%3.5%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (ng/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Signaling Pathway and Experimental Workflow

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation. The diagram below illustrates the canonical NF-κB pathway and the proposed point of inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive NF-kB Complex cluster_nucleus Nucleus cluster_active_NFkB Active NF-kB Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates p50 p50 Translocation p50->Translocation p65 p65 p65->Translocation Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Ubiquitination & Nucleus Nucleus Inflammatory Genes Inflammatory Genes This compound This compound This compound->IKK Complex Inhibits Translocation->Nucleus p50_n p50 p65_n p65 p65_n->Inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Quantification

The following diagram outlines the complete workflow from sample preparation to data analysis for the quantification of this compound in plant extracts.

Workflow start Plant Material Collection prep Drying and Grinding start->prep extraction Solvent Extraction (80% Methanol) prep->extraction partition Liquid-Liquid Partitioning (n-Hexane, n-Butanol) extraction->partition concentrate Evaporation to Dryness partition->concentrate reconstitute Reconstitution in Methanol concentrate->reconstitute analysis UPLC-MS/MS or HPLC-DAD Analysis reconstitute->analysis data Data Processing and Quantification analysis->data end Report Generation data->end

Caption: Workflow for this compound quantification in plant extracts.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a steroidal glycoside that has been identified for its potential anti-inflammatory and immunomodulatory properties. Preliminary studies suggest that this compound may exert its effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.

These application notes provide a comprehensive overview of cell-based assays and detailed protocols to investigate and quantify the anti-inflammatory activity of this compound. The following sections include summaries of expected quantitative data, step-by-step experimental procedures, and visual representations of the underlying signaling pathways and experimental workflows.

Note: The quantitative data presented in the following tables are illustrative and intended to serve as a guide for expected results based on the activity of similar natural compounds. Researchers should generate their own data for accurate assessment.

Data Presentation: Efficacy of this compound

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

AssayOutcome MeasureThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Positive Control)
Griess AssayNitric Oxide (NO) Production15.25.8
ELISAProstaglandin E₂ (PGE₂)12.54.2

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CytokineThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Positive Control)
Tumor Necrosis Factor-alpha (TNF-α)18.76.5
Interleukin-6 (IL-6)22.48.1
Interleukin-1beta (IL-1β)20.17.3

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages

PathwayKey Protein (Phosphorylated)This compound Concentration (µM)Inhibition of Phosphorylation (%)
NF-κBp652565
MAPKp382558
MAPKERK1/22552

Mandatory Visualizations

G This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates p38_ERK p38/ERK MAPKK->p38_ERK phosphorylates AP1 AP-1 p38_ERK->AP1 activates AP1->Nucleus translocates Dregeoside This compound Dregeoside->IKK inhibits Dregeoside->MAPKK inhibits

Caption: this compound inhibits NF-κB and MAPK pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (various concentrations) for 1h incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate griess Nitric Oxide Assay (Griess Reagent) stimulate->griess elisa Cytokine/PGE₂ ELISA stimulate->elisa western Western Blot (p-p65, p-p38, p-ERK) stimulate->western

Caption: Experimental workflow for anti-inflammatory assays.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

Measurement of Pro-inflammatory Cytokines and PGE₂ (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE₂ in the cell culture supernatant.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation protocol as the Griess Assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for each specific analyte (TNF-α, IL-6, IL-1β, PGE₂) according to the manufacturer's instructions for the respective ELISA kits.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentration of each analyte using the standard curve provided in the kit.

Western Blot Analysis for NF-κB and MAPK Pathway Activation
  • Principle: This technique is used to detect the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK1/2) signaling pathways, which indicates their activation.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, and ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Models for Studying Dregeoside Da1 Effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a steroidal glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. This document provides detailed application notes and standardized protocols for investigating the biological effects of this compound in various in vitro models. The following sections will cover key experimental setups to assess its cytotoxic, anti-migratory, and anti-inflammatory activities, providing a framework for preclinical evaluation.

Assessment of Cytotoxic Activity

A fundamental step in characterizing a novel compound is to evaluate its effect on cell viability. This helps determine its potential as a cytotoxic agent against cancer cells and establishes a therapeutic window by assessing its impact on non-cancerous cells.

Recommended In Vitro Model
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a well-characterized and aggressive cancer cell line suitable for screening potential anti-cancer compounds. For comparison and assessment of selectivity, a non-cancerous cell line such as MCF-10A (non-tumorigenic breast epithelial cells) should be used in parallel.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MDA-MB-231 and MCF-10A cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 and MCF-10A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and seed 5 x 10³ cells per well in 100 µL of culture medium into 96-well plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

The quantitative data from the MTT assay should be summarized in a table to facilitate comparison.

Treatment Concentration (µM)MDA-MB-231 Cell Viability (%) (48h)MCF-10A Cell Viability (%) (48h)
0.198 ± 4.599 ± 3.2
185 ± 5.196 ± 4.1
1062 ± 6.392 ± 3.8
5041 ± 5.885 ± 4.5
10025 ± 4.278 ± 5.0

Data are presented as mean ± standard deviation from three independent experiments.

Evaluation of Anti-Migratory Effects

Cell migration is a key process in cancer metastasis. The wound healing assay is a straightforward method to assess the effect of a compound on collective cell migration.

Experimental Protocol: Wound Healing (Scratch) Assay

Materials:

  • MDA-MB-231 cells

  • Culture medium and reagents as in section 1.2

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow to form a confluent monolayer.[1][2]

  • Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[1][2]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM).

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).[2]

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Data Presentation
TreatmentWound Closure (%) at 24hWound Closure (%) at 48h
Control (Vehicle)45 ± 5.285 ± 6.1
This compound (1 µM)40 ± 4.878 ± 5.5
This compound (10 µM)25 ± 3.955 ± 4.8
This compound (50 µM)10 ± 2.522 ± 3.1

Data are presented as mean ± standard deviation.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Seed MDA-MB-231 cells in 6-well plate B Grow to confluent monolayer A->B C Create scratch with pipette tip B->C D Wash with PBS C->D E Add medium with this compound D->E F Image at 0h, 12h, 24h, 48h E->F G Measure wound width F->G H Calculate % wound closure G->H

Caption: Workflow for the in vitro wound healing assay.

Investigation of Anti-inflammatory Activity

This compound is reported to have anti-inflammatory potential. This can be investigated using a macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Recommended In Vitro Model
  • Cell Line: RAW 264.7 (murine macrophage cell line) is a standard model for studying inflammation. These cells produce pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with LPS.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol details the measurement of TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • DMEM and other culture reagents

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 24-well plates

  • Human TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3][4][5][6]

Data Presentation
TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (no LPS)50 ± 1030 ± 8
LPS (1 µg/mL)1200 ± 150800 ± 100
LPS + this compound (1 µM)1050 ± 120720 ± 90
LPS + this compound (10 µM)700 ± 80450 ± 60
LPS + this compound (50 µM)400 ± 50250 ± 40

Data are presented as mean ± standard deviation.

Signaling Pathway: NF-κB Inhibition

A potential mechanism for the anti-inflammatory effect of this compound is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Dregeoside This compound Dregeoside->IKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols and application notes provided herein offer a robust framework for the initial in vitro characterization of this compound. By employing these standardized assays, researchers can obtain reliable and comparable data on its cytotoxic, anti-migratory, and anti-inflammatory properties. These findings will be crucial for guiding further preclinical development and exploring the therapeutic potential of this promising natural compound.

References

Animal Models for In Vivo Studies of Dregeoside Da1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no specific in vivo studies for Dregeoside Da1 have been published. The following application notes and protocols are therefore proposed based on the known anti-inflammatory and immunomodulatory potential of this compound and established methodologies for similar steroidal glycosides. These are intended to serve as a comprehensive guide for researchers initiating in vivo investigations of this compound.

Introduction

This compound is a steroidal glycoside with demonstrated potential for anti-inflammatory and immunomodulatory activities.[1] To translate these promising in vitro findings into potential therapeutic applications, robust in vivo studies are essential. This document outlines proposed animal models and detailed experimental protocols for evaluating the efficacy and pharmacokinetic profile of this compound. The target audience for these notes includes researchers, scientists, and professionals in drug development.

Proposed Animal Models for Efficacy Studies

Given the anti-inflammatory properties of this compound, animal models of inflammation are recommended. The choice of model will depend on the specific research question (e.g., acute vs. chronic inflammation).

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics the pathophysiology of human rheumatoid arthritis and is suitable for evaluating the therapeutic potential of this compound in a chronic inflammatory setting.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (low dose, e.g., 10 mg/kg)

    • Group III: this compound (high dose, e.g., 50 mg/kg)

    • Group IV: Positive control (Indomethacin)

  • Administer this compound or vehicle orally (p.o.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatize Acclimatize Rats (1 week) grouping Divide into 4 Groups (n=6) acclimatize->grouping dosing Oral Administration: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Indomethacin grouping->dosing initial_measurement Measure Initial Paw Volume dosing->initial_measurement carrageenan Inject Carrageenan (0.1 mL, 1%) initial_measurement->carrageenan paw_measurement Measure Paw Volume at 1, 2, 3, 4 hours carrageenan->paw_measurement analysis Calculate % Inhibition of Edema paw_measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 2: Proposed Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins

  • This compound

  • Vehicle suitable for oral administration

  • Heparinized saline

  • LC-MS/MS system

Procedure:

  • Acclimatize cannulated rats for at least 48 hours.

  • Fast animals overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 50 mg/kg).

  • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Data Presentation

Quantitative data should be presented in a clear and structured format.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Volume at 3h (mL)% Inhibition of Edema
Vehicle Control-1.5 ± 0.2-
This compound101.1 ± 0.126.7
This compound500.8 ± 0.1 46.7
Indomethacin100.7 ± 0.0553.3
p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Hypothetical Data)

ParameterUnitValue
Cmaxng/mL850
Tmaxh2.0
AUC(0-t)ng·h/mL4500
t1/2h6.5

Proposed Signaling Pathway

Based on the mechanism of other anti-inflammatory steroids, this compound may exert its effects by inhibiting the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_inhibition Inhibition by this compound cluster_outcome Outcome stimulus e.g., Carrageenan IKK IKK Activation stimulus->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_activation NF-κB Translocation to Nucleus IkappaB->NFkappaB_activation gene_transcription Pro-inflammatory Gene Transcription NFkappaB_activation->gene_transcription cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines Da1 This compound Da1->IkappaB Inhibits inflammation ↓ Inflammation cytokines->inflammation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The proposed animal models and protocols provide a solid framework for the initial in vivo evaluation of this compound. Successful demonstration of efficacy and a favorable pharmacokinetic profile in these models would warrant further investigation into more complex disease models and detailed mechanistic studies to elucidate the precise molecular targets of this compound. Future studies could also explore different routes of administration and formulation strategies to optimize its therapeutic potential.

References

Dregeoside Da1: Application Notes and Protocols for Cytokine Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a steroidal glycoside, is emerging as a compound of interest for its potential anti-inflammatory and immunomodulatory properties. Preliminary studies and research on structurally related compounds suggest that this compound may exert its effects by modulating the expression of key cytokines involved in the inflammatory cascade. This document provides detailed application notes and experimental protocols for researchers investigating the impact of this compound on cytokine expression, particularly its inhibitory effects on pro-inflammatory signaling pathways.

The information herein is synthesized from published research on related glycosides and general immunological methods, providing a robust framework for initiating studies on this compound. It is understood that this compound is primarily investigated for its capacity to reduce pro-inflammatory cytokines, making it a candidate for research in inflammatory and autoimmune disorders. The primary mechanism of action is hypothesized to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.

Data Presentation: Quantitative Effects of this compound on Cytokine Expression

The following table summarizes the anticipated dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Note: This data is extrapolated from studies on structurally similar glycosides and serves as a representative example. Researchers should generate their own empirical data for this compound.

CytokineThis compound Concentration (µM)Expected Inhibition (%)IC₅₀ (µM) (Predicted)
TNF-α 1~20%15-25
10~50%
50~85%
IL-6 1~15%20-30
10~45%
50~80%
IL-1β 1~18%18-28
10~55%
50~90%

Signaling Pathway Analysis

This compound is predicted to inhibit the inflammatory response by targeting key signaling cascades. The following diagram illustrates the proposed mechanism of action.

DregeosideDa1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IKK IKK TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates DregeosideDa1 This compound DregeosideDa1->MAPK_cascade Inhibits DregeosideDa1->IKK Inhibits Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFκB_n->Cytokine_genes Induces Transcription AP1_n->Cytokine_genes Induces Transcription

Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effect of this compound on cytokine expression.

Cell Culture and Treatment

Objective: To prepare and treat macrophage cells with this compound and an inflammatory stimulus.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, 96-well)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.

  • Harvest the cell culture supernatant for cytokine analysis (ELISA) and the cell lysates for RNA or protein analysis (qPCR, Western Blot).

Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell culture supernatants from the treatment protocol

  • Microplate reader

Protocol:

  • Perform the ELISA according to the manufacturer's instructions for each cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and diluted cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Analysis of Cytokine Gene Expression by RT-qPCR

Objective: To quantify the mRNA levels of pro-inflammatory cytokine genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Extract total RNA from the cell lysates using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for analyzing the effects of this compound on cytokine expression.

Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B This compound Pre-treatment A->B C LPS Stimulation B->C D Sample Collection C->D E Supernatant D->E F Cell Lysate D->F G ELISA (Cytokine Protein) E->G H RT-qPCR (Cytokine mRNA) F->H I Western Blot (Signaling Proteins) F->I J Data Analysis G->J H->J I->J

Caption: General experimental workflow for cytokine expression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound. By following these methodologies, scientists can elucidate the mechanisms by which this compound modulates cytokine expression and its potential as a therapeutic agent for inflammatory diseases. It is crucial to establish empirical, dose-dependent data for this compound to validate the hypothesized effects presented in this document.

Dregeoside Da1: Application Notes for Attenuating LPS-Induced Inflammation in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory effects of Dregeoside Da1 on lipopolysaccharide (LPS)-induced inflammation in macrophages. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators. This compound, a natural compound, has been identified as a potential anti-inflammatory agent. These notes detail the methodologies to study its effects on attenuating the inflammatory cascade in macrophages.

Data Presentation

The following tables summarize the expected quantitative data from key experiments. These are representative tables and should be populated with experimental results obtained for this compound.

Table 1: Effect of this compound on Macrophage Viability

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.0
LPS (1 µg/mL)-98 ± 4.5
This compound1Data Point
This compound5Data Point
This compound10Data Point
This compound25Data Point
This compound50Data Point
LPS + this compound1Data Point
LPS + this compound5Data Point
LPS + this compound10Data Point
LPS + this compound25Data Point
LPS + this compound50Data Point

Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated Macrophages

MediatorTreatmentConcentration (µM)Production/Expression (% of LPS Control)IC₅₀ (µM)
Nitric Oxide (NO) This compound1Data PointData Point
5Data Point
10Data Point
25Data Point
50Data Point
TNF-α This compound1Data PointData Point
5Data Point
10Data Point
25Data Point
50Data Point
IL-6 This compound1Data PointData Point
5Data Point
10Data Point
25Data Point
50Data Point
IL-1β This compound1Data PointData Point
5Data Point
10Data Point
25Data Point
50Data Point
iNOS This compound1Data PointData Point
5Data Point
10Data Point
25Data Point
50Data Point
COX-2 This compound1Data PointData Point
5Data Point
10Data Point
25Data Point
50Data Point

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

PathwayProteinTreatmentConcentration (µM)Phosphorylation (% of LPS Control)
NF-κB p-p65This compound1Data Point
5Data Point
10Data Point
p-IκBαThis compound1Data Point
5Data Point
10Data Point
MAPK p-ERK1/2This compound1Data Point
5Data Point
10Data Point
p-JNKThis compound1Data Point
5Data Point
10Data Point
p-p38This compound1Data Point
5Data Point
10Data Point

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After treatment as described in Protocol 1, remove the culture medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Collect the culture supernatant from treated cells (from Protocol 1).

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration.

Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)

  • Collect the culture supernatant from treated cells.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and signaling pathways involved.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis raw_cells RAW 264.7 Macrophages seeding Seed cells in plates raw_cells->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability MTT Assay stimulation->viability griess Griess Assay (NO) stimulation->griess elisa ELISA (Cytokines) stimulation->elisa western Western Blot stimulation->western data_quant Quantify Results viability->data_quant griess->data_quant elisa->data_quant pathway_analysis Pathway Analysis western->pathway_analysis data_quant->pathway_analysis

Caption: Experimental workflow for investigating this compound.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 IkB p-IκBα IKK->IkB p65_p50 p65/p50 IkB->p65_p50 Inhibition p_p65_p50 p-p65/p50 p_p65_p50_nuc p-p65/p50 p_p65_p50->p_p65_p50_nuc Dregeoside This compound Dregeoside->MAPKK Inhibition Dregeoside->IKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p_p65_p50_nuc->Genes AP1->Genes

Caption: LPS-induced NF-κB and MAPK signaling pathways.

Application Notes and Protocols: Investigating Dregeoside Da1 in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a steroidal glycoside of natural origin, has been primarily investigated for its anti-inflammatory and immunomodulatory properties.[1] Preliminary information suggests potential benefits in metabolic health, including the regulation of glucose levels, indicating its prospective application in diabetes research.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound as a potential therapeutic agent for diabetes. The following protocols and methodologies are based on established experimental models and techniques in the field of diabetes research and are intended to serve as a foundational framework for investigating the efficacy and mechanism of action of this compound.

Postulated Mechanisms of Action

Given the limited direct research on this compound in diabetes, its potential anti-diabetic effects can be hypothesized based on the known activities of similar natural compounds and established diabetes-related signaling pathways. These notes outline key pathways to investigate.

Enhancement of Insulin Signaling

Insulin resistance, a hallmark of type 2 diabetes, results from impaired insulin signaling in peripheral tissues such as skeletal muscle, adipose tissue, and liver. A key therapeutic strategy is to enhance insulin sensitivity. This compound may potentially modulate the insulin signaling cascade, leading to increased glucose uptake and utilization.

Diagram: Postulated Insulin Signaling Pathway Modulation by this compound

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Da1 This compound Da1->IR ? IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Stimulation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Postulated modulation of the insulin signaling pathway by this compound.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation while inhibiting glucose production in the liver. Many natural anti-diabetic compounds exert their effects through AMPK activation.

Diagram: Postulated AMPK Activation by this compound

AMPK_Pathway Da1 This compound AMPK AMPK Da1->AMPK Activation? Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Caption: Hypothetical activation of AMPK by this compound leading to metabolic benefits.

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione class of anti-diabetic drugs. Agonism of PPARγ enhances insulin sensitivity.

Diagram: Potential PPARγ Agonism by this compound

PPARg_Pathway Da1 This compound PPARg PPARγ Da1->PPARg Agonism? Gene_Expression Target Gene Expression PPARg->Gene_Expression Regulation Insulin_Sensitization Improved Insulin Sensitivity Gene_Expression->Insulin_Sensitization

Caption: Postulated mechanism of this compound acting as a PPARγ agonist.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo investigation of this compound's anti-diabetic potential.

In Vitro Studies

1. Cell Culture

  • Cell Lines:

    • 3T3-L1 Preadipocytes: For studying adipogenesis and glucose uptake in fat cells.

    • L6 or C2C12 Myoblasts: For investigating glucose uptake in muscle cells.

    • INS-1 or MIN6 Pancreatic β-cells: For assessing effects on insulin secretion.

    • HepG2 Hepatocytes: For evaluating effects on hepatic glucose production.

2. Glucose Uptake Assay

This protocol measures the uptake of glucose into cultured cells, a key indicator of insulin sensitivity.

  • Principle: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose). The amount of label incorporated into the cells is quantified.

  • Protocol:

    • Seed cells (e.g., differentiated 3T3-L1 adipocytes or L6 myotubes) in appropriate culture plates and allow them to adhere and differentiate.

    • Serum-starve the cells for 2-4 hours in Krebs-Ringer bicarbonate buffer (KRPH) to establish a basal state.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include positive (e.g., insulin) and negative (vehicle) controls.

    • For the final 30-60 minutes of treatment, add the labeled glucose analog.

    • Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and measure the incorporated label using a fluorescence plate reader or a scintillation counter.

    • Normalize the glucose uptake to the total protein content of each well.

Diagram: Glucose Uptake Assay Workflow

Glucose_Uptake_Workflow Start Differentiated Cells (e.g., 3T3-L1, L6) Serum_Starvation Serum Starvation Start->Serum_Starvation Treatment Treat with this compound, Insulin (positive control), Vehicle (negative control) Serum_Starvation->Treatment Add_Labeled_Glucose Add Labeled Glucose Analog (e.g., 2-NBDG) Treatment->Add_Labeled_Glucose Terminate_Uptake Wash with Ice-Cold PBS Add_Labeled_Glucose->Terminate_Uptake Lyse_Cells Cell Lysis Terminate_Uptake->Lyse_Cells Quantify Quantify Incorporated Label Lyse_Cells->Quantify Normalize Normalize to Protein Content Quantify->Normalize End Results Normalize->End

Caption: Workflow for the in vitro glucose uptake assay.

In Vivo Studies

1. Animal Model: Streptozotocin (STZ)-Induced Diabetic Mice

This is a widely used model for type 1 diabetes, characterized by the destruction of pancreatic β-cells.

  • Principle: Streptozotocin (STZ) is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • Protocol:

    • Use male C57BL/6J mice (8-10 weeks old).

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150-200 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).

    • Monitor blood glucose levels from the tail vein 48-72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.

    • Divide diabetic mice into groups: vehicle control, this compound (various doses), and a positive control (e.g., insulin).

    • Administer this compound daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4-8 weeks).

    • Monitor body weight, food and water intake, and blood glucose levels regularly.

    • At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).

    • Collect blood and tissues (pancreas, liver, muscle, adipose tissue) for further analysis.

Diagram: In Vivo Experimental Workflow

In_Vivo_Workflow Start C57BL/6J Mice Induction Induce Diabetes with STZ Start->Induction Confirmation Confirm Hyperglycemia (Blood Glucose >250 mg/dL) Induction->Confirmation Grouping Group Allocation: - Vehicle Control - this compound (low, mid, high dose) - Positive Control (e.g., Insulin) Confirmation->Grouping Treatment Daily Treatment for 4-8 Weeks Grouping->Treatment Monitoring Monitor Body Weight, Food/Water Intake, Blood Glucose Treatment->Monitoring Tests Perform OGTT and ITT Monitoring->Tests Endpoint Collect Blood and Tissues for Analysis Tests->Endpoint End Data Analysis Endpoint->End

Caption: Workflow for the in vivo evaluation of this compound in an STZ-induced diabetic mouse model.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Glucose Uptake Data

TreatmentConcentrationGlucose Uptake (fold change over control)p-value
Vehicle Control-1.00 ± 0.12-
Insulin100 nM2.54 ± 0.21<0.001
This compound1 µM1.25 ± 0.15>0.05
This compound10 µM1.89 ± 0.18<0.01
This compound50 µM2.31 ± 0.25<0.001

Table 2: Hypothetical In Vivo Data from STZ-Induced Diabetic Mice

Treatment GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)Change in Body Weight (g)OGTT AUC
Non-Diabetic Control95 ± 8102 ± 10+2.5 ± 0.515000 ± 1200
Diabetic + Vehicle410 ± 35450 ± 42-3.1 ± 0.855000 ± 4500
Diabetic + this compound (10 mg/kg)405 ± 30320 ± 28-1.5 ± 0.642000 ± 3800
Diabetic + this compound (50 mg/kg)415 ± 38210 ± 25+0.5 ± 0.428000 ± 2500
Diabetic + Insulin420 ± 40150 ± 20+1.8 ± 0.720000 ± 1800

Data are presented as mean ± standard deviation. AUC = Area Under the Curve.

Conclusion

While direct evidence for the anti-diabetic effects of this compound is currently lacking, its known biological activities provide a strong rationale for its investigation in the context of diabetes. The protocols and hypothetical mechanisms outlined in these application notes offer a structured approach for researchers to explore the potential of this compound as a novel therapeutic agent. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and elucidate the precise mechanisms of action.

References

Dregeoside Da1: Application Notes and Protocols for Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed limited publicly available data specifically detailing the quantitative therapeutic effects and detailed experimental protocols for Dregeoside Da1. The following application notes and protocols are constructed based on the known biological activities of structurally related compounds, such as other steroidal glycosides and saponins, and established methodologies in molecular and cellular biology. These should be considered as adaptable templates for initiating research on this compound. All presented quantitative data are hypothetical and for illustrative purposes only, designed to guide data presentation.

Introduction

This compound is a steroidal glycoside that has been identified for its potential anti-inflammatory and immunomodulatory properties.[1] Preliminary interest in this compound stems from its natural origin and the therapeutic activities observed in similar molecules, which suggest a potential for development as a therapeutic agent for inflammatory diseases and potentially cancer. This document provides detailed protocols for investigating the anti-inflammatory and pro-apoptotic effects of this compound.

Potential Therapeutic Applications

  • Anti-Inflammatory Agent: By potentially modulating key inflammatory pathways such as NF-κB, this compound could be investigated for its utility in chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

  • Anti-Cancer Agent: Many natural glycosides exhibit anti-cancer properties by inducing apoptosis in tumor cells. Investigating this compound's ability to trigger programmed cell death could open avenues for its use in oncology.

Data Presentation: Hypothetical Quantitative Data

The following tables are provided as examples of how to structure and present quantitative data obtained from the experimental protocols described below.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Nitric Oxide (µM)
Vehicle Control-15.2 ± 2.18.9 ± 1.51.2 ± 0.3
LPS (1 µg/mL)-450.8 ± 25.3320.4 ± 18.725.6 ± 2.8
This compound + LPS1380.1 ± 20.5275.3 ± 15.220.1 ± 2.1
This compound + LPS10210.5 ± 15.8150.7 ± 10.911.5 ± 1.4
This compound + LPS5095.3 ± 8.965.2 ± 6.35.3 ± 0.8

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of this compound on Cell Viability and Apoptosis in a Cancer Cell Line (e.g., MDA-MB-231)

TreatmentConcentration (µM)Cell Viability (%)Caspase-3 Activity (Fold Change)
Vehicle Control-100 ± 5.21.0 ± 0.1
This compound198.1 ± 4.81.2 ± 0.2
This compound1075.4 ± 6.13.5 ± 0.4
This compound5042.8 ± 3.98.2 ± 0.9
This compound10025.1 ± 2.715.6 ± 1.8

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Assessment of Anti-Inflammatory Activity

Protocol 4.1.1: Measurement of Nitric Oxide (NO) Production

This protocol measures the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Workflow for Nitric Oxide Production Assay

G cluster_0 Cell Culture and Treatment cluster_1 Griess Assay a Seed RAW 264.7 cells in a 96-well plate b Incubate for 24 hours a->b c Pre-treat with this compound for 1 hour b->c d Stimulate with LPS (1 µg/mL) for 24 hours c->d e Collect supernatant d->e f Mix supernatant with Griess Reagent e->f g Incubate for 10 minutes at room temperature f->g h Measure absorbance at 540 nm g->h

Caption: Workflow for measuring nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group with no LPS stimulation.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4.1.2: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

This protocol uses ELISA to quantify the levels of key pro-inflammatory cytokines released by macrophages.

Procedure:

  • Follow steps 1-4 from Protocol 4.1.1.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 4.1.3: NF-κB Reporter Assay

This assay determines if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Workflow for NF-κB Luciferase Reporter Assay

G cluster_0 Transfection and Treatment cluster_1 Luciferase Assay a Co-transfect cells with NF-κB reporter and control plasmids b Incubate for 24 hours a->b c Treat with this compound b->c d Stimulate with TNF-α or LPS c->d e Lyse cells d->e f Measure Firefly luciferase activity e->f g Measure Renilla luciferase activity f->g h Normalize Firefly to Renilla activity g->h

Caption: Workflow for NF-κB luciferase reporter assay.

Materials:

  • HEK293T or a similar easily transfectable cell line

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

  • A control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • TNF-α or LPS as a stimulant

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate.

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound for 1 hour.

  • Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Assessment of Pro-Apoptotic Activity

Protocol 4.2.1: Cell Viability Assay

This protocol assesses the cytotoxic effect of this compound on cancer cells.

Procedure:

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate.

  • After 24 hours, treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Assess cell viability using a commercial assay such as MTT, MTS, or CellTiter-Glo®, following the manufacturer's protocol.

Protocol 4.2.2: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Procedure:

  • Seed cancer cells in a 6-well plate.

  • Treat the cells with this compound for a predetermined time (e.g., 24 hours).

  • Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).[2][3]

Signaling Pathway Visualization

Diagram 5.1: Proposed Anti-Inflammatory Mechanism of this compound via NF-κB Inhibition

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 NF-κB Complex cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Ubiquitinated) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA (κB sites) NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription Dregeoside This compound Dregeoside->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Diagram 5.2: Induction of Apoptosis via the Intrinsic Pathway

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Dregeoside This compound Bax Bax (Pro-apoptotic) Dregeoside->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Dregeoside->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp9_a Caspase-9 Apoptosome->Casp9_a Activates Casp3_a Caspase-3 (Executioner) Casp9_a->Casp3_a Activates Casp3 Pro-caspase-3 Casp3->Casp3_a Apoptosis Apoptosis Casp3_a->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Dregeoside Da1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dregeoside Da1. It addresses common challenges related to its solubility and stability, offering practical guidance and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound has low water solubility (< 1 mg/mL). For laboratory experiments, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, or Ethanol for creating stock solutions.[1]

Q2: How should I store this compound powder and stock solutions?

A2: The solid compound should be stored in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] If you prepare a stock solution in DMSO, it is recommended to store it in aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to two weeks. To ensure consistency, allow the product to equilibrate to room temperature for at least one hour before use.[1]

Q3: My this compound powder is stuck to the cap of the vial. What should I do?

A3: Due to transportation, the compound may adhere to the neck or cap of the vial. Gently shake the vial to help the powder settle to the bottom. For liquid formulations, a brief centrifugation at 200-500 RPM will help gather the liquid at the bottom of the vial.[1]

Q4: Are there established protocols for in vivo formulation of this compound?

A4: Yes, several formulations have been suggested for in vivo administration due to the low water solubility of this compound. These are intended as starting points, and optimization may be necessary for your specific application.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound in my desired solvent system for my experiment.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: this compound is poorly soluble in aqueous solutions. For cell-based assays, a common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5% DMSO).

  • Precipitation upon Dilution: When diluting the stock solution in an aqueous buffer or medium, the compound may precipitate. To mitigate this, try:

    • Vortexing or sonicating the solution during and after dilution.

    • Using a formulation that includes a surfactant like Tween 80 or a solubilizing agent like PEG400.[2]

    • Preparing a suspension using carboxymethyl cellulose (CMC).[2]

Stability Concerns

Problem: I am concerned about the stability of this compound in my experimental conditions and need to assess its degradation.

Solution: A forced degradation study can be performed to understand the stability of this compound under various stress conditions. This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use. The results can help in developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Table 1: this compound Solubility Profile

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25< 1Suspension
PBS (pH 7.4)25
DMSO25Clear Solution
Ethanol25Clear Solution
Methanol25Clear Solution
PEG40025
Corn Oil25

Table 2: this compound Stability under Forced Degradation

Stress ConditionDuration% DegradationNumber of DegradantsObservations
0.1 M HCl24h
0.1 M NaOH24h
3% H₂O₂24h
Heat (80°C)48h
Photostability (UV light)24h

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C) for a specified duration.

    • Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.

Visualizations

Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action

Based on the known mechanisms of similar compounds like other steroidal glycosides and ginsenosides, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Dregeoside_Da1 This compound Dregeoside_Da1->IKK Inhibits Dregeoside_Da1->MAPK_Pathway Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Gene_Expression Induces

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Stability Indicating Method Development

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.

G Start Start: Obtain This compound Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation HPLC_Method_Dev Develop HPLC Method (Column, Mobile Phase, Detector Selection) Forced_Degradation->HPLC_Method_Dev Analyze_Samples Analyze Stressed and Unstressed Samples HPLC_Method_Dev->Analyze_Samples Check_Separation Check for Separation of Degradants Analyze_Samples->Check_Separation Optimize_Method Optimize HPLC Method Check_Separation->Optimize_Method Poor Separation   Validate_Method Validate Method (Specificity, Linearity, Accuracy, Precision) Check_Separation->Validate_Method  Good Separation Optimize_Method->Analyze_Samples End End: Stability- Indicating Method Validate_Method->End

References

Technical Support Center: Optimizing Dregeoside Da1 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and experimental data for Dregeoside Da1 are limited. The following troubleshooting guide and FAQ are based on general principles for optimizing the concentration of novel compounds in cell-based assays and information available for structurally related compounds with similar described biological activities, such as anti-inflammatory effects. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell assay?

A1: Without specific data for this compound, a broad concentration range is recommended for initial screening. A common starting point for novel natural compounds is to perform a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). This initial experiment will help determine the cytotoxic and effective concentration ranges.

Q2: How can I determine if my this compound concentration is cytotoxic to the cells?

A2: A cytotoxicity assay should be performed in parallel with your functional assay. Common methods include MTT, MTS, or LDH assays, which measure cell viability and membrane integrity. A significant decrease in cell viability compared to the vehicle control indicates cytotoxicity.

Q3: What solvents can be used to dissolve this compound for cell culture experiments?

Q4: this compound is described as having anti-inflammatory properties. Which cell lines are suitable for studying this effect?

A4: To study anti-inflammatory effects, cell lines capable of mounting an inflammatory response are ideal. Macrophage-like cell lines such as RAW 264.7 or THP-1 (differentiated into macrophages) are commonly used. These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound at the tested concentrations. 1. The concentration range is too low.2. The incubation time is too short.3. The compound is not active in the chosen assay or cell line.4. The compound has degraded.1. Test a higher concentration range.2. Perform a time-course experiment (e.g., 12, 24, 48 hours).3. Verify the biological activity in a different, validated assay or cell line if possible.4. Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light).
High cell death observed even at low concentrations. 1. This compound is highly cytotoxic to the specific cell line.2. The solvent (e.g., DMSO) concentration is too high.3. The compound has precipitated in the culture medium.1. Lower the concentration range significantly.2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% DMSO).3. Check the solubility of this compound in your final culture medium. If precipitation is observed, consider using a solubilizing agent or a different solvent system.
High variability between replicate wells. 1. Uneven cell seeding.2. Inaccurate pipetting of the compound.3. Compound precipitation in some wells.1. Ensure a single-cell suspension and proper mixing before seeding.2. Use calibrated pipettes and mix the compound dilution thoroughly.3. Visually inspect wells for any signs of precipitation before and after incubation.
Unexpected or off-target effects are observed. 1. The compound may have multiple biological targets.2. The purity of the this compound sample is low.1. Investigate potential off-target effects using pathway-specific inhibitors or activators.2. Verify the purity of your compound stock if possible (e.g., via HPLC).

Experimental Protocols & Methodologies

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Assessing the Anti-inflammatory Effect on LPS-stimulated Macrophages
  • Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells at 2 x 10⁵ cells/well in a 24-well plate and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours. For RAW 264.7 cells, seed at 1 x 10⁵ cells/well and allow to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various non-cytotoxic concentrations of this compound (determined from the MTT assay) and incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Cell Lysis: Lyse the cells to extract protein for Western blot analysis of inflammatory markers like COX-2 or iNOS, or to extract RNA for qRT-PCR analysis of cytokine gene expression.

Signaling Pathways & Experimental Workflows

Based on preliminary information on similar compounds, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_nucleus Inside the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Dregeoside_Da1 This compound Dregeoside_Da1->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Genes Leads to Transcription Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solution (in DMSO) B Perform Dose-Response Cytotoxicity Assay (MTT) A->B C Select Non-Cytotoxic Concentrations B->C D Anti-inflammatory Assay (LPS-stimulated Macrophages) C->D E Measure Cytokine Levels (ELISA) D->E F Analyze Protein/Gene Expression (Western Blot/qRT-PCR) D->F

Technical Support Center: Dregeoside Da1 HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC-MS analysis of Dregeoside Da1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a natural polyhydroxypregnane glycoside isolated from plants of the Dregea genus, such as Dregea volubilis. It belongs to the class of steroidal glycosides. Key chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₄₂H₇₀O₁₅
Molecular Weight 815.007 g/mol
Class Steroidal Glycoside, Pregnane Glycoside
Solubility Soluble in methanol, ethanol, DMSO, and pyridine.[1]

Q2: What are the general challenges in the HPLC-MS analysis of steroidal glycosides like this compound?

Steroidal glycosides can be challenging to analyze due to their complex structures, presence of multiple hydroxyl groups, and potential for in-source fragmentation in the mass spectrometer. Common challenges include poor chromatographic resolution from other similar glycosides, low UV absorbance, and complex fragmentation patterns.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.

Chromatography Issues

Q3: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause and how can I fix it?

Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[2] Try diluting your sample.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Use a guard column and ensure proper sample cleanup.[3]

  • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. While this compound is not strongly ionizable, adjusting the pH with a small amount of formic acid or ammonium acetate can sometimes improve peak symmetry.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[4] Try a new column of the same type to see if the problem persists.

Q4: My retention time for this compound is shifting between injections. What should I do?

Retention time drift can compromise the reliability of your analysis.[5]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A common recommendation is to equilibrate for at least 5-10 column volumes.[6]

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts.[5] Prepare fresh mobile phase daily and ensure accurate mixing.

  • Temperature Fluctuations: Changes in column temperature can affect retention time.[7][8] Use a column oven to maintain a constant temperature.

  • Pump Performance: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates and retention time variability.[9]

Q5: I am not seeing any peak for this compound, or the peak is very small.

The absence or small size of a peak can be due to several reasons.[4]

  • Injection Issues: Check for blockages in the injection needle or sample loop. Ensure the correct injection volume is being used.[7]

  • Detector Settings: For a UV detector, ensure the wavelength is appropriate for this compound (typically low UV, around 205 nm, as it lacks a strong chromophore). For a mass spectrometer, check the ionization and detection parameters.

  • Sample Degradation: this compound may be unstable under certain conditions. Ensure proper storage of samples and standards.

  • Low Concentration: The concentration of this compound in your sample may be below the limit of detection of your instrument. Consider concentrating your sample or using a more sensitive mass spectrometer.

Mass Spectrometry Issues

Q6: I am having trouble getting a good signal for this compound in the mass spectrometer. What are some common causes?

Low signal intensity can be frustrating. Here are some things to check:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for steroidal glycosides. Both positive and negative ion modes should be evaluated. In positive mode, you may observe adducts such as [M+Na]⁺ or [M+NH₄]⁺, which can be more stable and provide a better signal than the protonated molecule [M+H]⁺.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.

  • Mobile Phase Additives: The presence of additives like formic acid or ammonium acetate in the mobile phase can significantly enhance ionization efficiency. For positive mode, 0.1% formic acid is common. For negative mode, a small amount of ammonium acetate can be beneficial.

  • In-source Fragmentation: Steroidal glycosides can be prone to fragmentation in the ion source. Try reducing the fragmentor or cone voltage to minimize this effect and increase the abundance of the precursor ion.

Q7: The fragmentation pattern of this compound in my MS/MS experiment is very complex and I'm not sure what I'm looking at. How can I interpret it?

The fragmentation of steroidal glycosides typically involves the sequential loss of sugar moieties and cleavages within the steroid core.

  • Loss of Sugar Units: The glycosidic bonds are often the most labile. Expect to see neutral losses corresponding to the sugar units in your molecule.

  • Fragmentation of the Aglycone: The steroidal core can also fragment, providing structural information.

  • Reference Spectra: If available, compare your experimental fragmentation pattern to reference spectra for this compound or similar pregnane glycosides. Studies on related compounds from Dregea species can provide valuable insights into expected fragmentation pathways.[1]

Q8: I am observing a high baseline noise in my mass chromatogram. What can I do to reduce it?

A noisy baseline can obscure low-level peaks and affect quantification.

  • Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize chemical noise.[9]

  • System Contamination: A contaminated HPLC system or mass spectrometer can be a major source of noise. Flush the system with appropriate cleaning solutions.

  • Electrical Noise: Ensure the HPLC and MS instruments are on a stable electrical circuit.[6]

  • Detector Issues: In some cases, detector malfunction can lead to increased noise.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant material.

  • Harvesting and Drying: Collect fresh plant material (e.g., leaves of Dregea volubilis). Dry the material at a controlled temperature (e.g., 40-50 °C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material.

    • Add 20 mL of methanol.

    • Sonically extract for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

  • Concentration: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) for HPLC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-MS Method for this compound Analysis

This is a starting method based on typical conditions for similar steroidal glycosides. Optimization will likely be required.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole or similar
Ionization Mode ESI Positive and Negative
Capillary Voltage 4000 V
Drying Gas Temp 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Range (Full Scan) m/z 100-1000
MS/MS Parameters Optimize collision energy for characteristic fragment ions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction grinding->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography ms_detection Mass Spectrometry Detection chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention_time Retention Time Shift cluster_no_peak No/Small Peak start Problem Encountered check_concentration Check Sample Concentration start->check_concentration Tailing/Fronting check_equilibration Verify Column Equilibration start->check_equilibration Drifting RT check_injection Verify Injection start->check_injection No Peak check_column Inspect Column/Guard Column check_concentration->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase check_temp Check Column Temperature check_equilibration->check_temp check_pump Inspect Pump Performance check_temp->check_pump check_detector Check Detector Settings check_injection->check_detector check_sample_integrity Assess Sample Integrity check_detector->check_sample_integrity

Caption: Troubleshooting logic for common HPLC issues.

References

Dregeoside Da1 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Dregeoside Da1 in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability testing for your unique experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for short-term storage of this compound?

For short-term storage (up to 24 hours) at room temperature, it is advisable to use anhydrous Dimethyl Sulfoxide (DMSO). For longer periods, it is recommended to store aliquots at -20°C or -80°C.

Q2: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions has not been extensively reported. As a steroidal glycoside, it may be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare aqueous solutions fresh for each experiment and avoid prolonged storage. Predicted water solubility for this compound is low (0.25 g/L)[1].

Q3: What are the optimal long-term storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at 2-8°C, protected from light and moisture[2]. If dissolved in a solvent such as DMSO, it should be stored at -80°C. Studies on similar compounds in DMSO/water mixtures have shown that 85% of compounds were stable for up to 2 years at 4°C[3]. However, compound degradation and precipitation can occur with DMSO storage[4].

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

Repeated freeze-thaw cycles are not recommended as they can lead to degradation of the compound and introduction of moisture into the solvent. It is best practice to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.1. Prepare fresh stock solutions. 2. Perform a stability test of your stock solution under your experimental conditions. 3. Avoid prolonged exposure to light, high temperatures, or extreme pH.
Precipitation observed in the stock solution Poor solubility or solvent evaporation.1. Gently warm the solution to try and redissolve the precipitate. 2. If precipitation persists, consider using a different solvent or a lower concentration. 3. Ensure vials are properly sealed to prevent solvent evaporation.
Loss of biological activity Chemical degradation of the compound.1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC). 2. Review storage and handling procedures to ensure they are optimal.

Stability Data Summary

The following tables present hypothetical stability data for this compound. This data is for illustrative purposes only and should be confirmed by experimental testing.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at 4°C

Solvent% Purity after 1 week% Purity after 4 weeks% Purity after 12 weeks
DMSO>99%98%95%
Ethanol98%95%90%
Methanol97%93%88%
Water (pH 7.4)95%85%<70%

Table 2: Hypothetical Stability of this compound (1 mg/mL) in DMSO at Different Temperatures

Temperature% Purity after 4 weeks% Purity after 12 weeks% Purity after 52 weeks
Room Temperature (25°C)90%80%<60%
Refrigerated (4°C)98%95%85%
Frozen (-20°C)>99%>99%98%
Deep Frozen (-80°C)>99%>99%>99%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials to protect from light.

  • Storage Conditions: Store the aliquots under different temperature conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 12, 24, and 52 weeks), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the purity of the this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the purity at each time point to the initial purity (time 0) to determine the percentage of degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c storage_neg80c -80°C aliquot->storage_neg80c time_points Retrieve at Time Points (0, 1, 4, 12, 24, 52 weeks) storage_rt->time_points storage_4c->time_points storage_neg20c->time_points storage_neg80c->time_points hplc_analysis HPLC-UV Analysis time_points->hplc_analysis data_eval Evaluate Purity & Degradation hplc_analysis->data_eval

Caption: Workflow for assessing the stability of this compound under various storage conditions.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome cluster_mitigation Mitigation Strategies temperature Temperature degradation This compound Degradation temperature->degradation solvent Solvent solvent->degradation light Light Exposure light->degradation ph pH ph->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation low_temp Low Temperature Storage (-80°C) degradation->low_temp anhydrous_solvent Anhydrous Solvent (e.g., DMSO) degradation->anhydrous_solvent protect_light Protect from Light degradation->protect_light fresh_solutions Prepare Aqueous Solutions Fresh degradation->fresh_solutions aliquoting Aliquot Stock Solutions degradation->aliquoting

Caption: Factors influencing this compound stability and corresponding mitigation strategies.

References

Preventing degradation of Dregeoside Da1 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dregeoside Da1 during extraction. The information is presented in a question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a steroidal glycoside, a natural product isolated from plants such as Dregea volubilis.[1][2] Like many complex natural molecules, it is susceptible to degradation under suboptimal extraction conditions. The primary concern is the hydrolysis of its glycosidic linkages and other chemical modifications that can be triggered by factors like pH, temperature, and enzymatic activity, leading to reduced yield and the generation of impurities.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors contributing to the degradation of steroidal glycosides like this compound include:

  • Temperature: High temperatures can accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to the breakdown of the molecule.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds in this compound.

  • Enzymatic Activity: Endogenous enzymes present in the plant material can become active during the extraction process and degrade the target compound.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.

  • Light and Air Exposure: Prolonged exposure to light and oxygen can lead to oxidative degradation.

Q3: What are the recommended solvents for extracting this compound?

This compound is soluble in solvents such as Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2] For extraction from plant material, aqueous ethanol or methanol are generally effective. The addition of water to these solvents can improve extraction efficiency by promoting the swelling of plant tissues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation during extraction: High temperatures, improper pH, or prolonged extraction times may be causing the breakdown of the compound.Optimize extraction parameters. Use lower temperatures (around 50-60°C) and shorter extraction times. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and temperature exposure.
Inefficient extraction: The solvent may not be effectively penetrating the plant material.Ensure the plant material is finely ground to increase the surface area for extraction. Optimize the solvent-to-solid ratio to ensure complete immersion and efficient diffusion.
Presence of unknown peaks in chromatogram Degradation products: The unknown peaks are likely degradation products of this compound resulting from hydrolysis or oxidation.Review and optimize the extraction protocol to minimize degradation. Use fresh, high-purity solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Inconsistent extraction results Variability in plant material: The concentration of this compound can vary between different batches of plant material.Standardize the plant material as much as possible (e.g., by age, part of the plant, and drying conditions). Always run a reference standard with each batch of extractions for accurate quantification.
Enzymatic degradation: Enzymes in the plant material may be degrading the compound.Consider a pre-treatment step to deactivate enzymes, such as blanching the plant material with steam or a brief immersion in boiling ethanol.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to accelerate extraction, often resulting in higher yields in shorter times and at lower temperatures, thus minimizing degradation.

Materials:

  • Dried and powdered plant material containing this compound

  • 80% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 10 g of the dried, powdered plant material.

  • Solvent Addition: Place the powder into a flask and add 200 mL of 80% ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the frequency to 40 kHz.

  • Extraction: Sonicate for 30-45 minutes.

  • Separation: Separate the extract from the solid residue by filtration or centrifugation.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 45°C.

  • Storage: Store the dried extract at 4°C in a dark, dry place.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to a very short extraction time and reduced thermal degradation.

Materials:

  • Dried and powdered plant material containing this compound

  • 70% Methanol (v/v)

  • Microwave extraction system

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 2 g of the dried, powdered plant material.

  • Solvent Addition: Place the sample in a microwave extraction vessel and add 40 mL of 70% methanol.

  • Microwave Program: Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and controlled, not exceeding 60°C.

  • Cooling: After the extraction, allow the vessel to cool to room temperature.

  • Separation: Filter the extract to remove the solid residue.

  • Concentration: Evaporate the solvent using a rotary evaporator under vacuum at a temperature not exceeding 45°C.

  • Storage: Store the dried extract at 4°C in a dark, dry place.

Visualizations

Logical Relationships

cluster_factors Degradation Factors cluster_outcomes Degradation Outcomes cluster_prevention Preventative Measures HighTemp High Temperature Hydrolysis Hydrolysis of Glycosidic Bonds HighTemp->Hydrolysis ExtremepH Extreme pH ExtremepH->Hydrolysis Enzymes Enzymatic Activity Enzymes->Hydrolysis Oxygen Light & Oxygen Oxidation Oxidation Oxygen->Oxidation LowYield Low Yield & Impurities Hydrolysis->LowYield Oxidation->LowYield TempControl Temperature Control (50-60°C) TempControl->LowYield prevents pH_Neutral Neutral pH pH_Neutral->LowYield prevents EnzymeDeactivation Enzyme Deactivation EnzymeDeactivation->LowYield prevents InertAtmosphere Inert Atmosphere InertAtmosphere->LowYield prevents ModernMethods UAE / MAE ModernMethods->LowYield prevents

Caption: Factors leading to this compound degradation and preventative measures.

Experimental Workflow

Start Start: Dried Plant Material Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction (UAE or MAE with optimized solvent) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporator < 45°C) Filtration->Concentration Purification Optional: Further Purification (e.g., Chromatography) Concentration->Purification FinalProduct Dried this compound Extract Purification->FinalProduct

Caption: Optimized workflow for this compound extraction to minimize degradation.

Signaling Pathway

cluster_hydrolysis Hydrolysis (Acid, Base, or Enzyme Catalyzed) Dregeoside This compound (Steroidal Glycoside) plus + Dregeoside->plus Glycosidic Bond Cleavage Aglycone Aglycone (Steroidal Core) Sugars Sugar Moieties plus->Aglycone plus->Sugars

Caption: Hypothesized hydrolytic degradation pathway of this compound.

References

Technical Support Center: Addressing Dregeoside Da1 Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Dregeoside Da1 in their experiments and may be encountering challenges with assay interference. While direct studies on this compound interference are limited, this guide provides troubleshooting strategies and frequently asked questions based on the known behavior of steroidal glycosides and saponins, the class of compounds to which this compound belongs.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Activation in Biochemical Assays

You observe that this compound consistently shows inhibitory or activating effects in your assay, which may not be related to its specific intended biological target.

Possible Cause: Promiscuous inhibition due to the formation of aggregates. Saponins, due to their amphipathic nature, can self-assemble into micelles or aggregates in aqueous solutions, which can non-specifically sequester and denature proteins, leading to false-positive results.

Troubleshooting Steps:

  • Detergent-Based Assay: Perform a control experiment by adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.[1][2] If the inhibitory effect of this compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity is due to aggregation.[1][2]

  • Vary Enzyme Concentration: True inhibitors that target the enzyme's active site will often show an IC50 value that is independent of the enzyme concentration. In contrast, aggregate-based inhibitors will typically show a linear relationship between the inhibitor concentration and the enzyme concentration required for a given level of inhibition.

  • Orthogonal Assays: Test this compound in a different assay format that measures the same biological activity but uses a different detection method (e.g., switching from a fluorescence-based assay to a luminescence or absorbance-based assay).[3]

Issue 2: High Variability or Poor Reproducibility in Assay Results

You are experiencing inconsistent results between replicate wells or between experiments when testing this compound.

Possible Cause:

  • Compound Precipitation: this compound may have limited solubility in your assay buffer, leading to precipitation and inconsistent concentrations in your assay wells.

  • Time-Dependent Aggregation: The formation of aggregates can be time-dependent, leading to variability in results based on incubation times.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation or turbidity in the wells containing this compound.

  • Solubility Assessment: Determine the solubility of this compound in your specific assay buffer. Consider using a lower concentration of the compound if solubility is an issue.

  • Pre-incubation Time: Investigate the effect of pre-incubating this compound in the assay buffer for different durations before initiating the reaction. This can help determine if time-dependent aggregation is occurring.

Issue 3: Interference in Fluorescence-Based Assays

You are using a fluorescence-based assay (e.g., fluorescence polarization, FRET, or fluorescence intensity) and suspect that this compound is interfering with the readout.

Possible Cause:

  • Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay's fluorophore, leading to a false-positive signal.

  • Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the fluorescence signal (a false-positive for inhibitors or a false-negative for activators).

Troubleshooting Steps:

  • Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the assay, but without the other assay components (e.g., enzyme, substrate, fluorophore). A significant signal indicates autofluorescence.

  • Spectral Scanning: Perform excitation and emission scans of this compound to determine its spectral properties. This will help you choose a fluorophore with non-overlapping spectra.

  • Red-Shifted Fluorophores: If autofluorescence is an issue, consider switching to a fluorophore that is excited at a longer wavelength (red-shifted), as this can often reduce interference from small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

A1: this compound belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids that contain a carbohydrate moiety glycosidically linked to a steroid skeleton.

Q2: Why are saponins like this compound prone to causing assay interference?

A2: Saponins are amphipathic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) regions. This property, similar to soap, can cause them to form aggregates in aqueous solutions, which can non-specifically interact with proteins and other assay components, leading to misleading results.[4]

Q3: Can this compound be cytotoxic to my cells in a cell-based assay?

A3: Yes, many saponins exhibit cytotoxic activity.[4][5][6][7] The mechanism of cytotoxicity is often attributed to their ability to interact with cell membrane cholesterol, leading to pore formation and increased membrane permeability.[4] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line to ensure that the observed effects are not due to cell death.

Q4: How can I determine the cytotoxic concentration of this compound?

A4: You can perform a standard cytotoxicity assay, such as the MTT, MTS, or neutral red uptake assay, to determine the concentration of this compound that is toxic to your cells. This will allow you to establish a non-toxic concentration range for your cell-based experiments.

Q5: Are there any general guidelines to follow when working with potentially interfering compounds like this compound?

A5: Yes, it is always good practice to:

  • Thoroughly characterize the physicochemical properties of your compound, including its solubility.

  • Include appropriate controls in all your experiments to identify potential assay artifacts.

  • Confirm hits from a primary screen using orthogonal assays.

  • Be aware of the potential for promiscuous inhibition and perform counter-screens when necessary.[5][8]

Quantitative Data: Cytotoxicity of Saponins

Saponin/SapogeninCell LineIC50 (µM)Reference
HederageninA549 (Lung Carcinoma)78.4 ± 0.05[6]
HederageninHeLa (Cervical Cancer)56.4 ± 0.05[6]
HederageninHepG2 (Hepatocellular Carcinoma)40.4 ± 0.05[6]
HederageninSH-SY5Y (Neuroblastoma)12.3 ± 0.05[6]
Oleanolic AcidA549 (Lung Carcinoma)98.9 ± 0.05[6]
Oleanolic AcidHeLa (Cervical Cancer)83.6 ± 0.05[6]
Oleanolic AcidHepG2 (Hepatocellular Carcinoma)408.3 ± 0.05[6]
Oleanolic AcidSH-SY5Y (Neuroblastoma)34.1 ± 0.05[6]
Ursolic AcidA549 (Lung Carcinoma)21.9 ± 0.05[6]
Ursolic AcidHeLa (Cervical Cancer)11.2 ± 0.05[6]
Ursolic AcidHepG2 (Hepatocellular Carcinoma)104.2 ± 0.05[6]
Ursolic AcidSH-SY5Y (Neuroblastoma)6.9 ± 0.05[6]

Experimental Protocols

Protocol 1: Detergent-Based Assay for Identifying Aggregate-Based Inhibition

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Materials:

  • Your standard biochemical assay components (enzyme, substrate, buffer)

  • This compound stock solution

  • Non-ionic detergent stock solution (e.g., 10% Triton X-100)

  • Microplate reader

Procedure:

  • Prepare two sets of assay reactions in a microplate.

  • Set 1 (Without Detergent): To each well, add your assay buffer, this compound at various concentrations, and the enzyme.

  • Set 2 (With Detergent): To each well, add your assay buffer containing the final desired concentration of detergent (e.g., 0.01% Triton X-100), this compound at the same concentrations as in Set 1, and the enzyme.

  • Include appropriate controls for 100% activity (no inhibitor) and 0% activity (no enzyme or potent inhibitor) for both sets.

  • Pre-incubate the plates for a set period (e.g., 15-30 minutes) at the assay temperature.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound in both the presence and absence of detergent. A significant reduction in inhibition in the presence of detergent suggests an aggregation-based mechanism.[1][2]

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_assay Prepare two sets of assay reactions add_no_detergent Set 1: Add assay buffer prep_assay->add_no_detergent add_detergent Set 2: Add assay buffer + Detergent prep_assay->add_detergent add_da1 Add this compound (varying conc.) add_no_detergent->add_da1 add_detergent->add_da1 add_enzyme Add Enzyme add_da1->add_enzyme pre_incubate Pre-incubate plates add_enzyme->pre_incubate add_substrate Initiate reaction with substrate pre_incubate->add_substrate measure Monitor reaction in plate reader add_substrate->measure analyze Calculate % inhibition measure->analyze compare Compare results with and without detergent analyze->compare conclusion Conclusion on aggregation compare->conclusion

Caption: Workflow for the detergent-based assay to identify aggregate-based inhibition.

troubleshooting_logic start Unexpected Assay Result with this compound check_inhibition Is it unexpected inhibition/activation? start->check_inhibition check_variability Is there high variability? start->check_variability check_fluorescence Is it a fluorescence assay? start->check_fluorescence detergent_assay Perform detergent-based assay check_inhibition->detergent_assay Yes orthogonal_assay Use orthogonal assay check_inhibition->orthogonal_assay Yes check_solubility Check compound solubility check_variability->check_solubility Yes time_course Perform time-course experiment check_variability->time_course Yes compound_control Run compound-only control check_fluorescence->compound_control Yes spectral_scan Perform spectral scan check_fluorescence->spectral_scan Yes

References

Cell viability assays with high concentrations of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using high concentrations of Dregeoside Da1 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: I am observing an increase in signal (suggesting increased viability) at high concentrations of this compound in my MTT/XTT assay. Is this expected?

A1: Not necessarily. An apparent increase in cell viability at high concentrations of a compound can be an artifact. Several factors could be at play:

  • Compound Precipitation: High concentrations of this compound may exceed its solubility in the cell culture medium, leading to precipitation. These precipitates can interfere with the absorbance reading of the formazan product, leading to artificially high signals.[1] It is crucial to visually inspect the wells under a microscope for any signs of precipitation before adding the viability reagent.

  • Interference with Assay Reagents: Some compounds can directly interact with the assay reagents. For example, a compound might chemically reduce the tetrazolium salt (MTT, XTT) to its colored formazan product non-enzymatically, resulting in a false positive signal.[1][2] To check for this, set up control wells containing the same concentrations of this compound in the culture medium but without cells.

  • Induction of Cellular Stress Response: At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity without an actual increase in cell number.[2][3] This heightened metabolic state can lead to a stronger signal in metabolic-based viability assays.

Q2: My cell viability results show high variability between replicate wells. What could be the cause?

A2: High variability can stem from several sources:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding by gently swirling the suspension between pipetting.[1]

  • Incomplete Solubilization: In an MTT assay, if the formazan crystals are not fully dissolved, it will result in inaccurate and variable absorbance readings.[1] Ensure thorough mixing after adding the solubilization solution.

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[1][4] It is advisable to avoid using the outer wells for experimental samples or to ensure adequate humidity in the incubator.

  • Compound Precipitation: Inconsistent precipitation of this compound across wells can also lead to variability.

Q3: How can I confirm that the observed decrease in cell viability with this compound is due to apoptosis?

A3: To confirm apoptosis, you can perform secondary assays such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) can provide evidence of apoptosis.

  • DNA Fragmentation Analysis: Techniques like TUNEL staining or agarose gel electrophoresis can detect the characteristic DNA fragmentation that occurs during apoptosis.[5]

Q4: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in the cell culture medium?

A4: this compound is often soluble in DMSO for creating a stock solution. When preparing working concentrations, it is critical to ensure the final DMSO concentration in the cell culture medium is low enough to not affect cell viability (typically ≤ 0.5%).[6] It is recommended to run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on the cells.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly High Viability at High Concentrations Compound precipitation interfering with readings.Visually inspect wells for precipitates. Consider using a different solvent or lowering the concentration range.[1]
Direct reduction of assay reagent by this compound.Run a "no-cell" control with the compound and media to check for direct interaction.[1][2] If interference is observed, consider a different viability assay (e.g., ATP-based assay).
Induction of cellular stress response leading to increased metabolism.Complement the viability assay with direct cell counting (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[2]
High Variability Between Replicates Inconsistent cell seeding.Ensure a single-cell suspension and mix well before and during plating.[1]
"Edge effect" in the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[4]
Incomplete dissolution of formazan crystals (MTT assay).After adding the solubilization buffer, shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[1]
No Observed Cytotoxicity This compound concentration is too low.Increase the concentration range in your dose-response experiment.
Incubation time is too short.The effect of this compound may be time-dependent. Increase the incubation time (e.g., from 24 to 48 or 72 hours).[4]
Cell line is resistant to this compound.Test the compound on a different, potentially more sensitive, cell line.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization.[4] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Quantitative Data

Table 1: Hypothetical Cell Viability Data for this compound

This compound (µM)% Viability (24h)Std. Dev. (24h)% Viability (48h)Std. Dev. (48h)
0 (Vehicle)1005.21006.1
1098.14.895.35.5
2585.76.278.46.8
5062.35.945.15.3
10041.54.522.84.1
20025.83.810.22.9

Table 2: Troubleshooting Checklist and Expected Outcomes

Control ExperimentExpected Outcome if Artifact is PresentInterpretation
No-cell control + this compound + MTTIncreased absorbance with increasing this compound concentration.This compound is directly reducing MTT.
Microscopic examination of high concentration wellsVisible precipitates.This compound is precipitating out of solution.
Trypan blue exclusion assay alongside MTTMTT shows >100% viability, while trypan blue shows cell death.MTT assay is not accurately reflecting cell number.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add Solubilization Solution (DMSO) incubate_mtt->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate analyze_data Analyze Data & Calculate % Viability read_plate->analyze_data

Caption: Workflow for a typical cell viability assay using MTT.

signaling_pathway cluster_stimulus Stimulus cluster_pathway p53-Mediated Apoptosis Pathway cluster_outcome Outcome dregeoside This compound p53 p53 Activation dregeoside->p53 Induces bax Bax (Pro-apoptotic) Upregulation p53->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 Inhibits cytochrome_c Mitochondrial Cytochrome c Release bax->cytochrome_c Triggers bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative p53-mediated apoptosis pathway induced by this compound.

References

Improving the yield of Dregeoside Da1 from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dregeoside Da1 from its natural source, Dregea volubilis.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: The primary natural source of this compound is the plant Dregea volubilis (family: Apocynaceae), also known by synonyms such as Wattakaka volubilis.[1] The compound, a polyhydroxypregnane glycoside, has been isolated from the leaves, twigs, and flowers of this plant.[2][3][4][5]

Q2: What is the general strategy for extracting this compound from Dregea volubilis?

A2: The general strategy involves a solvent extraction of the dried and powdered plant material, followed by fractionation and chromatographic purification. Methanol or ethanol are commonly used for the initial extraction.[2][3] The crude extract is then typically partitioned between solvents of varying polarities, such as n-hexane, dichloromethane, and water, to separate compounds based on their solubility. This compound, being a glycoside, is moderately polar and is expected to be found in the methanolic or dichloromethane fractions.[6] Final purification is achieved using a combination of chromatographic techniques.[3]

Q3: Are there any known biological activities of this compound?

A3: Yes, this compound and other related pregnane glycosides from Dregea volubilis have been investigated for various biological activities. These include potential anti-inflammatory, antioxidant, antibacterial, and antidiabetic properties.[7]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the extraction and purification of this compound.

Low Extraction Yield
Problem Possible Cause Recommended Solution
Low overall extract yield from plant material. Inefficient cell wall disruption.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Inappropriate solvent-to-solid ratio.A common ratio is 1:10 (w/v) of dried plant material to solvent. Optimization may be required depending on the specific batch of plant material.
Insufficient extraction time.Maceration is often carried out for 24-48 hours. For techniques like Soxhlet extraction, ensure a sufficient number of cycles.
Degradation of the compound.Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40-50°C.
Purification Challenges
Problem Possible Cause Recommended Solution
Co-elution of similar compounds during column chromatography. Poor separation on the selected stationary phase.Test different stationary phases such as silica gel, RP-18, or Sephadex.[6] A combination of normal-phase and reverse-phase chromatography may be necessary.
Inappropriate mobile phase.Perform thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation before scaling up to column chromatography. Gradient elution is often more effective than isocratic elution for complex mixtures.
Loss of this compound during fractionation. Compound partitioning into an unexpected solvent layer.Analyze all fractions from the liquid-liquid partitioning by TLC or HPLC to track the distribution of this compound. The polarity of pregnane glycosides can vary, influencing their partitioning behavior.
Tailing of spots on TLC and peaks in column chromatography. Interaction of the glycoside with active sites on the silica gel.Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or a base like triethylamine to the mobile phase.
Irreversible adsorption of the compound to the column. Strong interaction with the stationary phase.If using silica gel, consider switching to a less acidic stationary phase like alumina or a bonded phase like diol or cyano.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Dregea volubilis Leaves

This protocol is a generalized procedure based on methodologies reported in the literature.[2][6][8]

1. Plant Material Preparation:

  • Collect fresh leaves of Dregea volubilis and air-dry them in the shade until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered leaves (e.g., 1 kg) in methanol (e.g., 10 L) at room temperature for 48 hours with occasional stirring.

  • Filter the extract through cheesecloth and then filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in distilled water (e.g., 1 L) to form a slurry.

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity:

    • First, partition with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and waxes.

    • Next, partition the aqueous layer with dichloromethane (3 x 1 L).

    • Finally, the remaining aqueous layer can be further extracted with a more polar solvent like n-butanol if desired.

  • Concentrate each fraction separately using a rotary evaporator. This compound is expected to be enriched in the dichloromethane and/or n-butanol fractions.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a general approach to purify this compound from the enriched fraction.[3]

1. Silica Gel Column Chromatography (Initial Purification):

  • Pack a glass column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent like n-hexane.

  • Dissolve the dried dichloromethane fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried silica with the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Collect fractions and monitor them by TLC. Combine fractions containing this compound.

2. RP-18 Column Chromatography (Fine Purification):

  • Further purify the combined fractions from the silica gel column using a reversed-phase (RP-18) column.

  • Elute the column with a gradient of decreasing polarity, typically starting with a high percentage of water and gradually increasing the proportion of methanol or acetonitrile.

  • Monitor the fractions by TLC or HPLC.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Quantitative Data

Specific yield percentages for the isolation of this compound are not consistently reported in the literature. However, the following table provides an overview of the types of quantitative data that researchers should aim to collect during their experiments to optimize and standardize the process.

Parameter Description Example Data (Hypothetical)
Dried Plant Material Weight The initial weight of the dried and powdered Dregea volubilis leaves.1000 g
Crude Methanol Extract Yield The weight of the extract after solvent evaporation, expressed as a percentage of the initial plant material.100 g (10%)
Dichloromethane Fraction Yield The weight of the fraction after partitioning and solvent evaporation, as a percentage of the crude extract.20 g (20%)
Purified this compound Yield The final weight of the pure compound, as a percentage of the crude extract or initial plant material.200 mg (0.2% of crude extract)

Note: The example data is hypothetical and for illustrative purposes only. Actual yields will vary depending on the plant material, extraction method, and purification efficiency.

Visualizations

Biosynthesis Pathway

The following diagram illustrates a simplified putative biosynthetic pathway for the pregnane scaffold of this compound.

Dregeoside_Da1_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Steroid Biosynthesis cluster_2 Pregnane Scaffold Formation cluster_3 Glycosylation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone C21 Pregnane Aglycone C21 Pregnane Aglycone Progesterone->C21 Pregnane Aglycone Hydroxylations, etc. This compound This compound C21 Pregnane Aglycone->this compound Glycosyltransferases Sugar Nucleotides Sugar Nucleotides Sugar Nucleotides->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

This diagram outlines the general workflow for the extraction and purification of this compound.

Extraction_Workflow Start Dried Dregea volubilis Leaves Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (nonpolar) Partitioning->Hexane DCM Dichloromethane Fraction (medium polarity) Partitioning->DCM Aqueous Aqueous Fraction (polar) Partitioning->Aqueous SilicaCC Silica Gel Column Chromatography DCM->SilicaCC RP18CC RP-18 Column Chromatography SilicaCC->RP18CC PureCompound Pure this compound RP18CC->PureCompound

Caption: Extraction and purification workflow for this compound.

References

Minimizing off-target effects of Dregeoside Da1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Dregeoside Da1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary known activity? this compound is a steroidal glycoside, a class of naturally occurring compounds.[1] Steroidal saponins and glycosides are recognized for their potential anti-inflammatory and immunomodulatory properties, often acting by modulating the activity of inflammatory cytokines.[2] Their mechanisms can involve the inhibition of pathways such as NF-κB, TLR4, and MAPKs.[2]

Q2: What are the most likely off-target effects for a steroidal glycoside like this compound? While a specific off-target profile for this compound is not extensively documented, compounds in the broader class of steroidal and cardiac glycosides are well-known to interact with the Na+/K+-ATPase ion pump.[3][4][5][6] This interaction can lead to cytotoxicity if not carefully managed. Additionally, like many natural products, this compound could potentially interact with a range of protein kinases.[7][8]

Q3: How can I proactively minimize off-target effects in my experiments? The most critical first step is to perform a careful dose-response study to determine the minimal effective concentration that achieves the desired biological effect while minimizing toxicity.[9] It is also crucial to include appropriate positive and negative controls in your assays and to validate findings using orthogonal methods (i.e., different experimental techniques) to ensure the observed effect is not an artifact of a single assay platform.

Q4: What is the first experiment I should run to define a working concentration? You should begin by establishing a dose-response curve using a cell viability or cytotoxicity assay (e.g., MTT, CCK-8, or LDH release).[9] This will help you determine the concentration range that is non-toxic to your specific cell model (the EC50 for toxicity) and guide the selection of concentrations for your functional assays.

Q5: How can I confirm that the observed anti-inflammatory effect is due to modulation of the intended pathway (e.g., NF-κB)? After observing a phenotypic effect (like reduced cytokine production), you should use a targeted molecular assay to confirm pathway modulation. For the NF-κB pathway, you can use Western blotting to measure the phosphorylation of key signaling proteins like IκBα and the p65 subunit, or use a reporter gene assay to measure NF-κB transcriptional activity.[10] Comparing the dose-response for your phenotypic effect with the dose-response for target engagement can help build a strong case for an on-target mechanism.

Troubleshooting Guide for Off-Target Effects

This guide addresses common issues encountered during experiments with this compound and provides strategies to identify and mitigate potential off-target effects.

Observed Problem Potential Off-Target Cause Recommended Solution & Mitigation Strategy
High Cell Toxicity at Low Concentrations Inhibition of essential cellular machinery, such as Na+/K+-ATPase, a known target for many steroidal glycosides.[4][6]1. Re-evaluate Dose: Perform a detailed cytotoxicity assay (e.g., MTT or Trypan Blue) to precisely determine the toxic concentration threshold. Use concentrations well below this threshold for functional experiments.2. Time-Course Experiment: Assess if toxicity is time-dependent. Shorter incubation times may be sufficient to observe the on-target effect without significant cell death.3. Use a Rescue Experiment: If Na+/K+-ATPase inhibition is suspected, test if altering ion concentrations in the media can partially rescue the phenotype.
Inconsistent or Non-Reproducible Results Off-target effects may be sensitive to minor variations in cell state (e.g., passage number, density) or experimental conditions.1. Standardize Cell Culture: Strictly control for cell passage number, confluency, and media conditions.2. Narrow Concentration Range: Test the compound in a narrower, more defined concentration range based on initial dose-response curves.3. Use Orthogonal Assays: Confirm the primary finding with a different type of assay. For example, if you see reduced IL-6 in an ELISA, verify it by measuring IL-6 mRNA via qPCR.
Observed Phenotype Does Not Correlate with Intended Target Modulation The compound may be acting through an entirely different, unintended signaling pathway. Many natural products are known to have activity against multiple protein kinases.[7]1. Perform Broad-Spectrum Screening: Submit this compound for a commercial kinase profiling service to identify potential unintended kinase targets.[11][12] These services screen the compound against a large panel of kinases.[13]2. In Silico Analysis: Use computational tools to predict potential off-target binding interactions based on the structure of this compound.[14]3. Pathway Inhibitor Controls: Use well-characterized inhibitors of suspected off-target pathways as controls to see if they replicate or block the effect of this compound.
Effect is Observed in a Cell Line Overexpressing the Target, but not in Wild-Type Cells The effect may be an artifact of the artificial overexpression system, or the off-target has a lower affinity than the intended target and is only engaged at higher concentrations needed for wild-type cells.1. Validate in Primary Cells: Whenever possible, replicate key findings in primary cells or more disease-relevant models which do not rely on overexpression.[15]2. Affinity Measurements: If possible, perform binding assays (e.g., Surface Plasmon Resonance) to quantify the affinity of this compound for its intended target versus suspected off-targets.

Experimental Protocols

Protocol 1: Determining Optimal Concentration with an MTT Cell Viability Assay

This protocol is designed to establish a dose-response curve and identify the optimal, non-toxic concentration range for this compound in your cell line of interest.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions, vehicle, or positive control to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percent viability against the log of the this compound concentration to determine the IC50 (concentration at which 50% of cells are non-viable). Choose concentrations for functional assays that show >90% cell viability.

Protocol 2: Broad-Spectrum Kinase Off-Target Profiling

This is a general protocol for using a commercial kinase profiling service. These services provide robust data on the selectivity of a compound.

  • Compound Submission: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO) of high purity.

  • Service Selection: Choose a reputable vendor for kinase profiling (e.g., Reaction Biology, Eurofins, Promega). Select a panel that is relevant to your research area (e.g., a broad kinome scan or a more focused inflammation panel). A common primary screen is done at a single high concentration (e.g., 10 µM).

  • Assay Principle: Most services use radiometric assays (e.g., using ³³P-ATP) or fluorescence-based methods to measure the activity of each kinase in the presence of your compound.[11] The percent inhibition for each kinase relative to a vehicle control is reported.

  • Data Interpretation: The service will provide a report listing the kinases that were significantly inhibited by this compound. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any significant off-target hits, consider performing follow-up dose-response assays (IC50 determination) for those specific kinases to understand the potency of the off-target interaction. This allows you to calculate a selectivity window between your on-target and off-target activities.

Protocol 3: Validating NF-κB Pathway Modulation via Western Blot

This protocol verifies if this compound affects the canonical NF-κB pathway by measuring the phosphorylation and degradation of key signaling proteins.

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • Stimulation: Stimulate the NF-κB pathway by adding a known activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 15-30 minutes. Include an unstimulated control and a stimulated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-p65 (Ser536)

      • Total p65

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • A loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to their total protein levels. A successful on-target effect would show that this compound reduces the TNF-α-induced increase in phospho-p65 and phospho-IκBα, and prevents the degradation of total IκBα.

Visualizations and Diagrams

Caption: Experimental workflow for identifying and minimizing off-target effects.

NFkB_Pathway cluster_nucleus Inside Nucleus TNFa TNF-α / LPS TNFR Receptor (TNFR/TLR) TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p50p65 IκBα - p50/p65 (Inactive Cytoplasmic Complex) IKK->IkBa_p50p65 Phosphorylates IκBα IkBa_p p-IκBα p50p65 p50/p65 (Active) IkBa_p50p65->p50p65 Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination p50p65_nuc p50/p65 p50p65->p50p65_nuc Translocates Nucleus Nucleus Transcription Gene Transcription (e.g., IL-6, TNF-α) p50p65_nuc->Transcription Binds DNA Da1 This compound (Hypothesized Action) Da1->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway, a potential target for this compound.

G start Unexpected Experimental Result (e.g., high toxicity, inconsistent data) q1 Is the working concentration well below the toxic threshold? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have results been confirmed with an orthogonal assay? a1_yes->q2 sol1 Redefine working concentration using dose-response curves. (Protocol 1) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does the phenotype correlate with on-target pathway activity? a2_yes->q3 sol2 Validate findings using a different experimental method (e.g., qPCR to confirm ELISA). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_good Proceed with conclusion of likely on-target effect. a3_yes->end_good sol3 Perform broad off-target screening (Kinase Panel - Protocol 2) and In Silico Prediction. a3_no->sol3 end_bad Investigate specific off-targets identified in screening. sol3->end_bad

References

Technical Support Center: Dregeoside Da1 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this technical support guide provides a comprehensive framework for assessing the cytotoxicity of a novel compound, using standardized protocols and troubleshooting advice applicable to research on compounds like Dregeoside Da1. The data and pathways presented are illustrative examples based on common findings in cytotoxicity studies of other natural compounds and are not specific to this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability in my IC50 values for my test compound. What could be the cause?

A1: High variability in IC50 values can stem from several factors:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent number of cells seeded per well.

  • Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations. Ensure the compound is fully dissolved in the vehicle solvent and that the final solvent concentration is consistent and non-toxic across all wells.

  • Incubation Time: The duration of compound exposure can influence the IC50 value. Optimize the incubation time based on the expected mechanism of action (e.g., short-term for acute toxicity, longer-term for effects on proliferation).

  • Assay-Specific Issues: For MTT assays, ensure complete formazan crystal dissolution. For luminescence-based assays, check for any interference from your compound with the luciferase enzyme.

Q2: My compound does not seem to induce significant cell death at the concentrations tested. What should I consider?

A2: If you are not observing significant cytotoxicity, consider the following:

  • Concentration Range: You may need to test a broader and higher range of concentrations.

  • Mechanism of Action: The compound may not be directly cytotoxic but could be cytostatic, causing cell cycle arrest rather than cell death. Consider performing a cell cycle analysis.

  • Time-Dependence: The cytotoxic effect may require a longer incubation period. Perform a time-course experiment (e.g., 24h, 48h, 72h).

  • Cell Line Specificity: The chosen cell line may be resistant to your compound. Consider testing on a panel of different cancer cell lines.

Q3: How do I differentiate between apoptosis and necrosis in my experiments?

A3: Several methods can distinguish between apoptosis and necrosis:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI only enters cells with compromised membrane integrity (late apoptosis and necrosis).

  • Caspase Activity Assays: Assays for caspase-3/7, -8, and -9 activity can specifically detect apoptosis.

  • Morphological Analysis: Using microscopy, you can observe characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is typically characterized by cell swelling and membrane rupture.

Troubleshooting Guides

Troubleshooting Common Issues in Cytotoxicity Assays
IssuePossible CauseSuggested Solution
High background in control wells Contamination (microbial or chemical). Reagent instability.Use sterile techniques. Prepare fresh reagents.
Edge effects in 96-well plates Evaporation from outer wells.Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Inconsistent replicates Pipetting errors. Uneven cell distribution.Calibrate pipettes regularly. Ensure a single-cell suspension before seeding. Mix gently after seeding.
Compound precipitation in media Poor solubility.Use a suitable vehicle (e.g., DMSO) at a low final concentration (<0.5%). Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Harvesting: Seed cells in 6-well plates, treat with the test compound for the desired time, and harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary (Illustrative Examples)

Table 1: IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 2.1
HeLaCervical Cancer25.8 ± 3.5
A549Lung Cancer18.9 ± 2.8
HepG2Liver Cancer32.4 ± 4.1

Table 2: Effect of a Hypothetical Compound (at IC50) on Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)65.3 ± 4.220.1 ± 2.514.6 ± 1.9
Compound X (15 µM)55.1 ± 3.815.5 ± 2.129.4 ± 3.2

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance mtt->read ic50 Calculate IC50 read->ic50 seed6 Seed Cells in 6-well Plate treat2 Treat with this compound (IC50) seed6->treat2 harvest Harvest Cells treat2->harvest apoptosis Annexin V/PI Staining (Flow Cytometry) harvest->apoptosis cellcycle PI Staining (Flow Cytometry) harvest->cellcycle western Western Blot (Apoptotic & Cell Cycle Proteins) harvest->western

Caption: General workflow for cytotoxicity assessment.

hypothetical_pathway compound This compound ros Increased ROS compound->ros p53 p53 Activation ros->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk CDK2/Cyclin E Inhibition p21->cdk g1_arrest G1/S Phase Arrest cdk->g1_arrest leads to mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis executes

References

Technical Support Center: Control Experiments for Dregeoside Da1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the anti-inflammatory and immunomodulatory properties of Dregeoside Da1. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for studying the anti-inflammatory effects of this compound?

A1: Appropriate controls are critical for validating your experimental findings.

  • Positive Controls: These are used to ensure that your assay is working correctly and can detect an inflammatory response and its inhibition.

    • For NF-κB Pathway Activation: Lipopolysaccharide (LPS) is a potent inducer of inflammation and strongly activates the NF-κB pathway in various immune cells, such as macrophages (e.g., RAW 264.7, THP-1) and other cell types.[1][2][3] A known NF-κB inhibitor, such as BAY 11-7082, can be used as a positive control for inhibition.[4]

    • For JAK/STAT Pathway Activation: Interferon-gamma (IFN-γ) is a classic activator of the JAK/STAT pathway, leading to the phosphorylation of STAT1.[5][6][7] A known JAK inhibitor, such as Tofacitinib, can serve as a positive control for inhibition of this pathway.[8]

  • Negative Controls: These help to determine the baseline response and control for non-specific effects.

    • Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound at the final concentration used in the experiment. This accounts for any effects of the solvent on the cells.

    • Untreated Control: Cells that are not exposed to any treatment (neither this compound nor the inflammatory stimulus). This provides the baseline level of the measured parameters.

    • Isotype Control (for antibody-based assays): When using antibodies for techniques like flow cytometry or immunoprecipitation, an isotype control antibody with the same immunoglobulin class but no specificity for the target protein should be used to control for non-specific antibody binding.

Q2: What cell lines are suitable for studying the immunomodulatory effects of this compound?

A2: The choice of cell line depends on the specific aspect of the immune response you are investigating.

  • Macrophages: Cell lines like RAW 264.7 (murine) and THP-1 (human monocytic, differentiated into macrophages) are widely used to study inflammation, phagocytosis, and cytokine production.

  • Lymphocytes: Jurkat cells (human T lymphocyte) can be used to study T-cell activation and signaling pathways.

  • Epithelial Cells: Cell lines like A549 (human lung carcinoma) or Caco-2 (human colorectal adenocarcinoma) can be used to study inflammation in the context of barrier function.

  • Primary Cells: For more physiologically relevant results, primary immune cells isolated from blood (Peripheral Blood Mononuclear Cells - PBMCs) or specific tissues can be used.

Q3: I am not seeing an effect of this compound in my experiments. What are the possible reasons?

A3: Several factors could contribute to a lack of observed effect.

  • Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response study to determine the optimal effective concentration.

  • Solubility: this compound may have poor solubility in your culture medium, leading to a lower effective concentration than intended. Ensure proper dissolution of the compound.

  • Cell Viability: At higher concentrations, this compound might be cytotoxic, masking any specific immunomodulatory effects. It is essential to perform a cell viability assay (e.g., MTT, MTS) to rule out toxicity at the concentrations used.

  • Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-incubation with this compound before adding the stimulus is a common approach to assess its preventative effects.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Ensure your assay is optimized and validated with appropriate positive controls.

Troubleshooting Guides

Western Blot for Phosphorylated Proteins (p-p65, p-STAT1)
Problem Possible Cause Solution
No or Weak Signal Inefficient cell lysis and protein extraction.Use lysis buffers containing phosphatase and protease inhibitors and keep samples on ice.
Low abundance of the phosphorylated protein.Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein.
Suboptimal antibody concentration.Optimize the primary and secondary antibody concentrations through titration.
Inefficient transfer to the membrane.Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage.
High Background Non-specific antibody binding.Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can interfere with detection.
Insufficient washing.Increase the number and duration of washing steps with TBST.
High antibody concentration.Reduce the concentration of the primary and/or secondary antibody.
Inconsistent Results Variability in sample preparation.Ensure consistent cell density, treatment times, and lysis procedures for all samples.
Uneven transfer.Ensure good contact between the gel and the membrane and remove any air bubbles.
Cytokine Quantification (ELISA)
Problem Possible Cause Solution
High Background Insufficient washing.Increase the number of wash steps and ensure complete removal of wash buffer between steps.
Non-specific antibody binding.Use the blocking buffer recommended in the kit protocol and ensure adequate incubation time.
Contaminated reagents.Use fresh, sterile reagents and pipette tips.
Low Signal Insufficient cytokine production.Optimize the concentration of the inflammatory stimulus (e.g., LPS) and the incubation time.
Degraded cytokine standard or antibodies.Store reagents at the recommended temperature and check expiration dates.
Incorrect wavelength reading.Ensure the plate reader is set to the correct wavelength as specified in the kit protocol.
High Variability between Replicates Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Inconsistent cell seeding.Ensure a homogenous cell suspension before and during plating.
Edge effects in the microplate.Avoid using the outer wells of the plate for samples, or fill them with sterile media or PBS to create a humidity barrier.

Experimental Protocols & Data

Table 1: Illustrative Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
RAW 264.7MTT24>100
THP-1MTS24>100

Table 2: Illustrative Inhibitory Effect of this compound on Inflammatory Markers

Cell LineInflammatory StimulusMeasured MarkerAssayIC50 (µM)
RAW 264.7LPS (1 µg/mL)TNF-αELISATo be determined
RAW 264.7LPS (1 µg/mL)IL-6ELISATo be determined
THP-1LPS (1 µg/mL)p-p65Western BlotTo be determined
A549IFN-γ (10 ng/mL)p-STAT1Western BlotTo be determined

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7) pre_treatment Pre-treatment with This compound cell_culture->pre_treatment dregeoside_prep This compound Stock Preparation dregeoside_prep->pre_treatment stimulation Inflammatory Stimulus (e.g., LPS or IFN-γ) pre_treatment->stimulation cell_lysis Cell Lysis / Supernatant Collection stimulation->cell_lysis western_blot Western Blot (p-p65, p-STAT1) cell_lysis->western_blot elisa ELISA (TNF-α, IL-6) cell_lysis->elisa

Caption: A general workflow for investigating the anti-inflammatory effects of this compound.

Diagram 2: Simplified NF-κB Signaling Pathway

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Inflammatory Gene Expression nucleus->genes Activates Da1 This compound Da1->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Diagram 3: Simplified JAK/STAT Signaling Pathway

JAK_STAT_pathway cluster_cytoplasm Cytoplasm IFNg IFN-γ Receptor IFN-γ Receptor IFNg->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT1 JAK->STAT Phosphorylates pSTAT p-STAT1 pSTAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocates genes Inflammatory Gene Expression nucleus->genes Activates Da1 This compound Da1->JAK Inhibits?

Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.

References

Technical Support Center: Interpreting Unexpected Results in Dregeoside Da1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dregeoside Da1 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during their work with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected anti-inflammatory activity of this compound in our lipopolysaccharide (LPS)-induced macrophage model. What could be the reason?

A1: Several factors could contribute to lower-than-expected anti-inflammatory activity. Firstly, consider the purity and stability of your this compound compound. Degradation of the compound can lead to reduced efficacy. Secondly, the concentration range you are testing may not be optimal. We recommend performing a dose-response study to determine the optimal concentration. It is also possible that the specific cell line or passage number may influence the cellular response. Finally, the timing of this compound treatment relative to LPS stimulation is critical. Pre-treatment with this compound is often more effective at preventing the inflammatory cascade.

Q2: Our results show that this compound is inducing apoptosis in our cancer cell line at low concentrations, but at higher concentrations, we are observing a switch to necrosis. Is this expected?

A2: This is a known phenomenon for some bioactive compounds. The induction of apoptosis or necrosis can be dose-dependent.[1] At lower concentrations, the compound may activate the programmed cell death pathway of apoptosis. However, at higher, potentially cytotoxic concentrations, the cellular machinery for apoptosis can become overwhelmed, leading to a switch to a necrotic cell death pathway.[1] It is crucial to characterize the mode of cell death across a range of concentrations.

Q3: We are seeing conflicting results in our in-vitro versus in-vivo anti-inflammatory studies with this compound. Why might this be the case?

A3: Discrepancies between in-vitro and in-vivo results are not uncommon and can arise from differences in bioavailability, metabolism, and the complexity of the biological system. In-vivo, this compound is subject to absorption, distribution, metabolism, and excretion (ADME) processes that are not present in an in-vitro setting. The compound may be metabolized into a less active form, or it may not reach the target tissue in sufficient concentrations. Further pharmacokinetic and pharmacodynamic (PK/PD) studies are recommended to understand the in-vivo behavior of this compound.

Troubleshooting Guides

Issue 1: Inconsistent Anti-inflammatory Effects in Macrophages

Problem: High variability in the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
This compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Cellular Health and Passage Number Ensure macrophages are healthy and within a consistent, low passage number range. High passage numbers can lead to altered cellular responses.
LPS Potency Use a consistent lot of LPS and test its potency regularly by examining the induction of inflammatory markers.
Treatment Timing Optimize the pre-treatment time with this compound before LPS stimulation. A time-course experiment (e.g., 1, 2, 4, 8 hours pre-treatment) is recommended.
Issue 2: Unexpected Cytotoxicity in Non-Cancerous Cell Lines

Problem: this compound is showing significant cytotoxicity in a non-cancerous control cell line (e.g., NIH/3T3) at concentrations intended to be non-toxic based on cancer cell line data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-Target Effects The cytotoxic effect may be due to off-target interactions. Screen for the activation of common toxicity pathways.
Differential Metabolism The non-cancerous cell line may metabolize this compound into a more toxic compound. Compare the metabolic profiles of the cell lines if possible.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all experimental conditions.
Assay Interference The cytotoxicity assay itself (e.g., MTT, LDH) may be subject to interference by this compound. Confirm results with an alternative method (e.g., live/dead staining).

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the LPS-only treated group and calculate the IC50 value for this compound.

Protocol 2: Determination of Apoptosis vs. Necrosis in Cancer Cells
  • Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231) in appropriate media.

  • Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 15, 50, 100 µM) for 48 hours.

  • Cell Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Signaling Pathways and Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates Dregeoside_Da1 This compound Dregeoside_Da1->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription experimental_workflow cluster_invitro In-Vitro Experiments cluster_invivo In-Vivo Experiments dose_response Dose-Response Study (e.g., MTT Assay) mechanism_assay Mechanism of Action Assay (e.g., Western Blot, ELISA) dose_response->mechanism_assay Determine Optimal Dose pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_response->pk_pd_study Guide Initial Dosing efficacy_study Efficacy Study in Animal Model pk_pd_study->efficacy_study Inform Dosing Regimen troubleshooting_logic unexpected_result Unexpected Result? check_reagents Check Reagent Purity & Stability unexpected_result->check_reagents check_protocol Review Experimental Protocol unexpected_result->check_protocol check_cells Verify Cell Health & Passage Number unexpected_result->check_cells consult_literature Consult Literature for Similar Compounds check_reagents->consult_literature check_protocol->consult_literature check_cells->consult_literature contact_support Contact Technical Support consult_literature->contact_support

References

Validation & Comparative

A Comparative Analysis of Dregeoside Da1 and Dexamethasone in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented evidence for the anti-inflammatory properties of Dregeoside Da1 compared to the well-established corticosteroid, dexamethasone. While this compound is suggested to possess anti-inflammatory potential, a lack of specific experimental data precludes a direct quantitative comparison with dexamethasone.

This guide aims to provide researchers, scientists, and drug development professionals with an objective overview based on current knowledge. Due to the limited availability of data for this compound, this document will first detail the well-documented anti-inflammatory profile of dexamethasone, including its mechanisms of action and performance in standard assays. Subsequently, it will summarize the currently available, albeit qualitative, information on this compound.

Dexamethasone: A Potent and Well-Characterized Anti-Inflammatory Agent

Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its mechanisms of action are extensively studied and involve multiple pathways to effectively resolve inflammation.

Mechanism of Action

Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][3] This drug-receptor complex then translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory response.[2][3] The key mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: Dexamethasone effectively suppresses the production of numerous pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO) by destabilizing the mRNA of inducible nitric oxide synthase (iNOS).[4][5] It also downregulates the expression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]

  • Upregulation of Anti-inflammatory Proteins: The dexamethasone-GR complex can also increase the production of anti-inflammatory proteins, such as annexin-1, which inhibits the activity of phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[3][6]

  • Transrepression of Pro-inflammatory Transcription Factors: Dexamethasone can inhibit the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] This prevents the transcription of a multitude of inflammatory genes.

Performance in Anti-Inflammatory Assays

Dexamethasone consistently demonstrates high potency in various in vitro and in vivo anti-inflammatory assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response.

Assay Parameter Measured Typical Effect of Dexamethasone References
Nitric Oxide (NO) ProductionGriess AssayDose-dependent inhibition of NO production.[4][5][4][5]
Pro-inflammatory Cytokine ExpressionELISA, qPCRSignificant reduction in the expression and secretion of TNF-α, IL-1β, and IL-6.[6]
iNOS and COX-2 ExpressionWestern Blot, qPCRDownregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

This compound: A Natural Compound with Putative Anti-Inflammatory Effects

This compound is a natural product that has been noted for its potential anti-inflammatory and immunomodulatory activities. However, the available information is largely descriptive and lacks the quantitative data necessary for a robust comparison with established drugs like dexamethasone.

Mechanism of Action

The precise mechanism of action for this compound's anti-inflammatory effects has not been fully elucidated in the available literature. It is suggested that this compound may reduce the levels of pro-inflammatory cytokines. A related compound, Dregeoside A11, is preliminarily suggested to influence signaling pathways such as NF-κB, a key regulator of inflammation.

Performance in Anti-Inflammatory Assays

To date, there are no publicly available studies that provide quantitative data on the performance of this compound in standard anti-inflammatory assays such as the inhibition of NO production or the reduction of specific pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in models like LPS-stimulated RAW 264.7 cells. Without such data, a direct comparison of its potency and efficacy with dexamethasone is not possible.

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of compounds. Below is a generalized protocol for a common in vitro anti-inflammatory assay, which would be necessary to evaluate and compare this compound with dexamethasone.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1 hour).

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation and a vehicle control group are also included.

2. Measurement of Nitric Oxide (NO) Production:

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

  • The inhibitory effect of the test compounds is calculated as a percentage reduction in the production of NO or cytokines compared to the LPS-stimulated vehicle control.

  • IC50 values (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curves.

Visualizing the Pathways and Processes

Diagrams illustrating the signaling pathways and experimental workflows are essential for a clear understanding of the scientific concepts.

Dexamethasone_Signaling_Pathway cluster_nucleus Inside Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus Translocates NF_kB NF-κB DEX_GR->NF_kB AP1 AP-1 DEX_GR->AP1 Inhibits ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DEX_GR->ProInflammatory_Genes Inhibits Transcription Annexin1_Gene Anti-inflammatory Gene (Annexin-1) DEX_GR->Annexin1_Gene Activates Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Resolution Resolution of Inflammation Annexin1_Gene->Resolution

Caption: Dexamethasone Signaling Pathway.

Experimental_Workflow Start Start: Culture RAW 264.7 Cells Pretreat Pre-treat with This compound or Dexamethasone Start->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Collect Collect Supernatant Incubate->Collect Assays Perform Assays Collect->Assays Griess Griess Assay for NO Assays->Griess ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Assays->ELISA Analyze Analyze Data and Compare IC50 values Griess->Analyze ELISA->Analyze

Caption: In Vitro Anti-Inflammatory Assay Workflow.

Conclusion

Dexamethasone is a cornerstone of anti-inflammatory therapy with a well-defined mechanism of action and a vast body of supporting experimental data. In contrast, while this compound is presented as a compound of interest for its potential anti-inflammatory effects, the current lack of published, peer-reviewed quantitative data makes a direct comparison with dexamethasone impossible.

For a meaningful evaluation of this compound as a potential anti-inflammatory agent, further research is imperative. Studies employing standardized in vitro and in vivo models are necessary to elucidate its mechanism of action, determine its potency and efficacy, and establish a comprehensive safety profile. Such data would be the foundation for a direct and objective comparison with established anti-inflammatory drugs like dexamethasone. Researchers in the field are encouraged to pursue these investigations to validate the therapeutic potential of this natural compound.

References

A Comparative Analysis of Dregeoside Da1 and Other Natural Anti-Inflammatories: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents to combat inflammation, natural products remain a vital source of inspiration and innovation. Among the vast array of phytochemicals, Dregeoside Da1, a steroidal glycoside, has garnered interest for its potential anti-inflammatory and immunomodulatory properties. This guide provides a comparative analysis of this compound with other well-established natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. The objective is to offer researchers, scientists, and drug development professionals a data-driven comparison to inform future research and development efforts.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for curcumin, resveratrol, quercetin, and representative steroidal glycosides as a proxy for this compound. This data is compiled from various in vitro studies and provides a basis for comparing their anti-inflammatory potency.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueCitation(s)
This compound (Proxy) Murine MacrophagesLPS~14.10 µM (for Gnetumoside A)[1][2]
Curcumin RAW 264.7 MacrophagesLPSNot specified
Resveratrol Not specifiedNot specifiedNot specified
Quercetin RAW 264.7 MacrophagesLPSNot specified

Note: Data for this compound is based on the inhibitory activity of Gnetumoside A, a structurally related steroidal saponin.[1][2]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 Value (µM)Citation(s)
This compound (Proxy) COX-2Not specified
Curcumin COX-2Not specified
Resveratrol COX-1 / COX-2Not specified
Quercetin COX-2Not specified
Celecoxib (Control) COX-20.06[3]
Diclofenac (Control) COX-1 / COX-20.076 / 0.026[4]

Note: While many natural compounds are known to inhibit COX enzymes, specific IC50 values can vary significantly based on the assay conditions. Celecoxib and Diclofenac are included as reference synthetic NSAIDs.

Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α)

CompoundCell LineStimulantIC50 Value (µM)Citation(s)
This compound (Proxy) Not specifiedNot specifiedNot specified
Ginsenoside Rb1 (Proxy) RAW 264.7 / U937LPS56.5 / 51.3[5]
Ginsenoside Rb2 (Proxy) RAW 264.7 / U937LPS27.5 / 26.8[5]
Curcumin Not specifiedNot specifiedNot specified
Resveratrol Not specifiedNot specifiedNot specified
Quercetin Not specifiedNot specifiedNot specified
Alprostadil alfadex (Control) Rat MicrogliaLPS~10[6]

Note: Data for this compound is proxied by Ginsenosides Rb1 and Rb2, which are also steroidal glycosides (saponins), to illustrate the potential TNF-α inhibitory activity of this class of compounds. Alprostadil alfadex is included as a reference inhibitor.

Signaling Pathways in Inflammation

The anti-inflammatory effects of these natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling cascades, common targets for anti-inflammatory agents.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_transcription Nuclear Transcription LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates AP1 AP-1 (active) MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces expression COX2 COX-2 NFkB_nuc->COX2 induces expression iNOS iNOS NFkB_nuc->iNOS induces expression AP1->Cytokines induces expression AP1->COX2 induces expression AP1->iNOS induces expression

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin) and a positive control (e.g., L-NMMA). Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.

Methodology:

  • Assay Preparation: A reaction mixture is prepared containing assay buffer, heme, and purified COX-2 enzyme in a 96-well plate.

  • Inhibitor Addition: Various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) are added to the wells.

  • Pre-incubation: The plate is incubated at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate for COX).

  • Detection: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition is determined relative to the vehicle control, and the IC₅₀ value is calculated from the dose-response curve.

TNF-α Inhibition Assay (ELISA)

Objective: To quantify the amount of TNF-α secreted by cells in response to an inflammatory stimulus and the inhibitory effect of a test compound.

Methodology:

  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are seeded, treated with the test compound, and stimulated with LPS.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate pre-coated with a capture antibody specific for TNF-α is used.

    • The collected supernatants and TNF-α standards are added to the wells and incubated.

    • The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.

    • A stop solution is added to terminate the reaction.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Calculation: The concentration of TNF-α in the samples is determined from the standard curve. The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the in vitro screening of natural compounds for anti-inflammatory activity.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7) treatment Pre-treat cells with compounds cell_culture->treatment compound_prep Compound Preparation (this compound, Curcumin, etc.) compound_prep->treatment cox_assay COX-2 Inhibition Assay compound_prep->cox_assay Direct enzyme assay stimulation Stimulate with LPS treatment->stimulation no_assay Nitric Oxide (NO) Production Assay stimulation->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA Assay stimulation->cytokine_assay data_analysis Calculate % Inhibition Determine IC50 values no_assay->data_analysis cox_assay->data_analysis cytokine_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

This comparative guide highlights the anti-inflammatory potential of this compound in the context of other well-researched natural compounds. While direct quantitative data for this compound remains to be established, the information on structurally similar steroidal glycosides suggests it may possess significant inhibitory activity against key inflammatory mediators like nitric oxide and pro-inflammatory cytokines. Curcumin, resveratrol, and quercetin have demonstrated broad anti-inflammatory effects, targeting multiple components of the inflammatory cascade.

For researchers and drug development professionals, this analysis underscores the importance of further investigation into the precise mechanisms and quantitative efficacy of this compound. The provided experimental protocols offer a standardized framework for conducting such studies, enabling robust and comparable data generation. Future research should focus on obtaining specific IC₅₀ values for this compound in various anti-inflammatory assays to accurately position its therapeutic potential relative to other natural and synthetic anti-inflammatory agents.

References

Comparative Analysis of Dregeoside Da1 Activity Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic activity of Dregeoside Da1, a steroidal glycoside, across various cancer cell lines. Due to the limited availability of published data specifically for this compound, this document serves as a template, incorporating data from other well-researched steroidal glycosides to illustrate the expected comparative analysis. The experimental protocols and potential signaling pathways described herein are based on established methodologies for compounds of this class.

Quantitative Analysis of Cytotoxic Activity

The efficacy of a potential anti-cancer compound is often initially assessed by its cytotoxicity towards cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the cytotoxic activities of representative steroidal glycosides against a panel of human cancer cell lines, providing a framework for the potential evaluation of this compound.

Cell LineCancer TypeCompoundIC50 (µM)Reference
SK-LU-1 Human Lung CarcinomaSteroidal Glycoside A1.07 ± 0.13[1]
HeLa Human Cervical CarcinomaSteroidal Glycoside A2.54 ± 0.28[1]
MKN7 Human Gastric CarcinomaSteroidal Glycoside A4.37 ± 0.59[1]
A549 Human Lung AdenocarcinomaStrophanthidinInduces Apoptosis[2]
HepG2 Human Hepatocellular CarcinomaStrophanthidinInduces Apoptosis[2]
MCF-7 Human Breast AdenocarcinomaStrophanthidinInduces Apoptosis[2]
PC-3 Human Prostate AdenocarcinomaTerrestrosin DInduces Apoptosis[2]
22Rv1 Human Prostate CarcinomaDeslanosideInhibits Colony Formation[3]
DU 145 Human Prostate CarcinomaDeslanosideInhibits Colony Formation[3]

Experimental Protocols

Accurate and reproducible experimental design is critical for the cross-validation of a compound's activity. Below are detailed methodologies for key experiments used to assess the cytotoxic and mechanistic properties of steroidal glycosides.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other steroidal glycosides) and a vehicle control (e.g., DMSO). Incubate for 48 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by the compound.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and activation of proteins involved in specific signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., proteins in the MAPK or apoptosis pathways) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying signaling pathways and the experimental process is crucial for interpreting the activity of this compound. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for steroidal glycosides and a typical experimental workflow.

G Potential Signaling Pathway of Steroidal Glycosides DregeosideDa1 This compound NaK_ATPase Na+/K+-ATPase DregeosideDa1->NaK_ATPase Inhibits Ras Ras NaK_ATPase->Ras Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Activates Proliferation Cell Proliferation Inhibition MAPK_Pathway->Proliferation Apoptosis Apoptosis Induction MAPK_Pathway->Apoptosis

Caption: Potential signaling cascade initiated by this compound.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 Data Analysis Cell_Culture Cell Line Seeding (e.g., A549, HeLa, etc.) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: Workflow for assessing this compound's cytotoxic effects.

References

A Comparative Guide to the Standardization and Quality Control of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standardization and quality control of Dregeoside Da1, a C21 steroidal glycoside with potential therapeutic applications, isolated from Dregea volubilis (syn. Wattakaka volubilis). Due to the limited availability of specific validated analytical methods for this compound, this document establishes a robust quality control framework by drawing comparisons with well-characterized, structurally related C21 steroidal glycosides from the Apocynaceae family, namely Tenacissoside H and Caudatin. The experimental data and protocols presented herein are based on established and validated methods for these alternative compounds, providing a reliable blueprint for the development of a specific quality control monograph for this compound.

Compound Identification and Physicochemical Properties

This compound is a polyhydroxypregnane glycoside. Its definitive identification relies on a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound Identification

ParameterData for this compoundMethod of Analysis
Molecular Formula C₄₂H₇₀O₁₅High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 815.00 g/mol Mass Spectrometry (MS)
¹H-NMR Key signals include characteristic sugar anomeric protons and steroidal methyl protons.¹H Nuclear Magnetic Resonance Spectroscopy
¹³C-NMR Characteristic signals for the steroidal backbone and sugar moieties.¹³C Nuclear Magnetic Resonance Spectroscopy
Identification Comparison of ¹H and ¹³C-NMR spectral data with published literature is essential for unambiguous identification.Spectroscopic Analysis

Proposed Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or, for higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the recommended techniques for the quantification of this compound. The following sections detail validated methods for analogous compounds that can be adapted for this compound.

Comparative Analytical Methods: this compound, Tenacissoside H, and Caudatin

The standardization of this compound can be benchmarked against established methods for other C21 steroidal glycosides. Tenacissoside H, from Marsdenia tenacissima, and Caudatin, from Cynanchum auriculatum, are excellent comparative compounds due to their structural similarity and the availability of validated analytical methods.

Table 2: Comparison of UPLC-MS/MS and HPLC-DAD Methods for C21 Steroidal Glycosides

ParameterProposed Method for this compound (Adaptable)Validated Method for Tenacissoside H[1][2]Validated Method for Caudatin[3]
Analytical Technique UPLC-MS/MSUPLC-MS/MSHPLC-DAD
Column UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm) or equivalentUPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)ODS C18 (250 mm x 10 mm)
Mobile Phase Acetonitrile and Water (containing 0.1% Formic Acid)Acetonitrile and Water (containing 0.1% Formic Acid)Acetonitrile and Water
Elution Mode GradientGradientGradient
Flow Rate 0.4 mL/min0.4 mL/min2 mL/min
Detection ESI+, Multiple Reaction Monitoring (MRM)ESI+, MRMUV at 220 nm
Linearity Range To be determined5 - 2000 ng/mLNot specified
LLOQ To be determined5 ng/mLNot specified
Precision (RSD%) To be determined< 15%Not specified
Accuracy (%) To be determined85 - 115%Not specified
Recovery (%) To be determined> 80%Not specified

Experimental Protocols

The following are detailed experimental protocols for the extraction and analysis of Tenacissoside H and Caudatin, which can be adapted for the development and validation of a method for this compound.

Sample Preparation: Extraction of C21 Steroidal Glycosides

A generalized solid-phase extraction (SPE) method is effective for isolating C21 steroidal glycosides from plant material.

Experimental Workflow for Extraction

Extraction_Workflow start Powdered Plant Material extraction Ultrasonic Extraction with 70% Ethanol start->extraction 1. Extraction filtration Filtration extraction->filtration 2. Separation concentration Rotary Evaporation filtration->concentration 3. Concentration spe Solid-Phase Extraction (C18 cartridge) concentration->spe 4. Purification elution Elution with Methanol spe->elution 5. Elution final_product Dried Glycoside-Rich Extract elution->final_product 6. Final Product QC_Logic cluster_raw_material Raw Material cluster_extraction Extraction and Purification cluster_final_product Final Product Quality Control raw_material Dregea volubilis Plant Material authentication Macroscopic and Microscopic Identification raw_material->authentication hptlc HPTLC Fingerprinting authentication->hptlc extraction Standardized Extraction Protocol hptlc->extraction purification Purification of this compound extraction->purification identification Spectroscopic Identification (NMR, MS) purification->identification quantification Quantitative Analysis (HPLC/UPLC-MS) identification->quantification purity Purity Assessment quantification->purity stability Stability Testing purity->stability

References

In-depth Analysis of Dregeoside Da1 Experimental Data for Reproducibility: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the experimental results of Dregeoside Da1, a naturally occurring pregnane glycoside, this guide must preface with a critical finding: there is a notable absence of published, reproducible experimental data specifically for this compound. While the chemical structure and basic information for this compound are documented in databases such as PhytoBank[1], extensive searches for primary research literature detailing its bioactivity, cytotoxicity, or anti-inflammatory effects have yielded no specific quantitative data or detailed experimental protocols.

This lack of available information prevents a direct comparative analysis of the reproducibility of this compound's experimental results. Reproducibility, a cornerstone of scientific validation, relies on the existence of initial findings to be replicated. In the case of this compound, this foundational data appears to be missing from the public scientific domain.

However, to provide valuable context for researchers, scientists, and drug development professionals interested in this class of compounds, this guide will focus on the broader family of pregnane glycosides and related natural products for which experimental data is available. By examining the methodologies and findings from studies on similar molecules, we can infer the types of experiments that would be necessary to evaluate this compound and the parameters crucial for ensuring the reproducibility of such future studies.

General Bioactivity of Related Compounds: A Proxy for Understanding this compound

Pregnane glycosides, the chemical class to which this compound belongs, are known for a range of biological activities. Studies on similar compounds, such as various ginsenosides, have demonstrated significant anti-inflammatory and apoptosis-inducing effects. These activities are often investigated through a series of standard in vitro and in vivo assays.

Anti-inflammatory Effects

The anti-inflammatory properties of natural compounds are commonly assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays. A frequent model utilizes murine macrophage cells, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Table 1: Representative Anti-inflammatory Data for Ginsenoside Analogs

CompoundCell LineAssayEndpoint MeasuredConcentration/DoseResultReference
Ginsenoside Rh2-MixRAW 264.7Griess AssayNitric Oxide (NO) Production100-500 µg/mLDose-dependent inhibition of NO[2]
Transformed Ginsenoside Rg3-mixRAW 264.7Griess AssayNitric Oxide (NO) Production6.25-50 µg/mLDose-dependent decrease in NO[3]
Ginsenoside Rh2-MixRAW 264.7Western BlotiNOS, TNF-α, COX-2, IL-1β, IL-6, NF-κB100-500 µg/mLSuppression of inflammatory gene expression[2]
Apoptosis Induction

The potential of a compound to induce programmed cell death, or apoptosis, is a key area of investigation, particularly in cancer research. Experiments often involve treating cancer cell lines with the compound of interest and measuring various markers of apoptosis.

Table 2: Representative Apoptosis Induction Data for Ginsenoside Analogs

CompoundCell LineAssayEndpoint MeasuredConcentrationResultReference
Ginsenoside Rg1MDA-MB-231 (Triple-Negative Breast Cancer)Cytotoxicity Assay, TUNEL AssayCell Viability, DNA Fragmentation10 µMInduction of apoptotic cell death[4]
Dandelion Root ExtractJurkat (Human Leukemia)WST-1 Assay, Caspase Activity AssayCell Viability, Caspase-8 and -3 ActivationNot specifiedDose and time-dependent induction of apoptosis[5]
Compound K (Ginsenoside)MDA-MB-231 (Breast Cancer)Fluorescence MicroscopyApoptosis/NecrosisIC50 concentrationIncreased apoptosis[6]

Experimental Protocols for Assessing Bioactivity

To ensure the reproducibility of findings for any natural compound, including the potential future studies of this compound, detailed and standardized experimental protocols are essential.

In Vitro Anti-inflammatory Assay

A common protocol to assess anti-inflammatory activity involves the following steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Cytokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are analyzed by western blot to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB signaling pathway.

In Vitro Apoptosis Assay

A typical protocol to evaluate apoptosis induction includes:

  • Cell Culture: A relevant cancer cell line (e.g., Jurkat for leukemia, MDA-MB-231 for breast cancer) is cultured in an appropriate medium.

  • Treatment: Cells are treated with varying concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: Cell viability is assessed using methods like MTT or WST-1 assays to determine the cytotoxic effects of the compound.

  • Apoptosis Staining: Apoptosis is visualized and quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL staining to detect DNA fragmentation.

  • Caspase Activity Assay: The activation of key apoptotic enzymes like caspase-3 and caspase-8 is measured using specific fluorogenic substrates.

  • Mitochondrial Membrane Potential Assay: Changes in the mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using dyes like JC-1.

Signaling Pathways and Visualization

The biological effects of compounds like pregnane glycosides are often mediated through specific intracellular signaling pathways. The NF-κB pathway is a central regulator of inflammation, while the caspase cascade is crucial for apoptosis.

Below are diagrams representing these key signaling pathways and a general experimental workflow, created using the DOT language for Graphviz.

experimental_workflow cluster_invitro In Vitro Analysis cluster_analysis Data Analysis Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound LPS Stimulation LPS Stimulation Treatment with this compound->LPS Stimulation Apoptosis Induction Apoptosis Induction Treatment with this compound->Apoptosis Induction Measurement of NO and Cytokines Measurement of NO and Cytokines LPS Stimulation->Measurement of NO and Cytokines Statistical Analysis Statistical Analysis Measurement of NO and Cytokines->Statistical Analysis Measurement of Apoptotic Markers Measurement of Apoptotic Markers Apoptosis Induction->Measurement of Apoptotic Markers Measurement of Apoptotic Markers->Statistical Analysis Conclusion on Bioactivity Conclusion on Bioactivity Statistical Analysis->Conclusion on Bioactivity

Caption: General experimental workflow for in vitro bioactivity assessment.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of

Caption: Simplified NF-κB signaling pathway in inflammation.

apoptosis_pathway Dregeoside_Da1 This compound Death_Receptor Death Receptor Dregeoside_Da1->Death_Receptor activates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Extrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

While a definitive guide on the reproducibility of this compound's experimental results cannot be compiled due to the absence of initial data, this analysis provides a framework for future research. By employing the standardized experimental protocols and considering the well-established signaling pathways outlined above, initial findings on the bioactivity of this compound can be generated. For these future findings to be considered reproducible, it is imperative that the detailed methodologies, including cell line authentication, reagent sources and concentrations, and precise incubation times, are meticulously documented and published.

Researchers interested in this compound are encouraged to perform foundational studies to characterize its potential anti-inflammatory and apoptotic effects. Subsequent independent studies can then be conducted to verify these initial results, thereby establishing a robust and reproducible scientific understanding of this compound. Until such data becomes available, any claims regarding the biological effects of this compound should be approached with caution.

References

A Comparative Analysis of Dregeoside Da1 and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential anti-inflammatory agent Dregeoside Da1 and established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While research into this compound is preliminary, this document outlines its hypothesized mechanism of action and contrasts it with the well-understood pathways of NSAIDs. This comparison is supported by established experimental protocols and data for NSAIDs, offering a framework for the future evaluation of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This compound, a natural product, has emerged as a potential anti-inflammatory and immunomodulatory agent. Preliminary information suggests that this compound may exert its effects by reducing pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway, a distinct mechanism from that of traditional NSAIDs. This guide aims to provide a comparative overview to inform further research and drug development efforts.

Mechanism of Action: A Tale of Two Pathways

The primary difference in the anti-inflammatory efficacy of this compound and NSAIDs lies in their molecular targets and mechanisms of action.

NSAIDs: Inhibition of the Cyclooxygenase (COX) Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2][3]

  • COX-2 is typically induced by inflammatory stimuli and is primarily responsible for the production of prostaglandins at the site of inflammation.[3]

Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1][2] COX-2 selective inhibitors were developed to reduce these side effects, but some have been associated with an increased risk of cardiovascular events.[2]

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (Homeostatic)->Gastric Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) Inhibition NSAIDs->COX-2 (Inducible) Inhibition

Diagram 1: Mechanism of Action of NSAIDs

This compound: Putative Inhibition of the NF-κB Pathway

Preliminary studies suggest that this compound and similar compounds, like Dregeoside A11, may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is thought to occur through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. It is hypothesized that this compound may interfere with one or more steps in this cascade.

Dregeoside_Da1_Mechanism Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activation IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation Phosphorylation of IκBα NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Release of NF-κB Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)->Inflammation This compound This compound This compound->IKK Complex Hypothesized Inhibition This compound->NF-κB Translocation to Nucleus Hypothesized Inhibition

Diagram 2: Hypothesized Mechanism of Action of this compound

Comparative Efficacy Data

Due to the lack of peer-reviewed experimental data for this compound, a direct quantitative comparison is not yet possible. The following tables present a template for such a comparison, with representative data for commonly used NSAIDs included for reference.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
This compoundData Not AvailableData Not Available-
Indomethacin5~50-70%[1]
Diclofenac10~40-60%Generic Data
Ibuprofen100~30-50%Generic Data
Celecoxib10~40-60%Generic Data

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines (LPS-Stimulated Macrophages)

CompoundIC₅₀ (µM) for TNF-α InhibitionIC₅₀ (µM) for IL-6 InhibitionIC₅₀ (µM) for IL-1β InhibitionReference
This compoundData Not AvailableData Not AvailableData Not Available-
Dexamethasone (Control)~0.01-0.1~0.01-0.1~0.01-0.1Generic Data
Indomethacin>100>100>100Generic Data
Rofecoxib~10-50~10-50~10-50Generic Data

Table 3: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
This compoundData Not AvailableData Not AvailableData Not Available-
Aspirin~5-20~200-500~0.01-0.1Generic Data
Ibuprofen~10-20~10-50~0.2-2Generic Data
Diclofenac~1-5~0.1-1~1-50Generic Data
Celecoxib>100~0.04-0.1>1000Generic Data

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the anti-inflammatory efficacy of compounds like this compound and NSAIDs.

1. Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This is a standard model for acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (this compound or NSAID) or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

2. LPS-Induced Cytokine Production in Macrophages (In Vitro)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound or vehicle for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After a 24-hour incubation, the cell culture supernatant is collected.

  • Data Analysis: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The IC₅₀ value for the inhibition of each cytokine is then determined.

3. Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzymes: Purified ovine or human COX-1 and COX-2.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the presence of a heme cofactor.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time and then terminated.

  • Data Analysis: The production of prostaglandin E2 (PGE2) is measured using a competitive ELISA. The IC₅₀ values for COX-1 and COX-2 inhibition are calculated, and the COX-2 selectivity index is determined.

References

A Head-to-Head Comparison of Dregeoside Da1 and Other Steroidal Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the cytotoxic and anti-inflammatory properties of Dregeoside Da1, Digitoxin, and Digoxin, providing researchers with comparative data, detailed experimental protocols, and insights into their mechanisms of action.

Introduction

Steroidal glycosides are a diverse class of natural products that have garnered significant attention in drug discovery for their wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects. This compound, a pregnane glycoside isolated from Dregea volubilis, has been noted for its potential anti-inflammatory and immunomodulatory properties. This guide provides a head-to-head comparison of this compound with two well-characterized cardiac glycosides, Digitoxin and Digoxin, to offer a comprehensive resource for researchers in pharmacology and drug development. While quantitative data for this compound is limited in publicly available literature, this guide compiles the existing qualitative information and presents it alongside robust quantitative data for Digitoxin and Digoxin to facilitate an informed comparative assessment.

Comparative Analysis of Biological Activities

This section details the cytotoxic and anti-inflammatory activities of this compound, Digitoxin, and Digoxin. Due to the limited availability of quantitative data for this compound, a direct numerical comparison is not feasible. Therefore, we present the available qualitative data for this compound and quantitative data for Digitoxin and Digoxin in structured tables.

Cytotoxic Activity

Digitoxin and Digoxin have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their primary mechanism of cytotoxic action is believed to be the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium levels and subsequently induces apoptosis.

Table 1: Comparative Cytotoxicity (IC50) of Digitoxin and Digoxin in Human Cancer Cell Lines

Cell LineCancer TypeDigitoxin IC50 (nM)Digoxin IC50 (nM)
K-562Leukemia6.428.2
TK-10Renal Adenocarcinoma3-33Not Reported
A549Lung CarcinomaNot Reported100
H1299Non-small cell lung cancerNot Reported120
HT-29Colon AdenocarcinomaNot Reported380
OVCAR3Ovarian CancerNot Reported100-300
MDA-MB-231Breast CancerNot Reported100-300
MDA-MB-435MelanomaNot Reported100-300

Note: IC50 values are compiled from multiple studies and may vary depending on the experimental conditions.

This compound: Cytotoxic Profile

Currently, there is a lack of publicly available quantitative data (IC50 values) detailing the cytotoxic effects of this compound against specific cancer cell lines. Further research is required to elucidate its potential as an anticancer agent.

Anti-inflammatory Activity

This compound is primarily investigated for its anti-inflammatory and immunomodulatory effects. It is suggested to reduce the production of pro-inflammatory cytokines. Digitoxin and Digoxin also exhibit anti-inflammatory properties, largely attributed to their ability to inhibit the NF-κB signaling pathway.

Table 2: Comparative Anti-inflammatory Activity

CompoundReported Anti-inflammatory EffectsMechanism of ActionQuantitative Data (IC50)
This compound Potential to reduce pro-inflammatory cytokines.Presumed to modulate immune responses.Not available in public literature.
Digitoxin Inhibition of IL-1β-induced expression of MCP-1 and VCAM-1.Inhibition of NF-κB signaling at the level of TAK-1/IKK.Potent inhibition observed at therapeutic concentrations (3-30 nM).
Digoxin Inhibition of the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-8).Inhibition of NF-κB-dependent pathways.Significant inhibition at non-toxic concentrations (< 100 nM).

Experimental Protocols

To aid researchers in the design and execution of comparative studies, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Digitoxin, Digoxin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To measure the inhibition of NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the biological activities of the steroidal glycosides discussed.

NF-κB Signaling Pathway

This pathway is a critical regulator of inflammation. Steroidal glycosides like Digitoxin and Digoxin are known to inhibit this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκBα IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Digitoxin_Digoxin Digitoxin / Digoxin Digitoxin_Digoxin->IKK_complex Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Digitoxin/Digoxin.

Apoptosis Signaling Pathway (Intrinsic & Extrinsic)

This diagram illustrates the two major pathways leading to programmed cell death, a common mechanism of action for cytotoxic steroidal glycosides.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2_family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Cell_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

Conclusion

This guide provides a comparative overview of this compound, Digitoxin, and Digoxin, focusing on their cytotoxic and anti-inflammatory properties. While Digitoxin and Digoxin are well-documented steroidal glycosides with potent biological activities and known mechanisms of action, data on this compound remains limited. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to conduct further investigations into the therapeutic potential of these compounds. Future studies are warranted to quantitatively assess the biological activities of this compound and to elucidate its precise molecular mechanisms, which will enable a more direct and comprehensive comparison with other steroidal glycosides.

Dregeoside Da1: A Comparative Analysis of its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the steroidal glycoside Dregeoside Da1, focusing on the validation of its hypothesized anti-inflammatory mechanism of action. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the established methodologies and presents a framework for its evaluation against a standard anti-inflammatory agent, Dexamethasone. The presented data tables are based on hypothetical outcomes to serve as a template for researchers.

Introduction to this compound

This compound is a naturally occurring steroidal glycoside that has garnered interest for its potential anti-inflammatory and immunomodulatory properties.[1][2] Structurally similar to other bioactive saponins, its therapeutic potential is thought to stem from its ability to modulate key inflammatory signaling pathways. The primary hypothesized mechanism of action for this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its inhibition is a key therapeutic strategy for a range of inflammatory conditions.

Comparative Analysis of Anti-Inflammatory Activity

To validate the anti-inflammatory efficacy of this compound, a direct comparison with a well-established anti-inflammatory corticosteroid, Dexamethasone, is essential. The following tables present a hypothetical yet plausible comparison based on standard in vitro and in vivo assays.

Table 1: In Vitro Inhibition of NF-κB Activation

This table summarizes the hypothetical inhibitory concentration (IC50) values of this compound and Dexamethasone on NF-κB activation in a luciferase reporter gene assay. Lower IC50 values indicate greater potency.

CompoundIC50 (µM) for NF-κB Inhibition
This compound5.8
Dexamethasone0.1

Note: The data presented for this compound is hypothetical and serves as an illustrative example.

Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

This table outlines the hypothetical dose-dependent reduction in paw edema by this compound compared to Dexamethasone in a rat model of acute inflammation.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound1035
2555
5070
Dexamethasone185

Note: The data presented for this compound is hypothetical and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the validation of this compound's mechanism of action.

NF-κB Luciferase Reporter Assay

This in vitro assay quantitatively measures the activation of the NF-κB signaling pathway.

Objective: To determine the dose-dependent inhibitory effect of this compound on NF-κB activation induced by a pro-inflammatory stimulus (e.g., TNF-α or LPS).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or a similar cell line are stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter region.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or Dexamethasone for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to NF-κB transcriptional activity, is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of inhibition is calculated relative to the stimulated, untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.

Carrageenan-Induced Paw Edema Model

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds in acute inflammation.

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in reducing acute inflammation.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally or intraperitoneally administered with this compound at various doses, Dexamethasone (positive control), or vehicle (negative control) one hour prior to the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group relative to the vehicle-treated control group at each time point.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and the experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., TNF-α) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR IKK IKK Complex TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Release NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA (κB sites) NF-κB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.

G cluster_0 In Vitro: NF-κB Luciferase Assay cluster_1 In Vivo: Carrageenan-Induced Paw Edema A Seed HEK293 cells with NF-κB luciferase reporter B Pre-treat with this compound or Dexamethasone A->B C Stimulate with TNF-α B->C D Measure Luciferase Activity C->D E Calculate IC50 D->E F Administer this compound or Dexamethasone to rats G Inject Carrageenan into paw F->G H Measure Paw Volume over time G->H I Calculate % Inhibition H->I

Caption: Experimental workflow for validating the anti-inflammatory activity of this compound.

Conclusion

The validation of this compound's mechanism of action through the inhibition of the NF-κB signaling pathway is a critical step in its development as a potential anti-inflammatory therapeutic agent. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to systematically evaluate its efficacy. Future studies should focus on generating quantitative data for this compound in these and other relevant models of inflammation to build a comprehensive profile of its therapeutic potential. The hypothetical data presented here underscores the expected outcomes for a compound with a potent anti-inflammatory effect mediated by NF-κB inhibition and serves as a benchmark for forthcoming experimental results.

References

In Vivo Validation of Dregeoside Da1's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a steroidal glycoside isolated from the medicinal plant Dregea volubilis, has emerged as a compound of interest for its potential therapeutic applications. Preliminary evidence suggests significant anti-inflammatory and immunomodulatory properties, positioning it as a candidate for further preclinical and clinical investigation. This guide provides a comparative analysis of this compound's potential in vivo efficacy, drawing upon available data for related compounds and extracts from its source plant. It further outlines detailed experimental protocols for its validation and presents hypothetical signaling pathways and workflows to guide future research.

Note: To date, no specific in vivo studies on the isolated compound this compound have been published in peer-reviewed literature. The following guide is based on in vivo studies of Dregea volubilis extracts and the known biological activities of similar steroidal glycosides. This information serves as a foundational resource to inform the design of future in vivo validation studies for this compound.

Comparative Analysis of Therapeutic Potential

While direct comparative data for this compound is unavailable, studies on extracts of Dregea volubilis and other steroidal glycosides provide a basis for predicting its therapeutic potential against established alternatives.

Anti-inflammatory Activity

Extracts of Dregea volubilis have demonstrated significant antioxidant and anti-inflammatory properties in animal models.[1][2] Steroidal glycosides, as a class, are known to modulate inflammatory responses.[3][4][5] A common mechanism of action for anti-inflammatory steroids is the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[5][6][7]

Table 1: Hypothetical Comparative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDosage (mg/kg)Paw Edema Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
Control (Saline)-000
This compound (Hypothetical)10454035
This compound (Hypothetical)20605550
Dexamethasone1757065
Indomethacin1050Not AssessedNot Assessed

This table presents hypothetical data based on typical results from anti-inflammatory compound testing in the carrageenan-induced paw edema model and is for illustrative purposes only.

Antidiabetic Activity

Studies on phenolic compounds from Dregea volubilis leaves have shown antidiabetic activity in streptozotocin-induced diabetic rats.[8] While not a direct validation of this compound, it points to the potential of compounds from this plant in metabolic regulation.

Proposed Experimental Protocols for In Vivo Validation

To rigorously assess the therapeutic potential of this compound, the following established in vivo models are recommended.

Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)

This widely used model assesses the anti-inflammatory potential of a compound against acute inflammation.[1][3][9]

  • Animals: Male Wistar rats or Swiss albino mice (180-220g).

  • Procedure:

    • Acclimatize animals for one week.

    • Divide animals into groups (n=6): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Administer the respective treatments one hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • At the end of the experiment, euthanize animals and collect paw tissue and blood samples.

  • Endpoints:

    • Paw edema volume and percentage inhibition.

    • Histopathological analysis of paw tissue for inflammatory cell infiltration.

    • Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in paw tissue homogenates and serum using ELISA.

    • Western blot analysis of NF-κB pathway proteins (p65, IκBα) in paw tissue.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation and allows for the evaluation of a compound's effect on the systemic inflammatory response.[10][11][12]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acclimatize animals for one week.

    • Divide animals into groups (n=6): Vehicle control, this compound (e.g., 10, 20, 40 mg/kg, i.p.), and a positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).

    • Administer treatments 30 minutes before LPS challenge.

    • Inject LPS (e.g., 10 mg/kg) intraperitoneally.

    • Monitor animals for signs of endotoxic shock.

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) for cytokine analysis.

    • Euthanize animals at the study endpoint and collect tissues (liver, lung, spleen) for analysis.

  • Endpoints:

    • Survival rate.

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-12).

    • Myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.

    • Histopathological examination of lung and liver tissue.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of this compound in Inflammation

The following diagram illustrates the hypothetical mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription Da1 This compound Da1->IKK inhibits

Caption: Hypothetical NF-κB signaling pathway inhibition by this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines the general workflow for conducting in vivo validation studies of this compound.

G start Study Design & Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Administration of This compound / Controls grouping->treatment induction Induction of Inflammation (e.g., Carrageenan, LPS) treatment->induction monitoring Data Collection & In-life Monitoring (e.g., Paw Volume, Clinical Signs) induction->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint analysis Ex Vivo Analysis (ELISA, Histology, Western Blot) endpoint->analysis results Data Analysis & Interpretation analysis->results

Caption: General experimental workflow for in vivo studies.

Conclusion

While direct in vivo evidence for the therapeutic potential of this compound is currently lacking, the existing data on Dregea volubilis extracts and related steroidal glycosides provide a strong rationale for its investigation as an anti-inflammatory and potentially antidiabetic agent. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers to systematically validate the in vivo efficacy and elucidate the mechanisms of action of this compound. Rigorous preclinical studies are warranted to establish its therapeutic promise and pave the way for potential clinical development.

References

A Comparative Guide to In Vitro Anti-Inflammatory Controls: Featuring Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of positive and negative controls for in vitro experiments evaluating the anti-inflammatory properties of Dregeoside Da1. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols.

This compound is a natural compound that has been studied for its potential anti-inflammatory and immunomodulatory effects. Preliminary studies suggest that it may reduce pro-inflammatory cytokines, making it a person of interest for research into inflammatory conditions. The primary mechanism of action is thought to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

The Critical Role of Controls in Experimental Design

In any scientific experiment, positive and negative controls are fundamental to ensure the validity and reliability of the results.

  • Positive Controls are treatments that are known to produce the expected effect. In the context of anti-inflammatory assays, a positive control would be a substance known to induce inflammation, followed by treatment with a well-established anti-inflammatory drug. This confirms that the experimental setup is capable of detecting an anti-inflammatory effect.

  • Negative Controls are treatments that are not expected to produce any effect. This typically involves a group of cells that are not exposed to the inflammatory stimulus or the test compound. This baseline measurement helps to ensure that the observed effects are due to the experimental treatment and not other factors.

Selecting Appropriate Controls for this compound Anti-Inflammatory Assays

For in vitro evaluation of this compound's anti-inflammatory activity, a common and effective model utilizes murine macrophage cells, such as the RAW 264.7 cell line.

  • Inflammatory Stimulus (Inducer): Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, making it an ideal choice to induce an inflammatory response in vitro.

  • Positive Control Compound: Dexamethasone is a well-characterized corticosteroid with strong anti-inflammatory properties. It is frequently used as a positive control in anti-inflammatory research to benchmark the efficacy of test compounds.

  • Negative Control: A vehicle control, which consists of the solvent used to dissolve this compound (e.g., DMSO), is the most appropriate negative control. This ensures that the solvent itself does not have any effect on the inflammatory response. Untreated cells serve as a baseline for normal cell function.

Quantitative Comparison of this compound and Controls

The following tables summarize the expected quantitative data from in vitro anti-inflammatory assays. Please note that specific IC50 values for this compound are not widely available in public literature and are represented as "Not Available." Researchers should determine these values experimentally.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupDescriptionExpected NO Production% Inhibition (Compared to LPS)IC50
Negative Control Untreated RAW 264.7 cellsBaselineN/AN/A
Vehicle Control RAW 264.7 cells + Vehicle (e.g., DMSO)BaselineN/AN/A
Positive Control (Inflammation) RAW 264.7 cells + LPS (1 µg/mL)High0%N/A
Positive Control (Treatment) RAW 264.7 cells + LPS (1 µg/mL) + Dexamethasone (10 µM)LowSignificant Inhibition~1-10 µM (Varies by assay)
Test Compound RAW 264.7 cells + LPS (1 µg/mL) + this compoundReducedDose-dependent inhibitionNot Available

Table 2: Inhibition of Pro-Inflammatory Cytokine (IL-6 and TNF-α) Secretion in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupExpected IL-6 Secretion% IL-6 InhibitionExpected TNF-α Secretion% TNF-α InhibitionIC50 (IL-6 / TNF-α)
Negative Control BaselineN/ABaselineN/AN/A
Vehicle Control BaselineN/ABaselineN/AN/A
Positive Control (Inflammation) High0%High0%N/A
Positive Control (Treatment) LowSignificant InhibitionLowSignificant Inhibition~10-100 nM (Varies by cytokine and assay)
Test Compound ReducedDose-dependent inhibitionReducedDose-dependent inhibitionNot Available

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Negative Control: Add fresh medium only.

    • Vehicle Control: Add fresh medium containing the same concentration of vehicle (e.g., DMSO) as used for this compound.

    • Positive Control (Inflammation): Add fresh medium containing LPS (1 µg/mL).

    • Positive Control (Treatment): Add fresh medium containing LPS (1 µg/mL) and Dexamethasone (e.g., 10 µM).

    • Test Compound: Add fresh medium containing LPS (1 µg/mL) and varying concentrations of this compound.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Cytokine (IL-6 and TNF-α) Secretion Assay

This assay quantifies the release of pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Perform ELISAs for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and then measuring the colorimetric change.

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB transcription factor.

Methodology:

  • Cell Transfection: Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them as described in the Nitric Oxide Production Assay (steps 2 and 3).

  • Incubation: Incubate for a shorter period, typically 6-8 hours, to capture the peak of NF-κB activation.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for transfection efficiency.

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathway and the general experimental workflow.

NF-kB Signaling Pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB IkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates NFkB->NFkB_IkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription NFkB_IkB->IkB degradation Dregeoside_Da1 This compound Dregeoside_Da1->IKK inhibits? Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits

Caption: Simplified NF-κB signaling pathway activated by LPS.

Experimental Workflow In Vitro Anti-Inflammatory Assay Workflow cluster_groups Treatment Groups start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plates culture->seed treat Treat cells with controls and this compound seed->treat incubate Incubate for 24 hours treat->incubate collect Collect supernatant incubate->collect assay Perform assays (Griess, ELISA) collect->assay analyze Analyze data assay->analyze end End analyze->end neg_ctrl Negative Control (Medium only) veh_ctrl Vehicle Control (Medium + DMSO) pos_inflam Positive Control (Inflammation) (LPS) pos_treat Positive Control (Treatment) (LPS + Dexamethasone) test_comp Test Compound (LPS + this compound)

Caption: General workflow for in vitro anti-inflammatory assays.

A Comparative Guide to Dregeoside Da1: Evaluating a Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dregeoside Da1, a steroidal glycoside with purported anti-inflammatory and immunomodulatory properties. Due to a lack of publicly available quantitative research data on this compound, this document serves as a framework for its potential evaluation against established therapeutic alternatives. It outlines the necessary experimental data required for a thorough statistical validation and provides detailed protocols for key assays.

I. Overview of this compound and Therapeutic Alternatives

This compound is a naturally occurring steroidal glycoside that has been identified as a potential anti-inflammatory and immunomodulatory agent.[1][2] Preliminary research suggests its potential in mitigating inflammatory conditions, possibly through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.[3] However, to date, specific in-vitro and in-vivo quantitative data validating these effects are not available in peer-reviewed literature.

For a comprehensive evaluation, this compound's performance would need to be benchmarked against established treatments for inflammatory diseases, such as rheumatoid arthritis. These alternatives fall into several classes, including:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Naproxen, Celecoxib

  • Corticosteroids: Dexamethasone, Prednisone

  • Disease-Modifying Antirheumatic Drugs (DMARDs): Methotrexate, Sulfasalazine

  • Biologic Agents (e.g., TNF-alpha inhibitors): Adalimumab, Etanercept

II. Comparative Data Analysis (Hypothetical Framework)

A robust comparison requires quantitative data from standardized assays. The following tables present a template for how such data for this compound could be structured and compared against a common corticosteroid, Dexamethasone.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundTarget AssayCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Data Source
This compound Data Not Availablee.g., RAW 264.7Not AvailableNot Available-
Dexamethasone LPS-induced TNF-α inhibitionRAW 264.7~0.01 - 0.1> 100Published Literature
Ibuprofen COX-2 InhibitionVarious~2 - 10> 100Published Literature

Table 2: In Vivo Anti-Inflammatory Efficacy in a Rheumatoid Arthritis Model

Treatment GroupAnimal ModelDosagePaw Edema Reduction (%)Pro-inflammatory Cytokine Reduction (e.g., TNF-α, IL-6) (%)Data Source
This compound e.g., Collagen-Induced Arthritis in miceNot AvailableNot AvailableNot Available-
Dexamethasone Collagen-Induced Arthritis in mice1 mg/kg~50-70%~60-80%Published Literature
Methotrexate Collagen-Induced Arthritis in mice1-5 mg/kg~40-60%~50-70%Published Literature

III. Experimental Protocols for Validation

To generate the necessary data for this compound, the following detailed experimental protocols are provided.

1. In Vitro Anti-Inflammatory Activity Assay: Inhibition of TNF-α Production in RAW 264.7 Macrophages

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the positive control (e.g., Dexamethasone) in culture medium.

    • Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. A vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS) should be included.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. NF-κB Nuclear Translocation Assay

  • Objective: To assess the inhibitory effect of this compound on the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response.

  • Methodology:

    • Seed a suitable cell line (e.g., HeLa or A549 cells) on glass coverslips in a 24-well plate and grow to 70-80% confluency.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin (BSA).

    • Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 using image analysis software.

  • Data Analysis: The percentage of cells showing nuclear translocation of p65 is calculated for each treatment group. A dose-dependent decrease in nuclear translocation would indicate an inhibitory effect of this compound on the NF-κB pathway.

3. Cytotoxicity Assay

  • Objective: To determine the cytotoxic potential of this compound and establish a safe concentration range for in vitro assays.

  • Procedure:

    • Seed cells (e.g., RAW 264.7 or the cell line used in the primary activity assay) in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for the same duration as the primary assay (e.g., 24 hours).

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.

IV. Visualizing Signaling Pathways and Workflows

A. Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling pathway, based on preliminary suggestions in the literature.

Dregeoside_Da1_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_degradation IκB Degradation IKK->IkB_degradation NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB Complex NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Inflammatory_Genes Activates Dregeoside This compound Dregeoside->IKK Inhibits? IkB_NFkB->IKK Experimental_Workflow start Start: Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity safe_dose Determine Non-Toxic Dose Range cytotoxicity->safe_dose anti_inflammatory_assay Anti-inflammatory Assay (e.g., TNF-α ELISA) safe_dose->anti_inflammatory_assay Use Safe Doses mechanism_assay Mechanism of Action Study (e.g., NF-κB Translocation) safe_dose->mechanism_assay Use Safe Doses ic50 Calculate IC50 anti_inflammatory_assay->ic50 data_analysis Data Analysis and Comparison to Alternatives ic50->data_analysis mechanism_assay->data_analysis end Conclusion data_analysis->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Dregeoside Da1, a steroidal saponin investigated for its anti-inflammatory and immunomodulatory properties. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and based on its classification as a biologically active steroidal glycoside, it is imperative to handle and dispose of this compound with a high degree of caution, adhering to protocols for cytotoxic or potent compounds.

Core Principle: Handle as Hazardous Waste

All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or flushed down the drain.[1][2][3]

Personal Protective Equipment (PPE) During Disposal

Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure risks:

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesDouble-gloving is recommended.
Eye Protection Safety GogglesMust have side shields.
Body Protection Laboratory CoatFull-coverage, preferably disposable.
Respiratory Fume HoodAll handling should occur within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, segregate waste contaminated with this compound from other waste streams. Use designated, clearly labeled hazardous waste containers.[4][5] The color-coding of these containers is often institution-specific but typically follows a clear demarcation for cytotoxic or hazardous chemical waste (e.g., purple or red containers).[4][5][6]

Waste TypeDescriptionContainer Type
Solid Waste Contaminated gloves, gowns, bench paper, wipes, and other solid materials.Labeled, leak-proof container with a secure lid (often a purple or red bin).[5][6][7]
Liquid Waste Unused solutions of this compound or contaminated solvents.Labeled, sealed, and leak-proof container. Do not mix with other solvent waste unless permitted by your institution's EHS.
Sharps Waste Contaminated needles, syringes, pipette tips, and glass vials.Puncture-resistant sharps container specifically designated for cytotoxic/hazardous chemical waste.[4][7]

Step 2: Container Management and Labeling

Properly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department. Ensure lids are securely fastened when not in immediate use and when containers are awaiting pickup. Do not overfill containers; they should be sealed when approximately three-quarters full.[1]

Step 3: Storage and Collection

Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.[5] Follow your institutional procedures for scheduling a waste pickup by trained EHS personnel.

Step 4: Decontamination of Work Surfaces

After completing work and preparing waste for disposal, thoroughly decontaminate all surfaces. A recommended procedure involves a two-step cleaning process:

  • Initial Cleaning : Use a detergent solution to wipe down the work area.

  • Rinsing : Follow with a wipe using 70% isopropyl alcohol or another appropriate disinfectant/solvent.[1]

All cleaning materials used in this process must be disposed of as solid hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and segregation process for this compound waste.

G cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal A This compound Contaminated Item B Solid Waste (Gloves, PPE, Wipes) A->B C Liquid Waste (Solutions, Solvents) A->C D Sharps Waste (Needles, Vials, Pipettes) A->D E Labeled Hazardous Solid Waste Bin B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Cytotoxic Sharps Container D->G H Secure Storage for EHS Pickup E->H F->H G->H I High-Temperature Incineration or Chemical Neutralization H->I

Caption: Workflow for the segregation and disposal of this compound waste.

Emergency Procedures: Spills

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Small Spill (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Carefully collect the contaminated material and place it in the designated solid hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spill (>5 mL or 5 g):

    • Evacuate the area immediately.

    • Alert your institution's EHS department.

    • Prevent entry into the affected area.

    • Allow only trained emergency personnel to handle the cleanup.

Disclaimer: This document provides general guidance based on the chemical class of this compound. Always consult your institution's specific protocols and your Environmental Health and Safety department for definitive procedures.

References

Personal protective equipment for handling Dregeoside Da1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dregeoside Da1

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a steroidal glycoside, this compound should be handled with caution, assuming potential cytotoxic properties in the absence of specific toxicity data. Adherence to these procedural guidelines is essential to ensure laboratory safety and minimize exposure risk.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various procedures.

Equipment Specification Purpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[1][2]Provides a primary barrier against skin contact. Double gloving is required in case of a breach in the outer glove.[3]
Gown Disposable, back-closing gown made of polyethylene-coated polypropylene or similar non-absorbent material.[2][4]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles and a full-face shield.[2][4]Protects eyes and face from splashes or aerosols.
Respiratory Protection NIOSH-certified N95 or higher respirator.[4][5]Required when handling the powdered form of the compound or when there is a risk of aerosol generation.[5]
Shoe Covers Disposable, slip-resistant shoe covers.[2]Prevents the spread of contamination outside of the designated handling area.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any dust or aerosols.[6][7]

  • Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily accessible before beginning any work.[8]

  • Waste Containers: Prepare clearly labeled, leak-proof, and puncture-resistant hazardous waste containers for solid and liquid waste.

Donning Personal Protective Equipment (PPE)
  • Put on shoe covers before entering the designated handling area.

  • Don a disposable gown, ensuring it is fully closed in the back.[4]

  • Wear the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[3]

  • Wear a NIOSH-certified N95 or higher respirator.[4][5]

  • Put on chemical splash goggles and a face shield.[2][4]

Handling and Weighing of this compound Powder
  • Perform all manipulations of powdered this compound within a certified chemical fume hood or BSC to minimize inhalation exposure.[3]

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • Carefully weigh the desired amount of this compound.

  • Clean all utensils and the work surface with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) after use.

Solution Preparation
  • Prepare solutions within the chemical fume hood or BSC.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spills.

  • If possible, use a closed-system drug-transfer device (CSTD) to minimize the risk of exposure during solution transfer.[3]

  • Clearly label all containers with the compound name, concentration, date, and hazard symbol.[8]

Storage
  • Store this compound in a clearly labeled, sealed container at 2-8°C.

  • Store in a designated, locked cabinet or refrigerator to restrict access.[8]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Dispose of all used PPE (gloves, gown, shoe covers), weigh boats, and other contaminated disposable items in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof hazardous waste container.

  • Sharps: Dispose of any contaminated needles and syringes in a designated sharps container.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with a suitable deactivating agent.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling & Preparation cluster_disposal Disposal & Decontamination prep_area Designate Handling Area (Fume Hood/BSC) gown Don Gown & Shoe Covers prep_area->gown spill_kit Prepare Spill Kit spill_kit->gown waste_cont Label Waste Containers waste_cont->gown gloves Don Double Gloves gown->gloves respirator Don Respirator gloves->respirator eye_face Don Goggles & Face Shield respirator->eye_face weigh Weigh Powder in Hood/BSC eye_face->weigh dissolve Prepare Solution in Hood/BSC weigh->dissolve dispose_solid Dispose of Solid Waste weigh->dispose_solid labeling Label Solution dissolve->labeling dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid storage Store Appropriately labeling->storage decontaminate Decontaminate Surfaces & Equipment labeling->decontaminate remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe decontaminate->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.